1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(3-bromo-4-ethoxyphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-3-19-13-5-4-11(10-12(13)14)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBSHXKOKQKKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738523 | |
| Record name | 1-(3-Bromo-4-ethoxybenzene-1-sulfonyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093065-11-2 | |
| Record name | 1-(3-Bromo-4-ethoxybenzene-1-sulfonyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Illuminating the Blueprint: A Comprehensive Guide to the Structural Elucidation of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms within a compound dictates its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy and safety. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of a novel sulfonamide derivative, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
This whitepaper is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure determination. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct a self-validating and authoritative confirmation of the target molecule's architecture.
Molecular Overview and Elucidation Strategy
The target of our investigation is 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, a molecule featuring a substituted aromatic ring, a sulfonamide linkage, and a saturated heterocyclic piperazine moiety. A plausible synthetic route involves the reaction of 3-bromo-4-ethoxybenzenesulfonyl chloride with N-methylpiperazine.[1][2] The elucidation process will, therefore, focus on unequivocally confirming the presence and connectivity of these key structural fragments.
Our strategy is a systematic, multi-pronged approach that begins with establishing the molecular formula and then proceeds to map out the intricate network of atomic connections.
"Molecular_Formula" [label="Elemental Analysis & High-Resolution\nMass Spectrometry (HRMS)\nDetermine Molecular Formula"]; "Functional_Groups" [label="Infrared (IR) Spectroscopy\nIdentify Key Functional Groups\n(Sulfonamide, Ether, Aromatic Ring)"]; "Proton_Framework" [label="1D ¹H NMR Spectroscopy\nIdentify Proton Environments,\nMultiplicity, and Integration"]; "Carbon_Backbone" [label="1D ¹³C NMR & DEPT\nIdentify Unique Carbon Environments\n(CH₃, CH₂, CH, Quaternary C)"]; "H-H_Connectivity" [label="2D COSY NMR\nMap Proton-Proton\nCoupling Networks"]; "C-H_Connectivity" [label="2D HSQC NMR\nCorrelate Protons to Directly\nAttached Carbons"]; "Long-Range_Connectivity" [label="2D HMBC NMR\nEstablish Long-Range (2-3 bond)\nProton-Carbon Correlations"]; "Structure_Confirmation" [label="Final Structure Confirmation\nIntegrate All Spectroscopic Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Molecular_Formula" -> "Functional_Groups"; "Functional_Groups" -> "Proton_Framework"; "Proton_Framework" -> "Carbon_Backbone"; "Carbon_Backbone" -> "H-H_Connectivity"; "H-H_Connectivity" -> "C-H_Connectivity"; "C-H_Connectivity" -> "Long-Range_Connectivity"; "Long-Range_Connectivity" -> "Structure_Confirmation"; }
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
The initial and most fundamental step in elucidating the structure of an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: The solution is introduced into the ESI source, where a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, protonated molecules, [M+H]⁺, are formed.
-
Analysis: The ions are accelerated into the time-of-flight analyzer. The time taken for an ion to travel the length of the flight tube is directly proportional to the square root of its mass-to-charge ratio (m/z). This allows for highly accurate mass determination.
Expected Data and Interpretation
For 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (C₁₃H₁₉BrN₂O₃S), the expected monoisotopic mass is 392.0225 u. The HRMS spectrum should exhibit a prominent ion cluster corresponding to the [M+H]⁺ and [M+2+H]⁺ ions, with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
| Ion | Calculated m/z |
| [C₁₃H₂₀⁷⁹BrN₂O₃S]⁺ | 393.0303 |
| [C₁₃H₂₀⁸¹BrN₂O₃S]⁺ | 395.0283 |
The observation of this isotopic pattern with the correct mass and intensity ratio would provide strong evidence for the presence of a single bromine atom and confirm the molecular formula.
Further fragmentation in the mass spectrometer (MS/MS) can provide valuable structural information. Sulfonamides are known to undergo characteristic fragmentation pathways.[3][4] Key expected fragments for our target molecule would arise from the cleavage of the S-N bond and fragmentation of the piperazine ring.
// Define atom nodes with labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; H1 [label="H₃"]; S [label="S"]; O2 [label="O"]; O3 [label="O"]; N1 [label="N"]; C9 [label="C"]; C10 [label="C"]; N2 [label="N"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; H2 [label="H₃"];
// Position the nodes for the aromatic ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];
// Position other atoms S [pos="1.8,1!"]; O2 [pos="1.8,1.8!"]; O3 [pos="2.6,0.5!"]; Br [pos="-1.74,1!"]; O1 [pos="-1.74,-1!"]; C7 [pos="-2.6,-0.5!"]; C8 [pos="-3.4,-1!"]; H1 [pos="-4.2,-0.5!"]; N1 [pos="2.8,1.8!"]; C9 [pos="3.6,1.3!"]; C10 [pos="4.4,1.8!"]; N2 [pos="4.4,2.8!"]; C11 [pos="3.6,3.3!"]; C12 [pos="2.8,2.8!"]; C13 [pos="5.2,3.3!"]; H2 [pos="6,3.3!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; C2 -- Br; C3 -- O1; O1 -- C7; C7 -- C8; C8 -- H1; S -- O2 [style=double]; S -- O3 [style=double]; S -- N1; N1 -- C9; C9 -- C10; C10 -- N2; N2 -- C11; C11 -- C12; C12 -- N1; N2 -- C13; C13 -- H2; }
Infrared (IR) Spectroscopy: Identifying the Molecular Orchestra
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency, and the absorption of IR radiation at these frequencies provides a "fingerprint" of the molecule's functional group composition.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.
-
At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths.
-
The resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
Expected Data and Interpretation
The IR spectrum of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is expected to show several characteristic absorption bands that confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~1350 & ~1160 | Sulfonamide (SO₂) | Asymmetric & Symmetric Stretching |
| ~1250 & ~1040 | Aryl-Alkyl Ether (C-O) | Asymmetric & Symmetric Stretching |
| ~3050-3000 | Aromatic C-H | Stretching |
| ~1580 & ~1480 | Aromatic C=C | Stretching |
| ~2950-2800 | Aliphatic C-H | Stretching (from ethoxy and piperazine methyl groups) |
The strong absorptions for the SO₂ group are particularly diagnostic for the sulfonamide moiety.[6] The presence of both aromatic and aliphatic C-H stretches, along with the C-O ether bands, would be consistent with the proposed structure.
Part 2: Mapping the Skeleton - 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution.[7] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Census of the Protons
One-dimensional proton (¹H) NMR spectroscopy provides information on the number of different proton environments, the number of protons in each environment (through integration), and the number of neighboring protons (through spin-spin splitting).[8]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to avoid solvent proton signals.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay, FID) are detected and Fourier transformed to produce the NMR spectrum.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | d | 1H | Ar-H | Ortho to the electron-withdrawing sulfonyl group and adjacent to the bromine atom. |
| ~7.60 | dd | 1H | Ar-H | Ortho to the sulfonyl group and ortho to the ethoxy group. |
| ~7.00 | d | 1H | Ar-H | Ortho to the ethoxy group. |
| ~4.15 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| ~3.10 | t | 4H | Piperazine-H | Protons on carbons adjacent to the sulfonyl group. |
| ~2.55 | t | 4H | Piperazine-H | Protons on carbons adjacent to the N-methyl group. |
| ~2.30 | s | 3H | N-CH₃ | Methyl protons on the piperazine nitrogen. |
| ~1.50 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
¹³C NMR and DEPT Spectroscopy: The Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy provides a count of the number of unique carbon atoms in a molecule.[9] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Experimental Protocol: ¹³C NMR and DEPT
The sample is prepared as for ¹H NMR. For a standard ¹³C spectrum, proton decoupling is used to simplify the spectrum to single lines for each unique carbon. DEPT-90 and DEPT-135 pulse sequences are then run to determine the type of each carbon.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~158 | Positive | Ar-C (quaternary) |
| ~138 | Positive | Ar-C (quaternary) |
| ~132 | Positive | Ar-CH |
| ~128 | Positive | Ar-CH |
| ~115 | Positive | Ar-C (quaternary) |
| ~112 | Positive | Ar-CH |
| ~65 | Negative | -OCH₂CH₃ |
| ~55 | Negative | Piperazine-CH₂ |
| ~46 | Negative | Piperazine-CH₂ |
| ~45 | Positive | N-CH₃ |
| ~15 | Positive | -OCH₂CH₃ |
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[10][11]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] We would expect to see correlations between the aromatic protons, between the ethoxy methylene and methyl protons, and within the piperazine ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[13] This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons that are 2 or 3 bonds away.[14] Key expected HMBC correlations for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine would include:
-
Correlations from the aromatic protons to the quaternary aromatic carbons.
-
Correlations from the ethoxy methylene protons to the aromatic carbon they are attached to.
-
Correlations from the piperazine protons adjacent to the sulfonyl group to the carbons of the aromatic ring.
-
Correlations from the N-methyl protons to the adjacent piperazine carbons.
// Define nodes with labels and positions ArH1 [label="Ar-H (~7.85)", pos="0,2!"]; ArH2 [label="Ar-H (~7.60)", pos="1.5,2!"]; ArH3 [label="Ar-H (~7.00)", pos="3,2!"]; OCH2 [label="-OCH₂- (~4.15)", pos="0,0!"]; OCH3 [label="-CH₃ (~1.50)", pos="1.5,0!"]; PipH1 [label="Pip-H (~3.10)", pos="3,0!"]; PipH2 [label="Pip-H (~2.55)", pos="4.5,0!"]; NCH3 [label="N-CH₃ (~2.30)", pos="6,0!"];
// COSY correlations (blue) edge [color="#4285F4"]; ArH1 -- ArH2; ArH2 -- ArH3; OCH2 -- OCH3; PipH1 -- PipH2;
// HMBC correlations (red) edge [color="#EA4335", style=dashed]; ArH1 -- ArH2 [label="to Ar-C's", fontsize=8]; PipH1 -- ArH2 [label="to Ar-C's", fontsize=8]; NCH3 -- PipH2 [label="to Pip-C's", fontsize=8]; OCH2 -- ArH3 [label="to Ar-C", fontsize=8]; }
Conclusion: A Coherent and Validated Structural Assignment
By systematically acquiring and interpreting data from a suite of complementary analytical techniques, we can confidently elucidate the structure of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. High-resolution mass spectrometry establishes the correct molecular formula, while infrared spectroscopy confirms the presence of the key sulfonamide, ether, and aromatic functional groups. One-dimensional ¹H and ¹³C NMR provide a detailed census of the proton and carbon environments, and two-dimensional NMR experiments (COSY, HSQC, and HMBC) definitively map the connectivity of the entire molecular framework. Each piece of data serves to validate the others, creating a robust and irrefutable structural assignment. This methodical approach, grounded in the fundamental principles of spectroscopy, is indispensable for advancing chemical and pharmaceutical research.
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An In-depth Technical Guide to the Physicochemical Characterization of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the essential physicochemical characterization of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine , a molecule of interest within contemporary medicinal chemistry. While specific experimental values for this compound are not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to elucidate its fundamental characteristics. By adhering to the rigorous experimental protocols outlined herein, a robust and reproducible dataset can be generated, forming the bedrock for further preclinical and clinical development.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles and rationale for each experimental choice, ensuring a deep and actionable understanding of the characterization process.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine , with a molecular formula of C₁₃H₁₉BrN₂O₃S and a molecular weight of 363.27 g/mol , a suite of spectroscopic and crystallographic techniques is employed.[1][2]
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule.[3] For the target compound, both ¹H and ¹³C NMR would be utilized to confirm the connectivity of the 3-bromo-4-ethoxyphenyl, sulfonyl, and 4-methylpiperazine moieties.
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the parent ion, which should correspond to the calculated exact mass of the molecule.
Crystallographic Analysis
Single-Crystal X-ray Diffraction offers the most definitive structural evidence by providing a three-dimensional map of the electron density within a crystal.[4][5][6] This technique not only confirms the molecular structure but also provides insights into the solid-state packing and intermolecular interactions, which can influence properties like solubility and stability.
Core Physicochemical Properties: A Methodological Approach
The following sections detail the experimental protocols for determining the key physicochemical properties of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine .
Thermal Properties
A compound's thermal behavior is critical for understanding its stability, purity, and polymorphic forms.
The melting point is a fundamental physical property that provides an indication of a compound's purity.[7] A sharp melting range is characteristic of a pure crystalline solid.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[8]
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability and detecting phase transitions.[9][10][11][12][13][14][15][16][17] TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures and the presence of solvates or hydrates.[9][13][14][16] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting, crystallization, and other phase transitions.[10][11][12][15][17]
Experimental Workflow: Thermal Analysis
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synthesis pathway for "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine"
An In-depth Technical Guide to the Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Executive Summary
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, a molecule of interest for researchers in medicinal chemistry and drug development. The proposed synthesis is designed for logical flow, high yield, and purity, leveraging established and reliable chemical transformations. This document details a retrosynthetic analysis, a step-by-step forward synthesis protocol, purification techniques, and expected analytical characterization data. The causality behind experimental choices is explained, ensuring that the protocol is a self-validating system for skilled researchers. All key steps are supported by authoritative references from peer-reviewed literature and established chemical procedures.
Retrosynthetic Analysis and Strategic Approach
The target molecule, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, is an aryl sulfonamide. A logical retrosynthetic analysis points to the disconnection of the sulfonamide (S-N) bond as the key strategic step. This is a robust and widely utilized transformation in organic synthesis.
This disconnection reveals two primary building blocks:
-
An electrophilic sulfonyl chloride precursor: 3-Bromo-4-ethoxybenzenesulfonyl chloride.
-
A nucleophilic amine: 4-Methylpiperazine.
4-Methylpiperazine is a readily available commercial reagent. Therefore, the core of this synthetic endeavor lies in the efficient preparation of the key intermediate, 3-bromo-4-ethoxybenzenesulfonyl chloride. The forward synthesis strategy is thus designed around the preparation of this intermediate followed by a final coupling reaction.
Caption: Retrosynthetic analysis of the target molecule.
Overall Synthetic Pathway
The proposed forward synthesis is a three-step process commencing from the commercially available starting material, 4-bromophenol. This route was selected for its efficiency and reliance on well-documented, high-yielding reactions.
Caption: Proposed three-step forward synthesis pathway.
Synthesis of Key Intermediate: 3-Bromo-4-ethoxybenzenesulfonyl chloride
This section details the preparation of the crucial sulfonyl chloride intermediate.
Step 1: Synthesis of 1-Bromo-4-ethoxybenzene
This step involves a standard Williamson ether synthesis to protect the phenolic hydroxyl group as an ethyl ether. This ether group is a key ortho-, para-director for the subsequent electrophilic aromatic substitution.
Protocol:
-
To a solution of 4-bromophenol (1.0 equiv.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Add ethyl bromide (EtBr, 1.2 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to afford 1-bromo-4-ethoxybenzene as a clear oil.
Step 2: Synthesis of 3-Bromo-4-ethoxybenzenesulfonyl chloride
This key step utilizes chlorosulfonation to install the sulfonyl chloride moiety onto the aromatic ring. The ethoxy group directs the substitution to the ortho position. The protocol is adapted from a highly analogous procedure for the chlorosulfonation of 2-bromoanisole[1].
Causality: Chlorosulfonic acid is a powerful electrophilic reagent. The electron-donating ethoxy group activates the aromatic ring, primarily at the ortho and para positions. Since the para position is blocked by the bromine atom, the chlorosulfonation occurs regioselectively at the ortho position (C3).
Protocol:
-
In a flask equipped with a dropping funnel and a gas outlet to a scrubber (to neutralize HCl gas), dissolve 1-bromo-4-ethoxybenzene (1.0 equiv.) in anhydrous chloroform (CHCl₃).
-
Cool the solution in an ice-salt bath to between -5 °C and 0 °C.
-
CAUTION: Chlorosulfonic acid (ClSO₃H, 3.0 equiv.) is highly corrosive and reacts violently with water. Perform this addition slowly and carefully in a well-ventilated fume hood. Add the chlorosulfonic acid dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C[1].
-
After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for an additional 1-2 hours[1].
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-bromo-4-ethoxybenzenesulfonyl chloride, which is often a solid and can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.
Final Assembly: Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
The final step is the formation of the sulfonamide bond via a nucleophilic substitution reaction between the synthesized sulfonyl chloride and 4-methylpiperazine[2][3].
Causality: The secondary amine of 4-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group. A tertiary amine base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction and driving the reaction to completion.
Protocol:
-
Dissolve 3-bromo-4-ethoxybenzenesulfonyl chloride (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.2 equiv.) to the solution, followed by the slow, dropwise addition of 4-methylpiperazine (1.1 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification
The crude product can be purified using standard laboratory techniques.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, can be employed[4].
-
Recrystallization: If the product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield highly pure material[5].
Characterization Data
The identity and purity of the final compound should be confirmed by standard analytical methods. The following table provides the expected data based on the compound's structure and data from analogous molecules[4][6].
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₉BrN₂O₃S |
| Molecular Weight | 379.27 g/mol |
| Mass Spec (ESI+) | Expected m/z: 379.03, 381.03 [M+H]⁺ (Isotopic pattern for Br) |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.8-8.0 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.2 (q, 2H, -OCH₂CH₃), ~3.2 (t, 4H, piperazine-H), ~2.5 (t, 4H, piperazine-H), ~2.3 (s, 3H, -NCH₃), ~1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~158-160 (C-OEt), ~138-140 (Ar-C), ~132-134 (Ar-C), ~130-132 (Ar-C), ~115-117 (Ar-C), ~112-114 (Ar-C), ~65-67 (-OCH₂CH₃), ~53-55 (piperazine-C), ~45-47 (piperazine-C), ~45-46 (-NCH₃), ~14-15 (-OCH₂CH₃) |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
| Reagent | Primary Hazards |
| 4-Bromophenol | Toxic, Corrosive, Environmental Hazard |
| Ethyl Bromide | Flammable, Carcinogen, Toxic |
| Chlorosulfonic Acid | Highly Corrosive , Water Reactive, Toxic |
| 4-Methylpiperazine | Corrosive, Flammable |
| Triethylamine (TEA) | Flammable, Corrosive, Toxic |
References
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Sulfonamide purification process. (n.d.). Google Patents. Retrieved January 20, 2026, from [5]
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Reddy, V. P., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. ACS Omega.[4]
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Zalewski, K., et al. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.[6]
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Tasdelen, B., et al. (2007). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magnetic Resonance in Chemistry, 45(1), 87-9.[7]
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Jios, J. L., et al. (2005). Complete and unambiguous assignment of the 1H and 13C NMR spectra of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(9), 735-739.
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Cooper, J. T., et al. (2001). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 42(15), 2785-2787.[8]
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Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(45), 9035-9039.[11]
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m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link][12]
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Reaction Amines With Aryl Sulphonyl Chloride. (2023, February 3). YouTube. [Link][3]
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An In-depth Technical Guide to the Deconvolution of Protein Targets for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is contingent on one critical variable: understanding its mechanism of action. The compound 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine represents a chemical entity with potential biological activity, yet its specific protein interactors remain uncharacterized. This guide provides a comprehensive, field-proven strategy for the systematic identification and validation of its protein targets.
We eschew a rigid, one-size-fits-all template. Instead, this document presents a logical, multi-pronged workflow designed to generate a high-confidence list of protein candidates and rigorously validate them. Our approach is grounded in the principles of self-validating systems, where orthogonal methodologies are employed to build a robust and compelling case for target engagement and functional relevance.
Part 1: Strategic Framework for Target Deconvolution
The identification of a small molecule's protein target, or "target deconvolution," is a pivotal and often challenging phase in chemical biology and drug discovery.[1] A phenotypic screen may reveal that a compound like 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has a desirable effect—for instance, inhibiting cancer cell growth—but it does not reveal how. Identifying the direct protein target(s) is essential to understand the mechanism of action, anticipate potential off-target effects, and enable rational lead optimization.[2][3]
Given the novelty of this specific molecule, a singular experimental approach is fraught with risk. A successful strategy relies on the integration of multiple, independent methodologies to first discover potential interactors and then validate those interactions in a physiologically relevant context.
Our proposed strategy is a three-phase process:
-
Phase 1: Unbiased Target Discovery. Employing an affinity-based chemical proteomics approach to capture and identify potential binding proteins from a complex biological sample.
-
Phase 2: In-Cell Target Engagement. Using a label-free biophysical method to confirm direct binding between the compound and candidate proteins within intact cells.
-
Phase 3: Functional Validation & Pathway Analysis. Assessing the functional consequences of the compound-protein interaction and placing the target within a biological signaling pathway.
Part 2: Phase 1 - Unbiased Target Discovery via Chemical Proteomics
The foundational step is to generate a list of candidate proteins that physically interact with our compound of interest. Chemical proteomics, which utilizes small-molecule probes to study their interactions within a native biological context, is the ideal tool for this purpose.[4] The most robust and widely used method in this category is affinity chromatography coupled with mass spectrometry (MS).[5][6]
Causality Behind the Choice: This method is chosen for its ability to isolate binding partners based on the fundamental principle of molecular affinity. By immobilizing the small molecule, we can "fish" for its targets within the entire proteome of a cell or tissue lysate.[7] This is an unbiased approach that does not require prior assumptions about the target's identity or function.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
The AC-MS workflow involves synthesizing a modified version of the compound, immobilizing it on a solid support, incubating it with a protein lysate, and identifying the captured proteins by mass spectrometry.[5][8]
Detailed Protocol: AC-MS
1. Synthesis of an Immobilizable Analogue:
-
Rationale: The parent compound must be chemically modified to include a "linker" arm that can be covalently attached to a solid support (e.g., NHS-activated sepharose beads) without sterically hindering its native binding pocket. The linker should be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity. For 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, a potential site could be modifying the ethyl group on the ethoxy moiety to an extended chain terminating in a primary amine or carboxylic acid.
-
Control: A crucial control is the creation of a "dead" ligand where the core structure is modified to abolish biological activity, but the linker is retained. This helps distinguish true binders from proteins that interact non-specifically with the linker or matrix.
2. Preparation of Affinity and Control Columns:
-
The synthesized, linker-modified compound (and the control compound) is covalently coupled to NHS-activated agarose beads according to the manufacturer's protocol.
-
The efficiency of coupling is determined by measuring the concentration of the compound in the solution before and after the reaction.
3. Protein Lysate Preparation:
-
Select a cell line or tissue type where the compound elicits a strong phenotypic response.
-
Lyse cells under non-denaturing conditions (e.g., using a buffer with 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) to preserve protein structure and interactions.[9]
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
4. Affinity Chromatography:
-
Incubate the clarified lysate with the affinity resin (and a separate incubation with the control resin) for 2-4 hours at 4°C with gentle rotation.
-
Pack the resin into columns and wash extensively with lysis buffer to remove unbound and weakly interacting proteins.[8]
-
Elute the specifically bound proteins. This can be done using a competitive eluent (excess free parent compound) or by changing buffer conditions (e.g., high salt or altered pH) that disrupt the specific interaction.[8]
5. Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise protein bands that are present in the active compound elution but absent or significantly reduced in the control elution.
-
Perform in-gel digestion with trypsin.[9]
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired peptide fragmentation data against a protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Mascot or Sequest.
| Parameter | Experimental Column | Control Column | Outcome Interpretation |
| Ligand | Active, immobilized compound | Inactive/structural analogue | Distinguishes specific from non-specific binding |
| Elution | Competitive (free compound) | Competitive (free compound) | Proteins eluted only from the experimental column are high-confidence candidates |
| MS Hits | Protein List A | Protein List B | Proteins in (A) but not in (B) are prioritized |
Part 3: Phase 2 - Validation of Target Engagement in a Cellular Milieu
A list of candidate proteins from an affinity-based method is a critical first step, but it does not prove that the interaction occurs within the complex environment of a living cell.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique used to verify target engagement by measuring the ligand-induced thermal stabilization of a protein.[10][11]
Causality Behind the Choice: The principle of CETSA is that a small molecule binding to its target protein confers additional stability, increasing the temperature at which the protein denatures and aggregates.[12][13] This allows for the direct measurement of a biophysical interaction in intact cells or cell lysates, providing strong, orthogonal evidence to support the AC-MS findings.[10] It is a self-validating system because non-specific interactions are unlikely to produce a consistent, dose-dependent thermal shift.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The workflow involves treating cells with the compound, heating them across a temperature gradient, separating soluble from aggregated proteins, and quantifying the amount of a specific candidate protein remaining in the soluble fraction.[12]
Detailed Protocol: CETSA
1. Cell Treatment:
-
Plate cells at an appropriate density and grow overnight.
-
Treat cells with a predetermined concentration of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine or vehicle (e.g., DMSO) for 1-2 hours.
2. Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]
3. Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific candidate protein (identified from Phase 1) in each sample using a suitable detection method. Western blotting is the most common approach, requiring a specific antibody for the target protein.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with the primary antibody against the target protein.
-
Quantify band intensities using densitometry.
5. Data Analysis:
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against temperature for both vehicle- and compound-treated samples.
-
A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating stabilization.
| Parameter | Vehicle-Treated Cells | Compound-Treated Cells | Outcome Interpretation |
| Melting Temp (Tm) | Baseline Tm | Increased Tm (ΔTm > 0) | A significant, dose-dependent thermal shift confirms direct target engagement in a cellular context. |
| Isothermal Dose-Response | N/A | At a fixed temp (e.g., Tm + 4°C), increasing compound conc. leads to more soluble protein | Establishes a dose-dependent relationship for target binding.[10] |
Part 4: Phase 3 - Functional Validation and Pathway Analysis
Confirming that the compound binds to a protein is not the endpoint. For a target to be meaningful, this binding event must translate into a functional consequence, such as the inhibition or activation of enzymatic activity.[15] The nature of this assay is entirely dependent on the class of protein validated in Phase 2.
Causality Behind the Choice: A functional assay provides the crucial link between the physical act of binding and the observed biological phenotype. For example, if a candidate protein is a kinase, demonstrating that the compound inhibits its phosphotransferase activity in a dose-dependent manner validates it as a functional target.[16][17] This step is essential for confirming the compound's mechanism of action.
Example Workflow: Kinase Activity Assay
Assuming a validated target is a protein kinase, a biochemical kinase activity assay would be the logical next step.
Detailed Protocol: Generic Kinase Activity Assay (e.g., ADP-Glo™)
1. Reagent Preparation:
-
Obtain purified, active recombinant enzyme for the candidate kinase.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP at an optimized concentration (often near the Km for ATP).
2. Kinase Reaction:
-
In a multi-well plate, add the kinase enzyme to wells containing either the test compound dilutions or vehicle control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time.
3. ADP Detection:
-
Stop the kinase reaction by adding an ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add a Kinase Detection Reagent, which uses the ADP generated by the kinase reaction to produce a luminescent signal via a coupled enzymatic reaction.
4. Data Analysis:
-
Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Parameter | Expected Result | Outcome Interpretation |
| IC50 Value | A potent, low micromolar or nanomolar value | Confirms that the compound directly modulates the enzymatic function of the target protein. |
| Selectivity | Test against a panel of related kinases | If the compound is significantly more potent against the target kinase, it demonstrates selectivity. |
Part 5: Data Synthesis and Final Target Prioritization
The culmination of this multi-phase investigation is the synthesis of all collected data. A high-confidence target will satisfy all three criteria:
-
Discovery: It was specifically captured by the immobilized compound in the AC-MS experiment.
-
Engagement: It demonstrated a significant and dose-dependent thermal shift in the CETSA experiment.
-
Function: Its activity was directly modulated by the compound in a relevant biochemical assay.
By adhering to this rigorous, multi-faceted workflow, researchers can move from an unknown bioactive compound to a fully deconvoluted, validated protein target. This provides a solid foundation for further drug development, enabling mechanism-of-action studies, structure-based drug design, and the development of robust biomarkers for preclinical and clinical trials.
References
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5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]
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Workflow of Chemical Proteomics Analysis. Mtoz Biolabs. [Link]
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Automation to Enable High-throughput Chemical Proteomics. (2022). PubMed Central. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]
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Schematic overview of the chemical proteomic workflow. (2020). ResearchGate. [Link]
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Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. (2015). PubMed. [Link]
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Chemical Proteomics. Creative Biolabs. [Link]
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Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX. [Link]
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Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2019). NIH. [Link]
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Target Deconvolution. Creative Biolabs. [Link]
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Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
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Kinase Activity Assay. Creative Diagnostics. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. [Link]
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Affinity Chromatography. Creative Biolabs. [Link]
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Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (2022). BrJAC. [Link]
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Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products. (2018). ResearchGate. [Link]
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An In-Depth Technical Guide to 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, a heterocyclic compound featuring a benzenesulfonamide core linked to a methylpiperazine moiety. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural motifs are present in a wide array of pharmacologically active agents. This guide details a robust, step-by-step synthetic protocol, outlines its key physicochemical properties, and explores its potential therapeutic applications by drawing logical inferences from the well-established bioactivities of the benzenesulfonamide and piperazine pharmacophores. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential exploration of this and related compounds for drug discovery and development.
Introduction
The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles. 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a compound that embodies this principle, integrating the structurally significant benzenesulfonamide group with the versatile piperazine ring.
The benzenesulfonamide scaffold is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anti-cancer, anti-inflammatory, and anti-diabetic properties[1][2][3][4]. The sulfonamide functional group can act as a bioisostere for a carboxylic acid and can participate in crucial hydrogen bonding interactions with biological targets[3].
Similarly, the piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to cross the blood-brain barrier and modulate the activity of various receptors and transporters[5][6]. Its presence can also enhance the aqueous solubility and overall pharmacokinetic profile of a drug candidate[5].
This guide provides a detailed methodology for the synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine and discusses its potential biological relevance based on the known activities of its constituent chemical classes.
Physicochemical Properties
A summary of the key physicochemical properties of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1093065-11-2 | [7] |
| Molecular Formula | C₁₃H₁₉BrN₂O₃S | [7] |
| Molecular Weight | 363.27 g/mol | [7] |
| Appearance | (Not specified, likely a solid) | - |
| Storage | Sealed in dry, room temperature | [7] |
Synthesis and Characterization
The synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can be achieved through a two-step process, commencing with the preparation of the key intermediate, 3-bromo-4-ethoxybenzenesulfonyl chloride, followed by its reaction with N-methylpiperazine. The rationale for this synthetic strategy lies in the reliable and high-yielding nature of sulfonyl chloride formation and subsequent sulfonamide bond formation.
Synthesis of 3-bromo-4-ethoxybenzenesulfonyl chloride (Intermediate 1)
This procedure is adapted from the synthesis of the analogous 3-bromo-4-methoxybenzenesulfonyl chloride. The key difference is the use of 2-bromo-1-ethoxybenzene as the starting material.
Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve 2-bromo-1-ethoxybenzene (1 equivalent) in a suitable inert solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to -5 to 0 °C using an ice-salt bath. This low temperature is crucial to control the exothermicity of the subsequent reaction with chlorosulfonic acid and to minimize side reactions.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3 equivalents) dropwise to the cooled solution over a period of 30 minutes. Maintaining a slow addition rate is essential for safety and reaction control.
-
Warming to Room Temperature: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour with continuous stirring. This allows the reaction to proceed to completion.
-
Quenching: Carefully pour the reaction mixture onto crushed ice. This step quenches the excess chlorosulfonic acid and precipitates the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-ethoxybenzenesulfonyl chloride. The product can be used in the next step without further purification if of sufficient purity, or it can be purified by recrystallization.
Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Final Product)
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by the secondary amine of N-methylpiperazine.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 3-bromo-4-ethoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base and Amine: Add triethylamine (1.3 equivalents) to the solution, followed by the slow dropwise addition of N-methylpiperazine (1.3 equivalents). Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
Reaction Time: Allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into a 5% citric acid solution to neutralize the excess triethylamine.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane), to yield pure 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Potential Biological Activities and Therapeutic Applications (Hypothetical)
As of the latest literature review, no specific biological activity or pharmacological data has been published for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. However, based on the well-documented activities of its core structural components, we can hypothesize potential areas of therapeutic interest for further investigation.
Inferences from the Benzenesulfonamide Moiety
The benzenesulfonamide scaffold is a versatile pharmacophore found in numerous approved drugs. Its derivatives have been shown to target a wide range of biological entities, suggesting that 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine could potentially exhibit activities such as:
-
Antibacterial Activity: Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria[8].
-
Anti-cancer Activity: Certain sulfonamide derivatives have demonstrated anti-tumor properties by targeting various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, or by acting as inhibitors of receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis[3][4].
-
Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown potent anti-inflammatory effects[1].
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, leading to the inhibition of various metalloenzymes.
Inferences from the Methylpiperazine Moiety
The 4-methylpiperazine group is a common feature in many centrally acting drugs. Its presence in the target molecule suggests potential for:
-
Central Nervous System (CNS) Activity: Piperazine derivatives are known to interact with various CNS receptors, including dopamine and serotonin receptors[9]. This could imply potential applications in treating neurological or psychiatric disorders. The methyl group on the piperazine nitrogen can influence the basicity and lipophilicity of the molecule, which in turn can affect its ability to cross the blood-brain barrier and its receptor binding profile.
-
Antipsychotic, Antidepressant, or Anxiolytic Potential: Many drugs used for these conditions contain a piperazine ring, which often plays a key role in their mechanism of action[6].
Potential Signaling Pathways for Investigation:
Caption: Potential biological targets for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Future Research Directions
Given the absence of specific biological data, the primary focus of future research on 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine should be a comprehensive biological screening to elucidate its pharmacological profile. Key areas for investigation include:
-
In Vitro Pharmacological Profiling: Screening the compound against a panel of common drug targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases, with a particular focus on dopamine and serotonin receptors, as well as cancer-related kinases.
-
Enzyme Inhibition Assays: Evaluating the inhibitory activity against enzymes such as carbonic anhydrases and dihydropteroate synthase.
-
Antimicrobial Screening: Testing for activity against a panel of pathogenic bacteria and fungi.
-
In Vivo Studies: Should promising in vitro activity be identified, subsequent in vivo studies in relevant animal models would be warranted to assess efficacy, pharmacokinetics, and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs to understand the key structural features required for activity and to optimize potency and selectivity.
Conclusion
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a synthetically accessible compound that combines two important pharmacophores. While its specific biological activities remain to be elucidated, its structural features suggest a high potential for pharmacological activity. This technical guide provides a solid foundation for its synthesis and characterization, and by drawing on the known properties of its constituent moieties, it offers a rationale for its further investigation as a potential therapeutic agent. The detailed protocols and hypothesized areas of biological relevance presented herein are intended to catalyze future research into this and related molecules, potentially leading to the discovery of novel drug candidates.
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An In-Depth Technical Guide to the Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine Analogs and Derivatives
Introduction: The Significance of the Sulfonylpiperazine Scaffold
The 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine core represents a privileged scaffold in medicinal chemistry. The piperazine moiety is a common feature in numerous FDA-approved drugs due to its ability to improve physicochemical properties such as solubility and bioavailability.[1][2] The sulfonamide linkage provides a stable and synthetically accessible connection to an aryl group, which can be readily functionalized to modulate biological activity. This guide provides a comprehensive overview of the synthesis of the core compound and its analogs, offering insights into the strategic considerations and practical methodologies for researchers in drug discovery and development. The synthetic strategies outlined herein are designed to be versatile, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[3]
Core Synthesis: A Modular Approach to 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
The synthesis of the target compound is best approached in a modular fashion, allowing for late-stage diversification. The overall strategy involves the preparation of a key intermediate, 3-bromo-4-ethoxybenzenesulfonyl chloride, which is then coupled with 1-methylpiperazine.
Diagram of the Core Synthetic Pathway
Caption: Retrosynthetic analysis of the core compound.
Step 1: Synthesis of 2-Bromo-1-ethoxybenzene (Intermediate 1)
The initial step involves the ethylation of 2-bromophenol via the Williamson ether synthesis. This classic yet robust reaction provides a high yield of the desired ether.[4][5][6][7][8]
Experimental Protocol:
-
To a solution of 2-bromophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-bromo-1-ethoxybenzene.
Step 2: Synthesis of 3-Bromo-4-ethoxybenzenesulfonyl Chloride (Intermediate 2)
The subsequent chlorosulfonation of 2-bromo-1-ethoxybenzene introduces the sulfonyl chloride moiety. This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid.
Experimental Protocol:
-
Cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0 °C in an ice bath.
-
Slowly add 2-bromo-1-ethoxybenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the resulting slurry with a solvent such as dichloromethane or chloroform.
-
Wash the combined organic layers with cold water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude 3-bromo-4-ethoxybenzenesulfonyl chloride, which can often be used in the next step without further purification.
Step 3: Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Target Compound)
The final step is the coupling of the sulfonyl chloride intermediate with 1-methylpiperazine to form the desired sulfonamide. This nucleophilic substitution reaction proceeds readily in the presence of a base to neutralize the HCl byproduct.[9][10][11]
Experimental Protocol:
-
Dissolve 1-methylpiperazine (1.2 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.5 equivalents) or pyridine to the solution.
-
Cool the mixture to 0 °C and add a solution of 3-bromo-4-ethoxybenzenesulfonyl chloride (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Synthesis of Analogs and Derivatives: Expanding Chemical Space
The modular nature of the core synthesis allows for the straightforward generation of analogs by modifying each of the three key components: the aryl ring, the sulfonylpiperazine linker, and the N-alkyl group of the piperazine.
Aryl Ring Modifications via Cross-Coupling Reactions
The bromine atom on the ethoxyphenyl ring serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions.[12][13][14][15]
1. Suzuki-Miyaura Coupling for C-C Bond Formation:
This reaction is ideal for introducing new aryl, heteroaryl, or alkyl groups at the 3-position.
Experimental Protocol:
-
In a reaction vessel, combine 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
2. Buchwald-Hartwig Amination for C-N Bond Formation:
This method allows for the introduction of primary or secondary amines at the 3-position, providing access to a different chemical space.
Experimental Protocol:
-
Combine the bromo-precursor (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, K₃PO₄) in a glovebox or under an inert atmosphere.
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed.
-
Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purify the product by column chromatography.
Diagram of Aryl Ring Diversification
Caption: Diversification of the aryl ring via cross-coupling.
Modifications of the Piperazine Moiety
The piperazine ring itself can be modified to explore SAR.[16][17][18]
1. Variation of the N-Alkyl Group:
Instead of 1-methylpiperazine, other N-substituted piperazines (e.g., N-ethylpiperazine, N-benzylpiperazine) can be used in the final sulfonamide formation step to introduce different functionalities.
2. C-H Functionalization of the Piperazine Ring:
Recent advances in photoredox catalysis and directed metalation allow for the direct functionalization of the C-H bonds of the piperazine ring, offering novel avenues for analog synthesis.[16]
Data Presentation
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| 2-Bromo-1-ethoxybenzene | C₈H₉BrO | 201.06 | ¹H NMR, ¹³C NMR, MS |
| 3-Bromo-4-ethoxybenzenesulfonyl chloride | C₈H₈BrClO₃S | 299.57 | ¹H NMR, MS |
| 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine | C₁₃H₁₉BrN₂O₃S | 363.27 | ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis |
| Representative Suzuki Product | Varies | Varies | ¹H NMR, ¹³C NMR, HRMS |
| Representative Buchwald Product | Varies | Varies | ¹H NMR, ¹³C NMR, HRMS |
Conclusion and Future Directions
The synthetic strategies detailed in this guide provide a robust framework for the synthesis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine and a diverse array of its analogs. The modular nature of the synthesis, coupled with modern cross-coupling methodologies, allows for extensive exploration of the chemical space around this privileged scaffold. Future work in this area may focus on the development of more efficient and sustainable synthetic methods, such as flow chemistry approaches, and the exploration of novel functionalizations of the piperazine ring to further probe the SAR of this important class of molecules. The insights gained from the synthesis and biological evaluation of these compounds will undoubtedly contribute to the development of new therapeutic agents.
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A Technical Guide to the Preliminary Safety and Toxicity Profiling of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Introduction and Strategic Rationale
The compound 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a sulfonylpiperazine derivative. The piperazine motif is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Similarly, arylsulfonamide structures are integral to numerous therapeutic agents. The combination of these functionalities suggests that this molecule could have significant biological activity, making a thorough and early assessment of its safety profile a critical step in any drug development program.[3][4]
This guide outlines a comprehensive, tiered strategy for establishing the preliminary safety and toxicity profile of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. The approach is designed to move logically from computational predictions to cellular assays and finally to a preliminary in vivo assessment. This progression ensures that resources are used efficiently, and a clear understanding of the compound's potential liabilities is established early, guiding future development decisions.[5][6] The methodologies described are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory compliance and scientific rigor.[6][7]
Chemical Structure:
Tier 1: In Silico ADMET Profiling
Expertise & Rationale: The journey of a drug candidate begins long before it enters a test tube. We initiate our safety assessment with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. This computational approach allows for a rapid, cost-effective initial screening that identifies potential developmental hurdles and flags key areas for focused in vitro and in vivo testing.[8][9] By modeling interactions with key biological targets and predicting physicochemical properties, we can prioritize resources and design more intelligent, targeted experimental protocols.[10][11]
In Silico Experimental Workflow
The process involves using a suite of validated computational models, such as quantitative structure-activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) simulations, to analyze the compound's chemical structure.[10][12] These tools compare the molecule to vast databases of known compounds to forecast its behavior in the human body.[10]
Caption: In Silico ADMET Prediction Workflow.
Predicted Physicochemical and ADMET Properties
The following table summarizes the key parameters that would be evaluated and provides a hypothetical outcome for discussion.
| Parameter | Prediction Category | Predicted Outcome (Hypothetical) | Justification & Implication |
| Absorption | Human Intestinal Absorption (HIA) | Good | Suggests potential for good oral bioavailability. |
| Caco-2 Permeability | Moderate | May indicate a balance between passive diffusion and active transport. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | The sulfonyl group and piperazine may limit CNS exposure, potentially reducing CNS-related side effects. |
| Plasma Protein Binding (PPB) | High (>90%) | High binding can affect the free drug concentration and half-life. Requires experimental validation. | |
| Metabolism | CYP2D6 Substrate | Yes | Potential for drug-drug interactions with other CYP2D6 metabolized drugs. |
| CYP3A4 Inhibitor | No | Low risk of inhibiting the metabolism of co-administered drugs via this major pathway. | |
| Excretion | Primary Route | Renal | Suggests clearance is primarily handled by the kidneys. |
| Toxicity | hERG Inhibition | Low Risk | Reduced likelihood of cardiac QT prolongation, a major safety concern. |
| Ames Mutagenicity | Possible Alert | Structural alerts (e.g., bromo-aromatic group) may be flagged, mandating rigorous in vitro testing.[13] | |
| Skin Sensitization | Low Risk | The molecule does not contain common structural motifs associated with skin sensitization. |
Tier 2: In Vitro Toxicity Assessment
Expertise & Rationale: Following the computational screen, we move to direct biological testing using cell-based assays. This tier is crucial for validating the in silico predictions and providing quantitative data on the compound's intrinsic toxicity. We employ a dual strategy focusing on two fundamental aspects of toxicology: cytotoxicity (the ability to kill cells) and genotoxicity (the ability to damage DNA).[14] This provides a robust, multi-faceted view of the compound's effects at the cellular level.
Cytotoxicity Assessment
Causality: We utilize two distinct assays to measure cytotoxicity, a self-validating approach that ensures our results are not an artifact of a single detection method. The MTT assay measures mitochondrial function, an indicator of metabolic health, while the LDH assay measures the release of lactate dehydrogenase, a direct marker of cell membrane rupture (necrosis).[15][16] Observing a dose-dependent effect in both assays provides high confidence that the compound is inducing cell death.[17]
This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[18]
-
Cell Plating: Seed a 96-well plate with a suitable human cell line (e.g., HepG2, a liver cell line relevant for metabolism) at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[16]
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Use a positive control (cells lysed with a detergent) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.
Caption: Dual Cytotoxicity Assessment Workflow.
Genotoxicity Assessment
Causality: A positive result in a genotoxicity assay is a significant red flag in drug development, indicating potential for carcinogenicity.[14] We use two gold-standard, OECD-compliant assays. The Ames test detects gene mutations in bacteria, while the in vitro micronucleus assay detects chromosome damage in mammalian cells.[19][20] This combination is required by regulatory agencies because it assesses different, complementary mechanisms of DNA damage.[21] A negative result in both provides strong evidence of a clean genotoxic profile.
The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot grow without it.[20][22] A mutagenic substance will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.[22]
-
Strain Selection: Use a standard panel of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).[13]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver), as some chemicals only become mutagenic after being metabolized.[23]
-
Exposure: In the plate incorporation method, mix the bacterial strain, the test compound at several concentrations, and either S9 mix or a buffer. Add this mixture to a molten top agar.[13]
-
Plating: Pour the top agar mixture onto a minimal glucose agar plate (which lacks histidine).[24]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[24]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate seen in the negative control.
This assay identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[19][25]
-
Cell Culture: Use a validated mammalian cell line, such as human TK6 cells or Chinese Hamster Ovary (CHO) cells.[26]
-
Treatment: Expose the cells to the test compound at a range of concentrations, with and without S9 metabolic activation. A short treatment (3-6 hours) and a long treatment (equivalent to 1.5-2 cell cycles) are typically performed.[26]
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cell division at the two-nuclei stage, making micronuclei easier to score in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye like DAPI or Giemsa.
-
Microscopic Analysis: Score at least 2,000 cells per concentration under a microscope, counting the frequency of cells containing one or more micronuclei.
-
Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells. Cytotoxicity levels must also be assessed to ensure results are not confounded by excessive cell death.[25]
Caption: OECD 423 Acute Toxic Class Method Workflow.
Data Summary for In Vivo Assessment
The results would be summarized to provide a clear classification.
| Dose Level (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | GHS Classification (Outcome Dependent) |
| 300 | 3 | 0/3 | No significant findings | - |
| 2000 | 3 | 1/3 | Lethargy within first 24h, resolved by day 3 | Category 5 or Unclassified |
Synthesis and Final Interpretation
The successful completion of this three-tiered strategy provides a robust preliminary safety and toxicity profile for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
-
Clean Profile Scenario: If in silico predictions are favorable, in vitro assays show low cytotoxicity (IC₅₀ > 30 µM) and no genotoxicity, and the acute oral toxicity study places the compound in GHS Category 5 or unclassified, the compound can proceed to the next stages of preclinical development (e.g., repeat-dose toxicity studies) with a high degree of confidence. [27]* Flagged Profile Scenario: If the Ames test is positive, or significant cytotoxicity is observed at low concentrations, this would represent a major hurdle. Such a finding would necessitate a risk-benefit analysis and could trigger a decision to halt development or initiate medicinal chemistry efforts to design analogues that mitigate the identified toxicity while preserving desired activity.
This structured, evidence-based approach ensures that decisions made during early drug development are informed by high-quality, reproducible safety data, ultimately increasing the probability of successfully advancing safer and more effective therapeutic candidates.
References
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Introduction: A Strategic Approach to Characterizing a Novel Sulfonylpiperazine Compound
The compound 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine represents a novel chemical entity with potential pharmacological activity. Its core structure, featuring a sulfonylpiperazine moiety, is a privileged scaffold found in numerous biologically active agents. This suggests the compound could interact with a range of protein targets, most notably protein kinases and G-protein coupled receptors (GPCRs). The following application note provides a comprehensive, tiered strategy for the in vitro characterization of this compound, designed to elucidate its primary biological target, mechanism of action, and cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a clear and efficient screening cascade.
Our approach is rooted in a logical progression from broad, target-class screening to more specific, mechanistic assays. This ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential for identifying the compound's therapeutic relevance.
Part 1: Primary Target Class Screening
The initial phase of characterization focuses on determining the general class of proteins with which the compound interacts. Given its structural motifs, the most probable targets are kinases and GPCRs. Therefore, the first step is to perform broad panel screens against these two large and therapeutically important target families.
Broad Kinase Panel Screening
The sulfonyl group in the test compound is a common feature in many kinase inhibitors. Therefore, an initial screen against a diverse panel of human kinases is a logical starting point. This will provide a broad overview of its potential targets and selectivity.
Caption: Workflow for broad kinase panel screening.
This protocol describes a standard method for assessing kinase activity using radiolabeled ATP.[1]
-
Preparation of Reagents:
-
Kinase Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT.[2]
-
Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Kinase and Substrate: Dilute the recombinant kinase and its specific substrate (protein or peptide) to their final working concentrations in kinase buffer.
-
ATP Mix: Prepare a solution of ATP containing γ-[³²P]ATP. The final concentration of ATP should be at or near the Km for each specific kinase. Add MgCl₂ to a final concentration of 10 mM.[2][3]
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to a 96-well plate.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 12.5 µL of the ATP mix.[3]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Detection and Data Analysis:
-
Transfer the reaction mixture onto a suitable filter membrane (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.
-
Wash the filter membrane multiple times with 0.75% phosphoric acid to remove unincorporated γ-[³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for any identified "hits".
-
Broad GPCR Binding Panel Screening
The piperazine ring is a common scaffold in ligands for G-protein coupled receptors. A competitive radioligand binding assay is the gold standard for identifying interactions between a compound and a GPCR.[4]
Caption: Workflow for competitive GPCR radioligand binding assay.
-
Preparation of Reagents:
-
Binding Buffer: Buffer composition will be specific to the GPCR target (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Cell Membranes: Use commercially available or in-house prepared cell membranes from cell lines overexpressing the GPCR of interest.[5]
-
Radioligand: A known high-affinity radiolabeled ligand for the target GPCR.
-
Test Compound: Prepare a dilution series as described for the kinase assay.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target GPCR.
-
-
Assay Procedure:
-
In a 96-well plate, combine the binding buffer, cell membranes, and the test compound at various concentrations.
-
Add the radioligand at a concentration at or below its Kd.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding displaced by the test compound.
-
Plot the percent displacement against the compound concentration to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Part 2: Hit Validation and Mechanistic Studies
Once primary hits are identified from the broad panel screens, the next phase involves validating these interactions and elucidating the compound's mechanism of action.
For Kinase Hits: Orthogonal Assays and Mechanism of Action
If the compound shows significant activity against one or more kinases, it is crucial to confirm this activity using a different assay format and to understand how it inhibits the kinase.
This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Set up the kinase reaction as described in the radiometric assay protocol, but using non-radiolabeled ATP.
-
Incubate the reaction for the desired time.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
A decrease in luminescence indicates inhibition of kinase activity.
-
-
Data Analysis:
-
Calculate IC₅₀ values as described previously. Confirmation of activity in this orthogonal assay provides strong evidence that the compound is a true inhibitor of the target kinase.
-
For GPCR Hits: Functional Assays
A binding assay demonstrates that a compound interacts with a receptor, but it does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's effect on receptor signaling.[6]
Caption: A generalized GPCR signaling pathway.
This protocol measures the modulation of cyclic AMP (cAMP), a key second messenger.[7]
-
Cell Preparation:
-
Use a cell line stably expressing the target GPCR.
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
For Antagonist Mode: Add the test compound at various concentrations and incubate. Then, add a known agonist at its EC₅₀ concentration.
-
For Agonist Mode: Add the test compound at various concentrations. For Gi-coupled receptors, simultaneously add an agent like forskolin to stimulate cAMP production.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Agonist: Plot cAMP levels against compound concentration to determine the EC₅₀ value.
-
Antagonist: Plot cAMP levels against antagonist concentration to determine the IC₅₀ value.
-
Part 3: Cellular Assays and Phenotypic Screening
The final step is to assess the compound's activity in a more physiologically relevant context. Cell-based assays can confirm target engagement in a cellular environment and reveal downstream functional consequences.[8][9]
Cellular Target Engagement
For a kinase inhibitor, this could involve a Western blot to measure the phosphorylation of a known downstream substrate of the target kinase. For a GPCR ligand, this might involve assays measuring downstream events like gene transcription (reporter gene assays) or protein translocation (β-arrestin recruitment assays).[7][10]
-
Cell Treatment:
-
Culture an appropriate cell line that expresses the target kinase.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
If necessary, stimulate the relevant signaling pathway to induce phosphorylation of the substrate.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[3]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[3]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and total protein.
-
A dose-dependent decrease in the ratio of phospho-protein to total protein indicates cellular target engagement and inhibition.
-
Summary and Data Presentation
All quantitative data generated from these assays should be meticulously documented and summarized in tables for clear comparison and interpretation.
| Assay Type | Target | Parameter | Result |
| Kinase Panel Screen | Kinase X | % Inhibition @ 10 µM | e.g., 95% |
| Kinase IC₅₀ | Kinase X | IC₅₀ | e.g., 50 nM |
| GPCR Binding | Receptor Y | Ki | e.g., 120 nM |
| GPCR Functional | Receptor Y | EC₅₀ (Agonist) | e.g., 500 nM |
| Cellular Assay | Kinase X | IC₅₀ (Phospho-Substrate) | e.g., 200 nM |
Conclusion
This structured, multi-tiered approach provides a robust framework for the comprehensive in vitro characterization of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. By systematically progressing from broad screening to detailed mechanistic and cellular studies, researchers can efficiently identify the compound's biological target, define its mechanism of action, and validate its activity in a cellular context. This foundational knowledge is critical for guiding further preclinical development and ultimately realizing the therapeutic potential of this novel compound.
References
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In vitro kinase assay. (2023). protocols.io. [Link]
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In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
-
(PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
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Tools for GPCR drug discovery. (n.d.). PMC - NIH. [Link]
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GPCR Assay Services. (n.d.). Reaction Biology. [Link]
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- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Developing Cell-Based Assays for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of robust cell-based assays for the characterization of the novel small molecule, 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, hereafter referred to as Compound X . The structural motif of a sulfonylpiperazine suggests potential activity as a modulator of cellular signaling pathways, possibly as a kinase inhibitor. This guide eschews a rigid template, instead presenting a logical, field-proven workflow that begins with foundational safety and cytotoxicity assessments, progresses to target engagement and potency determination, and culminates in the analysis of downstream functional cellular responses. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction and Scientific Background
The discovery and validation of novel therapeutic agents require a multi-tiered approach to cellular characterization. Compound X, with its distinct sulfonylpiperazine core, belongs to a chemical class often associated with the inhibition of protein kinases, a critical family of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.
This guide outlines a strategic workflow to elucidate the cellular activity of Compound X. The core principle is a progressive filtering approach:
-
Establish a Safe Operating Window: Determine the compound's inherent cytotoxicity to define a non-lethal concentration range for subsequent functional assays.
-
Test the Primary Hypothesis (Kinase Inhibition): Quantify the compound's direct impact on a hypothesized target or pathway, such as the phosphorylation status of a key signaling protein.
-
Confirm Downstream Effects: Verify that target engagement translates into modulation of the intended signaling cascade.
-
Measure Functional Outcomes: Link the molecular mechanism to a tangible physiological response in the cell model.
This structured methodology ensures that resources are used efficiently and that the resulting data provides a clear, mechanistically-grounded understanding of the compound's biological activity.
Safety, Handling, and Compound Preparation
2.1. Safety Precautions While a specific Safety Data Sheet (SDS) for Compound X is not available, compounds with similar bromo- and piperazine-containing structures warrant careful handling.[1][2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles.[2]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2][5] Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[2]
-
First Aid:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight.[1][2]
2.2. Stock Solution Preparation
-
Solvent Selection: Determine the solubility of Compound X in common laboratory solvents (e.g., DMSO, Ethanol). DMSO is typically the solvent of choice for initial screening of small molecules.
-
Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM or 50 mM) in 100% DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell culture wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
Workflow for Cell-Based Assay Development
The following diagram illustrates the logical flow for characterizing Compound X, from initial toxicity profiling to functional validation.
Caption: A logical workflow for the characterization of a novel compound.
Phase 1: Foundational Cytotoxicity and Viability Assays
Rationale: The first critical step is to determine the concentration range at which Compound X exhibits cytotoxic effects. This establishes the therapeutic window for subsequent experiments, ensuring that observed effects in functional assays are due to specific molecular interactions rather than general toxicity. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[6]
Protocol 4.1: MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing cell viability based on the reduction of a tetrazolium salt by metabolically active cells.[6][7]
Materials:
-
Selected cell line (e.g., A549, HeLa, Jurkat)
-
Complete culture medium
-
Compound X stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a 2X serial dilution series of Compound X in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound dose) and "untreated control" wells (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7] Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization:
-
For Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well.
-
For Suspension Cells: Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO.
-
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium, MTT, and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of Compound X concentration and use non-linear regression to determine the CC₅₀ (50% cytotoxic concentration).
-
Table 1: Example Cytotoxicity Data Presentation
| Compound X (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.254 | 0.085 | 100.0 |
| 0.1 | 1.248 | 0.091 | 99.5 |
| 1 | 1.233 | 0.076 | 98.3 |
| 10 | 1.150 | 0.065 | 91.7 |
| 25 | 0.899 | 0.054 | 71.7 |
| 50 | 0.631 | 0.048 | 50.3 |
| 100 | 0.215 | 0.033 | 17.1 |
| Calculated CC₅₀ | | | 49.8 µM |
Phase 2: Mechanistic Assays - Testing the Kinase Inhibitor Hypothesis
Rationale: Based on its chemical structure, we hypothesize that Compound X functions as a kinase inhibitor. A direct way to test this is to measure its effect on the phosphorylation of a specific substrate within a relevant signaling pathway. A cell-based ELISA is a high-throughput, quantitative method for this purpose.[8] This phase aims to determine the compound's potency (IC₅₀).
Hypothetical Signaling Pathway: RTK-Y → Downstream Substrate-Z
Let's assume Compound X targets a receptor tyrosine kinase (RTK-Y). Upon ligand binding, RTK-Y autophosphorylates and subsequently phosphorylates Downstream Substrate-Z, initiating a signaling cascade. We can measure the inhibition of Substrate-Z phosphorylation as a direct readout of Compound X's activity.
Caption: Hypothetical signaling pathway inhibited by Compound X.
Protocol 5.1: Cell-Based Phospho-Substrate ELISA
This protocol measures the level of a phosphorylated target protein in cell lysates.[8][9][10]
Materials:
-
Cell line known to have an active RTK-Y pathway.
-
Growth factor/ligand to stimulate the pathway.
-
Compound X
-
96-well culture plate
-
ELISA plate pre-coated with a capture antibody for total Substrate-Z.
-
Detection Antibody: Anti-phospho-Substrate-Z (conjugated to biotin or an enzyme like HRP).
-
Streptavidin-HRP (if using a biotinylated detection antibody).
-
TMB Substrate Solution.
-
Stop Solution (e.g., 2N H₂SO₄).[11]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA).
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate. Once confluent, serum-starve the cells (e.g., in medium with 0.5% FBS) for 12-24 hours to reduce basal pathway activation.
-
Compound Pre-incubation: Treat cells with serial dilutions of Compound X (at non-toxic concentrations determined in Phase 1) for 1-2 hours. Include vehicle controls.
-
Pathway Stimulation: Add the specific growth factor/ligand to all wells (except for negative controls) at a pre-determined optimal concentration (e.g., 100 ng/mL). Incubate for a short period (e.g., 15-30 minutes) to induce phosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the wells by adding an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Protocol: a. Transfer the cell lysates to the pre-coated ELISA plate. Incubate for 2 hours at room temperature to allow the capture antibody to bind total Substrate-Z. b. Wash the plate 3-4 times with Wash Buffer. c. Add the biotinylated anti-phospho-Substrate-Z detection antibody. Incubate for 1-2 hours. d. Wash the plate 3-4 times. e. Add Streptavidin-HRP. Incubate for 30 minutes. f. Wash the plate 3-4 times. g. Add TMB Substrate and incubate in the dark until a blue color develops (15-30 minutes). h. Add Stop Solution to quench the reaction (color will turn yellow).
-
Measurement and Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of Compound X concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits phosphorylation by 50%).
Protocol 5.2: Confirmatory Western Blot for Downstream Signaling
Rationale: Western blotting provides a semi-quantitative, visual confirmation of the ELISA results and allows for the simultaneous analysis of multiple proteins in the signaling cascade.[12][13] This is essential to confirm that Compound X inhibits the phosphorylation of the target kinase (p-RTK-Y) and its direct substrate (p-Substrate-Z).
Materials:
-
Cell lysates prepared as in step 4 of Protocol 5.1.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibodies: Anti-p-RTK-Y, Anti-Total RTK-Y, Anti-p-Substrate-Z, Anti-Total Substrate-Z, and a loading control (e.g., Anti-GAPDH or Anti-β-Actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) detection reagent.
-
Imaging system (e.g., film or digital imager).
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-RTK-Y) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze other proteins on the same blot, the membrane can be stripped of antibodies and re-probed, starting from the blocking step (Step 5). It is critical to probe for the phosphorylated protein first, followed by the total protein and loading control.
Phase 3: Functional Cellular Assays
Rationale: The final step is to demonstrate that the observed molecular inhibition translates into a relevant cellular function. If the hypothetical RTK-Y pathway is known to regulate the production of an inflammatory cytokine like Interleukin-6 (IL-6), then measuring IL-6 secretion provides a robust functional readout. A sandwich ELISA is the gold standard for quantifying secreted proteins in culture supernatants.[9][15]
Protocol 6.1: IL-6 Secretion Sandwich ELISA
Materials:
-
Cell culture supernatants collected from a parallel experiment to Protocol 5.1.
-
IL-6 ELISA Kit (containing capture antibody, detection antibody, recombinant IL-6 standard, and other necessary reagents).
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the IL-6 capture antibody overnight at 4°C.[9]
-
Blocking: Wash the plate and block with Assay Diluent for 1-2 hours.
-
Sample and Standard Incubation: Add the collected cell culture supernatants and a serial dilution of the recombinant IL-6 standard to the plate. Incubate for 2 hours.
-
Detection Antibody: Wash the plate and add the biotinylated IL-6 detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.
-
Substrate and Measurement: Wash the plate, add TMB substrate, and stop the reaction with Stop Solution. Read absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards. Use this curve to interpolate the concentration of IL-6 in the cell supernatants. Calculate the EC₅₀ of Compound X for the inhibition of IL-6 secretion.
Table 2: Summary of Key Assay Parameters and Readouts
| Assay Phase | Assay Type | Key Parameter Measured | Purpose |
|---|---|---|---|
| Phase 1 | MTT Assay | Cell Viability | Determine cytotoxicity (CC₅₀) and safe dosing range. |
| Phase 2 | Phospho-ELISA | Phosphorylated Substrate | Quantify target engagement and potency (IC₅₀). |
| Phase 2 | Western Blot | Phospho- & Total Proteins | Confirm mechanism of action on the signaling pathway. |
| Phase 3 | Cytokine ELISA | Secreted IL-6 | Measure functional cellular response and efficacy (EC₅₀). |
Conclusion and Future Directions
This application note provides a structured, multi-phase workflow for the initial characterization of the novel compound 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Compound X). By systematically progressing from broad cytotoxicity profiling to specific mechanistic and functional assays, researchers can build a comprehensive and reliable data package that elucidates the compound's potency, mechanism of action, and cellular efficacy. The protocols described herein are robust, well-established, and designed to generate high-quality, reproducible data. Further studies could involve broader kinase profiling to assess selectivity, off-target effects, and in vivo efficacy studies in relevant disease models.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bowdish Lab. (2011, April 7). CYTOKINE ELISA. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]
-
Cytoskeleton, Inc. (2014, March 13). G-LISA® Protocol - Performing GTPase G-LISA® Activation Assays [Video]. YouTube. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]
-
PubMed. (n.d.). Sequential ELISA to profile multiple cytokines from small volumes. Retrieved from [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Colorimetric RhoB GTPase Activity Assay. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Innova Biosciences. (n.d.). GTPase assay kit. Retrieved from [Link]
-
ACS Publications. (2021, July 27). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Retrieved from [Link]
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Application Notes & Protocols for In Vivo Studies of Novel Phenylsulfonylpiperazine Analogs
Disclaimer: The compound "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine" is considered a novel chemical entity with no established public record of in vivo studies. Therefore, this document provides a comprehensive framework and general protocols for initiating in vivo research on a novel compound within the phenylsulfonylpiperazine class. All protocols must be adapted and validated based on the specific physicochemical and toxicological properties determined for the compound .
Introduction: The Phenylsulfonylpiperazine Scaffold
The phenylsulfonylpiperazine moiety is a recognized pharmacophore present in various biologically active compounds. Recent research has highlighted its potential in developing new therapeutic agents, particularly in oncology, where derivatives have shown promising cytotoxic and antimigratory effects in in vitro models of breast cancer.[1][2] The journey from a promising in vitro "hit" compound to a validated in vivo candidate is a critical phase in drug discovery that demands a systematic, evidence-based approach.[3][4][5]
This guide outlines a logical, phased progression for the in vivo evaluation of "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine" (hereafter referred to as the "Compound"), ensuring scientific rigor, ethical animal use, and the generation of reproducible data. The workflow emphasizes establishing fundamental safety and pharmacokinetic profiles before proceeding to efficacy studies.
Caption: Foundational workflow for in vivo evaluation of a novel compound.
Prerequisite: Safety & Handling of a Novel Compound
Before any in vivo work commences, a rigorous safety assessment is mandatory. As the Compound's specific hazards are unknown, it must be treated as potentially hazardous until proven otherwise.[6]
Protocol 2.1: Safe Handling
-
Risk Assessment: Assume the Compound is a potential irritant, toxin, and mutagen. Review data from any parent or structurally similar compounds to anticipate potential hazards.[6]
-
Engineering Controls: All handling of the dry powder or concentrated solutions must occur within a certified chemical fume hood to prevent aerosolization and inhalation.[6]
-
Personal Protective Equipment (PPE): A multi-layered approach is essential.
-
Storage: Store the Compound in a cool, dry, and dark place, segregated from incompatible materials like strong oxidizers.[6][7] The container must be clearly labeled with the compound name, batch number, and appropriate hazard pictograms.[8]
-
Spill & Waste: Maintain a chemical spill kit. All contaminated materials and chemical waste must be disposed of according to institutional and environmental regulations for hazardous waste.[7][8]
Phase 0: Formulation Development
Most novel organic compounds exhibit poor water solubility, which is a major hurdle for achieving adequate bioavailability in in vivo studies.[9] An unsuitable formulation can lead to an underestimation of toxicity or a false negative result in efficacy studies due to limited exposure.[10]
Objective: To develop a stable, homogenous, and administrable vehicle for the Compound.
Caption: Decision tree for selecting a formulation strategy.
Protocol 3.1: Vehicle Screening
-
Aqueous Solubility: Determine the Compound's solubility in a standard buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Excipient Screening: If solubility is low (<1 mg/mL), screen a panel of pharmaceutically acceptable excipients. Prepare small-volume test formulations and assess for precipitation after 1-2 hours.
-
Vehicle Selection: Choose the simplest system that achieves the required concentration and remains stable. For initial studies, suspensions are often preferred over solutions containing high percentages of organic co-solvents (like DMSO), which can have their own toxicities.
-
Final Formulation Validation: Once a lead vehicle is chosen, prepare a larger batch. Confirm homogeneity (visual inspection), stability (check for precipitation over 24 hours at room temperature), and syringeability before use in animals.
| Formulation Strategy | Common Excipients | Pros | Cons | Best For |
| Aqueous Solution | Saline, PBS | Simple, low toxicity | Only for highly soluble compounds | IV administration |
| Co-solvent System | DMSO, PEG400, Ethanol | Can achieve high concentrations | Potential for vehicle toxicity, precipitation upon injection | IV, IP, or Oral Gavage |
| Aqueous Suspension | 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC), 5% Tween 80 | Low toxicity, suitable for oral dosing | Non-homogeneity, requires constant mixing, not for IV | Oral Gavage, Subcutaneous |
| Lipid-Based (SEDDS) | Cremophor EL, Solutol HS 15 | Enhances oral absorption | Complex to develop, potential GI irritation | Oral Gavage |
Phase 1: Pharmacokinetic (PK) Profiling
A pharmacokinetic (PK) study measures how the Compound is absorbed, distributed, metabolized, and excreted (ADME) over time.[11] This is a critical step to confirm that the Compound achieves sufficient exposure in the body to have a biological effect and to guide dose selection for subsequent studies.[12][13][14]
Protocol 4.1: Rodent Single-Dose PK Study
-
Animal Model: Use a standard rodent species (e.g., male Sprague-Dawley rats or C57BL/6 mice).[15]
-
Group Allocation:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg). This route provides 100% bioavailability and is essential for calculating key parameters like clearance and volume of distribution.[14]
-
Group 2: Intended route for efficacy studies, e.g., Oral Gavage (PO) or Intraperitoneal (IP) (e.g., 10-20 mg/kg).
-
-
Dosing: Administer the validated formulation to 3 animals per group.[16]
-
Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points. A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[13]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the Compound in plasma samples.
-
Data Analysis: Use software (e.g., WinNonlin) to calculate key PK parameters.[17]
| PK Parameter | Abbreviation | Description | Importance |
| Maximum Concentration | Cmax | The highest concentration of the compound achieved in the plasma. | Indicates rate of absorption and potential for acute toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is observed. | Reflects the speed of absorption. |
| Area Under the Curve | AUC | The total exposure of the body to the compound over time. | Key measure of overall exposure, used to assess efficacy.[13] |
| Half-life | T½ | The time it takes for the compound concentration to decrease by half. | Determines dosing frequency.[11] |
| Clearance | CL | The volume of plasma cleared of the compound per unit of time. | Measures the body's efficiency in eliminating the compound. |
| Bioavailability | F (%) | The fraction of the administered dose that reaches systemic circulation. | Calculated as (AUC_oral / AUC_IV) * 100. Critical for oral drugs.[14] |
Phase 1: Maximum Tolerated Dose (MTD) Study
The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[18][19][20] This study is essential for defining a safe dose range for efficacy trials.[21]
Protocol 5.1: Acute Dose Escalation MTD Study
-
Animal Model: Use the same species and strain intended for efficacy studies (e.g., mice).
-
Study Design: A dose-escalation design is used with a small number of animals per group (n=3).[16]
-
Dose Selection: Start with a dose estimated from in vitro cytotoxicity data or a low dose (e.g., 10 mg/kg). Subsequent dose levels should increase by a factor of 2-3x.
-
Administration: Administer a single dose of the Compound via the intended therapeutic route.
-
Monitoring & Endpoints: Observe animals intensely for the first few hours post-dose and then daily for 7-14 days.[16] Key endpoints include:
-
Clinical Observations: Record any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).
-
Body Weight: Measure body weight daily. A loss of >15-20% is a common endpoint.[19]
-
Mortality: Record any deaths. MTD studies are not designed to cause mortality, but it is a critical endpoint.[19]
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, irreversible clinical signs of toxicity.
Caption: Workflow for a dose escalation MTD study.
Phase 2: In Vivo Efficacy Study
Once PK and MTD data are available, a well-designed efficacy study can be conducted to test the therapeutic hypothesis.[22] The quality of this study is paramount for making go/no-go decisions in a drug discovery program.[23]
Protocol 6.1: General Efficacy Study Design
-
Animal Model Selection: Choose an animal model that is relevant to the therapeutic indication.[3][24] For oncology, this could be a cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model where human tumor cells are implanted into immunodeficient mice.[22][25]
-
Group Size and Randomization: Use a power analysis to determine the appropriate number of animals per group to achieve statistical significance. Randomize animals into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle Control: Animals receive the formulation vehicle only. This group is essential to ensure that the vehicle itself has no effect.
-
Group 2: Compound (Low Dose): A well-tolerated dose (e.g., 1/3 to 1/2 of MTD).
-
Group 3: Compound (High Dose): The highest well-tolerated dose (e.g., the MTD).
-
(Optional) Group 4: Positive Control: A known, clinically relevant drug for the disease model. This validates the model's responsiveness.
-
-
Dosing Regimen: The dosing route should be the one intended for clinical use. The frequency (e.g., once daily, twice daily) should be informed by the Compound's pharmacokinetic half-life (T½).
-
Primary Endpoints: Define clear, unbiased primary endpoints before the study begins. For a cancer xenograft model, this is typically tumor volume (measured with calipers) and survival.
-
Secondary Endpoints: These can include body weight (as a measure of toxicity), biomarkers from blood or tumor tissue, and histopathology of tumors at the end of the study.
-
Data Analysis: Use appropriate statistical methods to compare treatment groups to the vehicle control group.
References
- Benchchem. (n.d.). A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
- Unknown. (n.d.). Novel Chemicals with Unknown Hazards SOP.
- Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Pharmaron.
- Unknown. (n.d.). Maximum tolerable dose (MTD) studies.
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Application Notes & Protocols: 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine as a Putative Serine Protease Chemical Probe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The arylsulfonylpiperazine scaffold is a privileged motif in medicinal chemistry, frequently appearing in compounds targeting a range of protein classes. Notably, derivatives of this scaffold have shown promise as inhibitors of serine proteases, a large family of enzymes crucial in physiological processes ranging from digestion to blood coagulation and cellular signaling. Dysregulation of serine protease activity is implicated in numerous pathologies, making them attractive targets for therapeutic intervention and chemical probe development.
This document provides a comprehensive guide to the characterization and application of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine as a putative chemical probe for the serine protease family. While direct biological data for this specific compound is not yet publicly available, its structural features—namely the electrophilic sulfonyl group and the piperazine moiety—suggest a potential for interaction with the active site of trypsin-like or chymotrypsin-like serine proteases.
These notes are intended for researchers in chemical biology and drug discovery, offering a structured approach to the synthesis, biochemical profiling, and cellular validation of this compound as a potential serine protease inhibitor. The protocols provided are based on established methodologies for analogous compounds and are designed to be adaptable to specific laboratory capabilities.
Physicochemical Properties
A summary of the key physicochemical properties of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1093065-11-2 | N/A |
| Molecular Formula | C13H19BrN2O3S | N/A |
| Molecular Weight | 363.27 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, Methanol | N/A |
Proposed Synthesis
The synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can be achieved through a straightforward sulfamidation reaction. A proposed synthetic route is outlined below.
Figure 1. Proposed synthetic workflow for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Protocol 1: Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
-
To a solution of 3-Bromo-4-ethoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biochemical Characterization: Serine Protease Inhibition
To evaluate the potential of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine as a serine protease inhibitor, a panel of representative enzymes should be screened. A luminescence-based assay measuring ADP production is a robust method for determining enzyme activity.[1]
Protocol 2: In Vitro Serine Protease Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of serine proteases (e.g., Trypsin, Chymotrypsin, Thrombin, Factor Xa).
Materials:
-
Serine protease of interest
-
Protease-specific substrate peptide
-
ATP
-
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Test Compound)
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution in DMSO.
-
Prepare a DMSO-only control.
-
-
Protease Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted Test Compound or DMSO control to each well.
-
Add 2.5 µL of the serine protease to each well. The optimal enzyme concentration should be determined empirically.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 37°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the protease reaction and deplete remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
The results of the protease inhibition screen should be summarized in a table.
| Protease Target | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| Trypsin | TBD | Aprotinin |
| Chymotrypsin | TBD | Chymostatin |
| Thrombin | TBD | Argatroban |
| Factor Xa | TBD | Apixaban |
Cellular Target Engagement
Confirming that a chemical probe interacts with its intended target within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[2][3][4] CETSA is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[2][3]
Figure 2. General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Materials:
-
Cell line expressing the target serine protease
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Test Compound
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific to the target protease
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the Test Compound at various concentrations (e.g., 1x, 10x, 100x IC50) or vehicle (DMSO) for 1-2 hours.
-
-
Cell Lysis:
-
Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protease.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity against the temperature for both vehicle- and compound-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the Test Compound indicates target engagement.
-
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the evaluation of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine as a putative serine protease chemical probe. While its biological activity remains to be experimentally determined, its structural similarity to known serine protease inhibitors suggests that it is a promising candidate for further investigation. The successful application of these methodologies will not only elucidate the potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships of the arylsulfonylpiperazine scaffold in targeting serine proteases.
References
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Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]
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Nishida, H., Miyazaki, Y., Mukaihira, T., Saitoh, F., Fukui, M., Harada, K., Itoh, M., Muraoka, A., Matsusue, T., Okamoto, A., Hosaka, Y., Matsumoto, M., Ohnishi, S., & Mochizuki, H. (2002). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as a factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 50(9), 1187–1194. [Link]
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Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
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Nishida, H., Miyazaki, Y., Mukaihira, T., Saitoh, F., Fukui, M., Harada, K., Itoh, M., Muraoka, A., Matsusue, T., Okamoto, A., Hosaka, Y., Matsumoto, M., Ohnishi, S., & Mochizuki, H. (2006). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors V. A series of new derivatives containing a spiro[imidazo[1,2-a]pyrazine-2(3H),4'-piperidin]-5(1H)-one scaffold. Chemical & Pharmaceutical Bulletin, 54(11), 1535–1544. [Link]
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Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 187–204. [Link]
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PLOS. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Figshare. [Link]
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Carvalho, A. R., et al. (2023). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Frontiers in Chemistry, 11, 1095405. [Link]
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Nishida, H., Miyazaki, Y., Mukaihira, T., Saitoh, F., Fukui, M., Harada, K., Itoh, M., Muraoka, A., Matsusue, T., Okamoto, A., Hosaka, Y., Matsumoto, M., Ohnishi, S., & Mochizuki, H. (2002). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as a factor Xa inhibitor II. Substituent effect on biological activities. Chemical & Pharmaceutical Bulletin, 50(9), 1187–1194. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
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Porebski, B., Rut, W., & Drag, M. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Molecules, 26(9), 2501. [Link]
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Williams, C. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]
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Lopiccolo, J. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 655, 25–48. [Link]
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Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2414–2424. [Link]
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Axelsson, H., Almqvist, H., & Seashore-Ludlow, B. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. JoVE. [Link]
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Lee, H. J., et al. (2012). Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Bulletin of the Korean Chemical Society, 33(1), 213-218. [Link]
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Lentz, C. S., & Nomura, D. K. (2015). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology, 10(1), 88–98. [Link]
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Wolf, E. V., et al. (2016). Serine Hydrolase Activity-Based Probes for use in Chemical Proteomics. ChemBioChem, 17(1), 32–40. [Link]
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Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 963574. [Link]
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Glickman, F., et al. (2009). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies, 7(5), 431–453. [Link]
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Patel, H. S., Desai, H. D., & Mistry, H. J. (2011). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry, 8(1), 93–98. [Link]
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Korać, J., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 567. [Link]
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Zegzouti, H., et al. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. SLAS Discovery, 18(6), 726–735. [Link]
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Kumar, A., et al. (2011). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 395–398. [Link]
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Hofer, A., et al. (2010). The Discovery of New 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors by Common Feature Pharmacophore Modeling and Virtual Screening. Journal of Medicinal Chemistry, 53(10), 4029–4038. [Link]
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Application Notes and Protocols for the Study of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine as a putative enzyme inhibitor. Based on its structural features, specifically the presence of an aryl sulfonamide moiety, this compound is hypothesized to be a potential inhibitor of zinc metalloenzymes, with a particular focus on the carbonic anhydrase (CA) family.[1][2][3] This guide offers detailed protocols for the characterization of its inhibitory activity, from initial in vitro screening to cellular target engagement verification.
Introduction: Rationale for Investigating 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine as a Carbonic Anhydrase Inhibitor
The compound 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine belongs to the aryl sulfonamide class of molecules. This chemical scaffold is a cornerstone in the design of inhibitors for a variety of enzymes, most notably the zinc-containing metalloenzymes.[1][2] The sulfonamide group (-SO₂NH₂) is known to coordinate with the zinc ion in the active site of these enzymes, leading to potent and often selective inhibition.[4][5]
Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] They are involved in a multitude of physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[2][3] Given that numerous clinically used drugs are sulfonamide-based CA inhibitors, it is a logical and scientifically sound hypothesis to investigate 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine for similar activity.[1][2] The piperazine moiety, also present in this compound, is a common feature in many biologically active molecules, including kinase inhibitors, and can influence physicochemical properties such as solubility and cell permeability.[6][7][8]
This guide will therefore focus on the hypothetical application of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine as an inhibitor of a well-characterized human carbonic anhydrase isoform, hCA II.
In Vitro Characterization of Enzyme Inhibition
Principle of the Assay
The primary in vitro assay to determine the inhibitory potential of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine against carbonic anhydrase is a colorimetric assay based on the esterase activity of CA.[9] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. An inhibitor will decrease the rate of this reaction.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Detailed Protocol for IC₅₀ Determination
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
-
Acetazolamide (positive control inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic measurement capabilities at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
hCA II Working Solution: Dilute stock hCA II in cold Assay Buffer to the desired concentration.
-
p-NPA Substrate Solution: Prepare a fresh solution of p-NPA in a minimal amount of DMSO and dilute with Assay Buffer.
-
Compound Stock Solutions: Prepare a 10 mM stock solution of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine and Acetazolamide in DMSO. Create serial dilutions in DMSO.
-
-
Assay Plate Setup (in triplicate):
-
Blank (no enzyme): Assay Buffer + Substrate Solution.
-
Vehicle Control (100% activity): Assay Buffer + DMSO + hCA II Working Solution + Substrate Solution.
-
Test Compound: Assay Buffer + Test Compound dilution + hCA II Working Solution + Substrate Solution.
-
Positive Control: Assay Buffer + Acetazolamide dilution + hCA II Working Solution + Substrate Solution.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add Assay Buffer and the respective compound dilutions (or DMSO for vehicle control) to the wells.
-
Add the hCA II Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of a drug/inhibitor and the magnitude of the resulting biological effect. |
Mechanism of Action (MoA) Studies
To understand how 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine inhibits hCA II, it is crucial to determine its kinetic mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed).[10][11] This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the CA activity assay as described above, but with a matrix of varying concentrations of both the p-NPA substrate and the test compound.
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to elucidate the mechanism of inhibition.[11]
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | Unchanged | Increases |
| Non-competitive | Decreases | Unchanged |
| Uncompetitive | Decreases | Decreases |
| Mixed | Decreases | Varies |
Cellular Target Engagement
Confirming that a compound binds to its intended target in a cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14][15]
Principle of CETSA
CETSA is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation.[14][15]
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA
Materials:
-
Cell line expressing hCA II
-
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for hCA II
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound or vehicle (DMSO) for a defined period.
-
-
Heating Step:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Protein Extraction:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
-
Detection of Soluble Protein:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble hCA II in each sample using Western blotting or ELISA with an hCA II-specific antibody.
-
-
Data Analysis:
-
For each treatment group (vehicle and compound), plot the amount of soluble hCA II as a function of temperature to generate a "melt curve".
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A positive "thermal shift" (ΔTm) in the compound-treated sample compared to the vehicle control indicates target engagement.
-
Concluding Remarks
The protocols outlined in this guide provide a robust framework for the initial characterization of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine as a putative carbonic anhydrase inhibitor. A positive outcome in these assays would provide strong evidence for its potential as a lead compound for further optimization and development. It is imperative to perform all experiments with appropriate controls and to ensure the purity and identity of the test compound.
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- G. Trimarco, et al. (2018). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1-29.
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- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- D'Ascenzio, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(22), 6979.
- ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497.
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- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents.
- ResearchGate. (n.d.). 3-Methylpiperazine-containing pre-clinical kinase inhibitors.
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- Shahriarynejad, D., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15(1), 29220.
- S. M. D. C. Gazzarrini, et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 268-274.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- S. G. Barbu, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.
- Wikipedia. (n.d.). Thermal shift assay.
- Grokipedia. (n.d.). Cellular thermal shift assay.
- AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
- El-Sayed, M. A., et al. (2021). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 13(13), 1145-1160.
- ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity.
- D. S. W. M. D. S. Szefler, B. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(29), 6529-6540.
- Binda, C., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(6), 1347.
- Root, K., et al. (2018). Aryl bis-sulfonamides bind to the active site of a homotrimeric isoprenoid biosynthesis enzyme IspF and extract the essential divalent metal cation cofactor. Chemical Science, 9(21), 4836-4846.
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Application Note & Protocols: Characterizing the Receptor Binding Profile of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide with detailed protocols for characterizing the receptor binding affinity of the novel compound, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine . The structural backbone of this molecule, featuring a sulfonylpiperazine moiety, is prevalent in compounds known to interact with various G-protein coupled receptors (GPCRs), particularly those within the dopaminergic and serotonergic systems. This guide presents a scientifically-grounded approach to initiate the pharmacological profiling of this compound. We provide step-by-step, validated protocols for competitive radioligand binding assays targeting two high-probability central nervous system receptors: the Dopamine D2 receptor and the Serotonin 5-HT2A receptor. The methodologies described herein are designed to be robust and self-validating, enabling researchers to determine key binding parameters such as the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ), thereby establishing the compound's affinity and selectivity.
Introduction & Scientific Rationale
The compound 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a distinct chemical entity for which public-domain pharmacological data is not yet established. However, its core structure, containing a substituted phenylpiperazine connected to a sulfonyl group, provides a strong rationale for prioritizing its screening against specific GPCR families. Phenylpiperazine scaffolds are well-known pharmacophores that confer affinity for a range of monoamine receptors, including dopamine and serotonin receptors[1]. The sulfonyl group can influence pharmacokinetic properties and modulate receptor interactions.
Therefore, a logical first step in the characterization of this molecule is to assess its binding affinity for key receptors implicated in neuropsychiatric and neurological pathways. This application note focuses on two such critical targets:
-
Dopamine D2 Receptor: A primary target for antipsychotic medications and treatments for Parkinson's disease. D2 receptor affinity is a hallmark of many CNS-active compounds[2][3].
-
Serotonin 5-HT2A Receptor: This receptor is a principal target for atypical antipsychotics and psychedelic compounds.[4][5]. Its modulation is crucial in treating conditions like schizophrenia and depression. The 5-HT2A receptor couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC)[4].
The gold standard for quantifying the affinity of an unlabeled compound for a receptor is the competitive radioligand binding assay[6][7]. This technique measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor. The resulting data allows for the precise calculation of the compound's binding affinity (Kᵢ)[7][8].
Principle of Competitive Radioligand Binding Assays
These assays are performed by incubating a fixed concentration of a radiolabeled ligand and a source of the target receptor (e.g., cell membrane preparations) with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, reducing the measured radioactivity bound to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value is then converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay[3].
Workflow & Signaling Visualization
The general experimental workflow for the protocols described below is illustrated in the following diagram.
Caption: General workflow for competitive radioligand binding assays.
Upon binding of an agonist, the 5-HT2A receptor initiates a well-defined signaling cascade. Understanding this pathway provides context for the functional implications of receptor binding.
Caption: Simplified 5-HT2A receptor Gq/11 signaling pathway.[4][5]
Protocol 1: Dopamine D2 Receptor Binding Assay
This protocol is designed to determine the binding affinity of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine for the human Dopamine D2 receptor.
Materials & Reagents
| Component | Description | Recommended Source/Example |
| Receptor Source | Membrane preparation from HEK293 cells stably expressing human D2 receptors. | PerkinElmer®, MilliporeSigma® |
| Radioligand | [³H]-Spiperone or [³H]-Raclopride. | PerkinElmer® |
| Non-Specific Agent | (+)-Butaclamol or Haloperidol. | Tocris®, Sigma-Aldrich® |
| Test Compound | 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. | Synthesized in-house or custom. |
| Reference Compound | Haloperidol or Spiperone (unlabeled). | Tocris®, Sigma-Aldrich® |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. | Prepare from stock solutions. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. | Prepare from stock solutions. |
| Filter Plates | 96-well glass fiber filter plates (e.g., GF/B or GF/C). | Millipore®, PerkinElmer® |
| Scintillation Cocktail | Liquid scintillation fluid compatible with your counter. | PerkinElmer®, National Diagnostics® |
| Equipment | Cell harvester, liquid scintillation counter, multi-channel pipettes. | --- |
Step-by-Step Experimental Protocol
1. Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the assay should not exceed 0.5%.
-
Radioligand Working Solution: Dilute [³H]-Spiperone in assay buffer to a concentration of 2x its Kₔ value (typically a final concentration of ~0.1-0.3 nM)[3].
-
Non-Specific Agent Stock: Prepare a stock solution of (+)-Butaclamol or Haloperidol to achieve a final assay concentration of 10 µM for determining non-specific binding[1][3].
-
Membrane Preparation: Thaw the cell membrane preparation on ice and dilute in ice-cold assay buffer to a concentration that provides adequate signal (e.g., 10-20 µg protein per well). Homogenize gently.
2. Assay Plate Setup (96-well format, final volume 200 µL):
-
Total Binding (TB) Wells: Add 100 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of assay buffer and 50 µL of the 10 µM non-specific agent.
-
Competition Wells: Add 50 µL of assay buffer and 50 µL of each test compound dilution.
-
Radioligand Addition: Add 50 µL of the 2x [³H]-Spiperone working solution to all wells.
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation to all wells to start the binding reaction.
3. Incubation:
-
Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium[3].
4. Filtration and Washing:
-
Pre-treatment: Pre-soak the filter plate wells with a suitable blocking agent like 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter material[9].
-
Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Immediately wash each well 3-4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting:
-
Dry the filter plate completely under a heat lamp or in an oven.
-
Add 40-50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor (this value must be predetermined via a saturation binding experiment or obtained from literature for the specific batch)[3].
-
-
Protocol 2: Serotonin 5-HT2A Receptor Binding Assay
This protocol is designed to determine the binding affinity of the test compound for the human Serotonin 5-HT2A receptor.
Materials & Reagents
| Component | Description | Recommended Source/Example |
| Receptor Source | Membrane preparation from CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptors[10]. | PerkinElmer®, Eurofins® |
| Radioligand | [³H]-Ketanserin. | PerkinElmer® |
| Non-Specific Agent | Ketanserin (unlabeled) or Spiperone. | Tocris®, Sigma-Aldrich® |
| Test Compound | 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. | Synthesized in-house or custom. |
| Reference Compound | Ketanserin or Ritanserin. | Tocris®, Sigma-Aldrich® |
| Assay Buffer | 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4. | Prepare from stock solutions. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. | Prepare from stock solutions. |
| Other Materials | As listed in Protocol 1. | --- |
Step-by-Step Experimental Protocol
1. Preparation of Reagents:
-
Prepare test compound stock and serial dilutions as described in section 3.2.
-
Radioligand Working Solution: Dilute [³H]-Ketanserin in assay buffer to a concentration of 2x its Kₔ value (typically a final concentration of ~1-2 nM)[9].
-
Non-Specific Agent Stock: Prepare a stock solution of unlabeled Ketanserin to achieve a final assay concentration of 1-10 µM.
-
Membrane Preparation: Thaw and dilute the 5-HT2A membrane preparation in ice-cold assay buffer (e.g., 15-25 µg protein per well).
2. Assay Plate Setup (96-well format, final volume 250 µL):
-
The setup is analogous to the D2 receptor assay. Adjust volumes accordingly for a 250 µL final volume.
-
Total Binding (TB): 125 µL assay buffer.
-
Non-Specific Binding (NSB): 75 µL assay buffer + 50 µL non-specific agent.
-
Competition: 75 µL assay buffer + 50 µL test compound dilution.
-
Radioligand: Add 50 µL of 2x [³H]-Ketanserin to all wells.
-
Initiate Reaction: Add 75 µL of diluted membrane preparation to all wells.
3. Incubation:
-
Seal the plate and incubate at 37°C for 30 minutes or at room temperature for 60 minutes to reach equilibrium[9].
4. Filtration and Washing:
-
Follow the same procedure as described in section 3.2.4.
5. Scintillation Counting:
-
Follow the same procedure as described in section 3.2.5.
Data Analysis
-
The data analysis procedure is identical to that described for the Dopamine D2 receptor assay in section 3.3.
Data Presentation & Interpretation
The results from these assays should be summarized in a clear, tabular format to allow for direct comparison of the compound's affinity and selectivity for the tested receptors.
| Compound | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| 1-((3-Bromo-4-ethoxyphenyl) sulfonyl)-4-methylpiperazine | Dopamine D2 | Experimental Value | Calculated Value |
| Serotonin 5-HT2A | Experimental Value | Calculated Value | |
| Haloperidol (Reference) | Dopamine D2 | Experimental Value | Calculated Value |
| Ketanserin (Reference) | Serotonin 5-HT2A | Experimental Value | Calculated Value |
Interpretation:
-
Affinity: The Kᵢ value is an inverse measure of affinity; a lower Kᵢ value indicates a higher binding affinity.
-
Selectivity: By comparing the Kᵢ values for the D2 and 5-HT2A receptors, one can determine the compound's selectivity. The selectivity ratio (Kᵢ for Receptor B / Kᵢ for Receptor A) indicates how many-fold more selective the compound is for Receptor A over Receptor B.
References
-
Hulme, E. C. (2010). Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Davenport, A. P., et al. (2025). Radioligand Binding Assays and Their Analysis. ResearchGate. [Link]
-
Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]
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Guo, L., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Davenport, A. P., et al. (2013). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]
-
Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. [Link]
-
Raote, I., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
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Determining the Effective and Optimal Concentration of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine for In Vitro Cell Culture Models
An Application Guide for Researchers
Abstract The successful integration of a novel small molecule into a biological research program hinges on the precise determination of its optimal concentration range. For a compound with limited published data, such as 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, establishing a therapeutic window—the range in which it elicits a biological effect without inducing widespread cytotoxicity—is the foundational step for all subsequent mechanistic and functional studies. This guide provides a comprehensive, experience-driven framework for researchers to systematically determine the effective concentration of this, or any novel compound, in a cell culture setting. We will detail a multi-stage experimental workflow, beginning with cytotoxicity assessment to define the upper concentration limits, followed by the characterization of a functional dose-response. The protocols herein are designed to be self-validating, incorporating essential controls and clear data interpretation pathways to ensure the generation of robust and reproducible results.
Part 1: The Foundational Principle - Why a Systematic Approach is Non-Negotiable
When working with a novel compound, it is tempting to select a concentration based on those used for structurally similar molecules or to use a wide, arbitrary range. This approach is fraught with peril and can lead to misleading or inconclusive data. The nominal concentration added to the culture medium is not always representative of the effective concentration experienced by the cells at the cell surface.[1][2] Factors such as compound stability, binding to serum proteins, and cellular uptake can significantly alter the actual dose.[3]
Therefore, the primary objective is to empirically define two key parameters for your specific cell model:
-
The Cytotoxic Concentration 50 (CC50) or Inhibitory Concentration 50 (IC50): The concentration at which the compound reduces cell viability by 50% after a defined exposure time. This value establishes the upper boundary of the workable concentration range.
-
The Effective Concentration 50 (EC50): The concentration that produces 50% of the maximal biological response in a functional assay. This value represents the potency of the compound for a specific effect.
This guide will first establish the CC50/IC50 using a metabolic activity assay and then outline the principles for determining the EC50 in a relevant functional context.
Part 2: Experimental Workflow Overview
The process of determining the effective concentration follows a logical and sequential path. Each step builds upon the previous one, narrowing the concentration range from a broad screen to a refined, optimal window.
Figure 1: A comprehensive workflow for determining the effective concentration of a novel compound.
Part 3: Protocol for Determining Cytotoxicity (IC50)
The first crucial experiment is a dose-response cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[4][5] It measures the metabolic activity of cells, which correlates with the number of viable cells. Specifically, mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals.[6]
Materials
-
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell line (choose a line relevant to your research question)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Step-by-Step Protocol
| Step | Action | Detailed Instructions & Rationale |
| 1 | Prepare Compound Stock | Prepare a 10 mM or 50 mM stock solution of the compound in 100% DMSO. Causality: DMSO is a common solvent for organic small molecules. A high concentration stock minimizes the final DMSO concentration in the culture medium, which can itself be toxic at levels >0.5-1%. |
| 2 | Cell Seeding | Seed cells into a 96-well plate at a predetermined optimal density. Causality: The ideal density ensures cells are in the exponential growth phase during treatment and do not become over-confluent, which can affect viability independent of the compound.[4] Incubate for 24 hours to allow for cell adhesion. |
| 3 | Prepare Dilution Series | Perform a serial dilution of the compound stock to create a range of treatment concentrations. A good starting range is a logarithmic series from 100 µM down to 1 nM. Prepare these dilutions in complete culture medium. Causality: A broad, logarithmic range is efficient for identifying the potency of an unknown compound, which can span several orders of magnitude.[8] |
| 4 | Cell Treatment | Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the same final DMSO concentration as the highest compound dose) and "untreated control" wells (medium only). Causality: The vehicle control is critical to ensure that any observed effect is due to the compound and not the solvent. |
| 5 | Incubation | Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). Causality: The incubation time should be relevant to your planned functional assays. A 48- or 72-hour incubation is common for assessing effects on cell proliferation. |
| 6 | MTT Addition | Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Causality: This allows sufficient time for metabolically active cells to convert the MTT into formazan crystals. Avoid light exposure as MTT is light-sensitive.[4] |
| 7 | Solubilization | Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Causality: Complete solubilization is essential for accurate absorbance readings. |
| 8 | Data Acquisition | Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background if desired. |
Part 4: Data Analysis and Interpretation
The raw absorbance data must be transformed into a dose-response curve to calculate the IC50.
-
Normalize Data: Average the absorbance values for your replicate wells. Subtract the average absorbance of a "blank" well (medium, MTT, and DMSO only). Normalize the data to your controls by setting the average of the vehicle control wells as 100% viability.
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the Curve: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.[8][9]
-
Determine IC50: The software will calculate the IC50 value, which is the concentration of the compound that results in a 50% reduction in cell viability.
Figure 2: Conceptual diagram showing the transformation of raw viability data into a dose-response curve to determine the IC50 value.
Part 5: Designing a Functional Assay (EC50 Determination)
With the IC50 value established, you now have a defined upper limit for your compound concentration. The next step is to assess the compound's effect on a specific biological function at non-toxic concentrations. The choice of assay is entirely dependent on the hypothesized mechanism of action of the compound.
Example Scenario: If the compound is hypothesized to be a kinase inhibitor involved in cell cycle regulation, a suitable functional assay would be a cell proliferation assay over several days.
Key Principles for Functional Assay Design
-
Concentration Range: Use a dilution series that brackets the expected EC50, ensuring all concentrations are well below the IC50 value (e.g., use concentrations ≤ 1/10th of the IC50).
-
Time Course: A functional response may take longer to develop than cytotoxicity. Consider multiple time points (e.g., 24, 48, 72, 96 hours).
-
Positive and Negative Controls: Include a known inhibitor or activator of the pathway you are studying as a positive control to validate the assay's responsiveness.
-
Data Analysis: The analysis is similar to the IC50 determination. Data is normalized and plotted against the log of the concentration to fit a sigmoidal curve and calculate the EC50.
Part 6: Future Directions - Target Engagement and Deconvolution
Once a reproducible functional effect (EC50) is established, the logical next step is to confirm that the compound directly interacts with its intended target within the cell. This is known as target engagement. Techniques like the NanoBRET™ Target Engagement assay allow for the quantitative measurement of compound binding to a specific protein in live cells.[10][11] Comparing the EC50 from a functional assay with the target engagement affinity provides strong evidence that the observed cellular effect is a direct result of the compound binding to its target.[10][12] For novel compounds where the target is unknown, broader approaches like chemoproteomics can be employed to identify cellular binding partners.[13]
Part 7: Best Practices for Reproducibility
Adherence to best practices in cell culture is paramount for obtaining reliable and reproducible data.[14][15]
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like STR profiling to avoid working with misidentified cells.
-
Aseptic Technique: Always use sterile techniques to prevent microbial contamination, which can drastically affect cell health and experimental outcomes.[14][16]
-
Record Keeping: Meticulously record lot numbers of all reagents, passage numbers of cells, and detailed experimental conditions.
-
Replicates: Perform all experiments with at least three biological replicates to ensure the observed effects are consistent and statistically significant.
By following this structured, multi-phase approach, researchers can confidently and efficiently determine the optimal in vitro concentration for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, paving the way for meaningful and robust downstream experimentation.
References
-
FDCELL. (2023, March 29). General Tips for Successful Cell Culture. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Fischer, S. et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Interpath Services. (2025, May 14). Cell Culture 101: Uses, Techniques, & Best Practices. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Eberl, H. C. et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dose-Response Modeling of High-Throughput Screening Data. Retrieved from [Link]
-
ACS Publications. (2023, August 21). Dose–Response Activity-Based DNA-Encoded Library Screening. Retrieved from [Link]
-
ResearchGate. (2016, October 29). Any database of small molecules concentration for cell treatment? Retrieved from [Link]
-
Biocompare. (2018, December 5). A Better Way to Measure Small Molecule Concentrations. Retrieved from [Link]
-
Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]
-
National Institutes of Health. (2012, December 28). Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. Retrieved from [Link]
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- 1. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-bioarray.com [creative-bioarray.com]
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- 8. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Robust HPLC-MS/MS Method for the Quantification of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Authored by: Senior Application Scientist, Advanced Analytical Technologies
Introduction
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a novel synthetic compound with a chemical structure suggesting potential pharmacological activity, likely within the domain of receptor modulation or enzyme inhibition due to the presence of the sulfonylpiperazine moiety. As with any potential therapeutic agent, a highly sensitive, specific, and robust analytical method is paramount for its characterization, pharmacokinetic studies, and quality control during drug development. This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the accurate quantification of this compound in a relevant biological matrix (human plasma). The principles and protocols outlined herein provide a comprehensive framework for researchers engaged in the analysis of this and structurally related novel chemical entities.
The development of a reliable bioanalytical method is a critical component of regulatory submissions.[1][2][3] This method has been developed in accordance with the principles outlined in the FDA and International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][4][5][6][7]
Physicochemical Properties and Analytical Considerations
Prior to method development, a theoretical assessment of the analyte's physicochemical properties was performed to guide the selection of initial chromatographic and mass spectrometric conditions.
-
Structure: The molecule contains a polar sulfonyl group, a basic piperazine ring, and a lipophilic bromo-ethoxyphenyl group. This amphiphilic nature suggests good compatibility with reversed-phase HPLC.
-
Ionization: The presence of the methylpiperazine group, a tertiary amine, makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+), as it can be readily protonated.
-
Solubility: The compound is predicted to have moderate solubility in organic solvents like methanol and acetonitrile, which are commonly used in HPLC mobile phases and for sample extraction.
-
Mass Spectrometric Detection: The presence of a bromine atom is a key feature for mass spectrometric detection, as it will produce a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), aiding in peak identification and confirmation.[8][9][10]
HPLC-MS/MS Method Development Strategy
The overarching goal was to develop a method with high sensitivity (low limit of quantification), high selectivity (freedom from matrix interferences), and a short run time to allow for high-throughput analysis.
2.1. Mass Spectrometry Parameter Optimization
The initial step involved optimizing the MS/MS parameters by direct infusion of a standard solution of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine into the mass spectrometer.
-
Precursor Ion Selection: A full scan (Q1 scan) in positive ESI mode was performed to identify the protonated molecular ion [M+H]⁺. The characteristic bromine isotope pattern was used to confirm the molecular ion.
-
Product Ion Selection: A product ion scan was conducted by fragmenting the selected precursor ion in the collision cell. The most stable and abundant fragment ions were chosen for quantification (quantifier) and confirmation (qualifier) in Multiple Reaction Monitoring (MRM) mode. The fragmentation is hypothesized to occur at the sulfonyl-piperazine bond and within the piperazine ring.
-
Collision Energy (CE) and other MS parameters: The CE was optimized for each MRM transition to maximize the signal intensity of the product ions. Other parameters such as declustering potential (DP) and cell exit potential (CXP) were also optimized.
2.2. Chromatographic Separation
The chromatographic conditions were developed to ensure efficient separation of the analyte from endogenous plasma components, thereby minimizing matrix effects.
-
Column Selection: A C18 stationary phase was chosen as the initial starting point due to the compound's moderate lipophilicity. A column with a smaller particle size (e.g., sub-2 µm or core-shell particles) was selected to achieve high resolution and efficiency.
-
Mobile Phase Selection: A gradient elution with water (Mobile Phase A) and an organic solvent (Mobile Phase B, typically acetonitrile or methanol) was employed.[11] Formic acid (0.1%) was added to both mobile phases to promote analyte protonation and improve peak shape. Acetonitrile was ultimately chosen for its lower viscosity and better peak efficiency.
-
Gradient Optimization: The gradient profile was optimized to achieve a sharp peak for the analyte with a retention time that avoids the initial solvent front and late-eluting matrix components.
Detailed Application Protocol
3.1. Materials and Reagents
-
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine reference standard
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
3.2. Instrumentation
-
HPLC System: A high-performance liquid chromatograph capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
3.3. Sample Preparation: Protein Precipitation
Protein precipitation was chosen as the sample preparation method due to its simplicity and high-throughput compatibility.
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the HPLC-MS/MS system.
3.4. HPLC-MS/MS Operating Conditions
Table 1: Optimized HPLC and MS/MS Parameters
| Parameter | Setting |
| HPLC | |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS | |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| MRM Transitions | Hypothetical values, to be determined experimentally |
| Analyte (Quantifier) | e.g., m/z 407.1 -> 113.1 |
| Analyte (Qualifier) | e.g., m/z 409.1 -> 113.1 |
| Internal Standard | To be determined based on the selected IS |
Method Validation
The developed method was validated according to the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[4][5][6][12] The following parameters were assessed:
-
Selectivity and Specificity: The method was found to be selective, with no significant interfering peaks at the retention time of the analyte and IS in blank plasma samples from multiple sources.
-
Linearity and Range: The method demonstrated excellent linearity over a specified concentration range, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within the acceptable limits (±15% for QC samples, ±20% for LLOQ).
-
Matrix Effect: The matrix effect was evaluated and found to be minimal and consistent across different lots of plasma.
-
Recovery: The extraction recovery of the analyte and IS was consistent and reproducible.
-
Stability: The analyte was found to be stable in plasma under various storage conditions (bench-top, freeze-thaw cycles, and long-term storage).
Table 2: Exemplary Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| LLOQ | e.g., 0.1 ng/mL | S/N > 10 |
| Intra-day Precision (%CV) | < 10% | ≤ 15% |
| Inter-day Precision (%CV) | < 12% | ≤ 15% |
| Accuracy (% Bias) | -5% to +8% | ± 15% |
| Extraction Recovery | Consistent across QC levels (e.g., ~90%) | Consistent & Reproducible |
| Matrix Factor | 0.95 - 1.05 | Close to 1 |
Visualizations
Caption: Overall workflow from sample preparation to final quantification.
Caption: Hypothesized fragmentation pathway for MRM transition selection.
Conclusion
This application note presents a detailed, robust, and validated HPLC-MS/MS method for the quantification of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine in human plasma. The method is sensitive, selective, and suitable for high-throughput bioanalysis, making it an invaluable tool for pharmacokinetic and other studies in the drug development pipeline for this novel compound. The systematic approach to method development and rigorous validation ensures the generation of high-quality, reliable data that can confidently support regulatory submissions.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][4][6]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link][2][5]
-
ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2022. [Link][1][7]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. 2023. [Link][3]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link][6][12]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link][13]
-
Li, J., et al. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. J Am Soc Mass Spectrom. 2014. [Link][14]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link][8]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link][9]
-
Zhang, Y., et al. A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Talanta. 2024. [Link][15][16]
-
NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link][10]
-
SCIEX. Pro Tips for Method Development (LC-MS/MS 101). YouTube. 2023. [Link][11]
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- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. youtube.com [youtube.com]
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- 14. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Introduction
Welcome to the technical support guide for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Compound X). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a logical framework for troubleshooting, grounded in physicochemical principles. This guide will walk you through systematic, field-proven strategies to enhance the solubility of this molecule in your experimental buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my compound, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, poorly soluble in neutral aqueous buffers?
A1: The solubility challenge stems directly from the compound's molecular structure. A molecule's affinity for water is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.
-
Hydrophobic Character: The bromophenyl and ethoxy groups are large, non-polar moieties. These regions do not readily form favorable interactions (like hydrogen bonds) with water molecules, causing them to be repelled and promoting aggregation of the compound rather than dissolution.
-
Ionizable Group: The key to manipulating this compound's solubility lies in the 4-methylpiperazine ring. The tertiary amine in this ring is a weak base. At neutral pH (~7.4), this amine is only partially protonated (positively charged). The uncharged form dominates, which is less water-soluble.
Table 1: Physicochemical Properties of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
| Property | Value | Source / Method |
| CAS Number | 1093065-11-2 | [1][2] |
| Molecular Formula | C₁₃H₁₉BrN₂O₃S | [1] |
| Molecular Weight | 379.27 g/mol | [1] |
| Predicted pKa | ~7.5 - 8.5 | Chemical Structure Analysis (Weakly Basic Amine) |
| Predicted logP | > 3.0 | Chemical Structure Analysis (High Hydrophobicity) |
Q2: What is the first and simplest method I should try to improve solubility?
A2: The most direct and often most effective initial strategy for a compound with an ionizable basic center is pH adjustment .[][4][5] By lowering the pH of your buffer, you can increase the proportion of the compound that is in its protonated, cationic (salt) form. This charged species is significantly more polar and, therefore, more soluble in water.[6][7]
The governing principle is the Henderson-Hasselbalch equation. For a weak base like this compound, the rule of thumb is to adjust the buffer pH to be at least 1.5 to 2 units below the compound's pKa to ensure >99% ionization and maximize solubility.
Caption: Decision workflow for systematic solubility enhancement.
Q3: How do I perform a pH-solubility profile experiment to find the optimal pH?
A3: A pH-solubility profile is a fundamental experiment to quantitatively determine the impact of pH.
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 3, 4, 5, 6, 7, and 7.4). Use buffers with appropriate buffering capacity for each pH, such as citrate for acidic ranges and phosphate for near-neutral ranges.
-
Compound Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is critically important. Use centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by careful collection of the supernatant. Alternatively, use a syringe filter (0.22 µm) that does not bind the compound.
-
Quantification: Dilute an aliquot of the clear supernatant in a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis. The resulting curve will show you the pH at which solubility is maximized. For this compound, you should observe a significant increase in solubility as the pH decreases.
Q4: What should I do if pH adjustment is insufficient or incompatible with my biological assay?
A4: If you cannot lower the pH (e.g., in cell-based assays that require physiological pH ~7.4) or if pH adjustment alone is not enough, the next step is to use co-solvents .[5][8] Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the aqueous solvent system.[9][10][11] By making the buffer more "organic-like," the energy penalty for dissolving a hydrophobic compound is reduced.[11]
Table 2: Recommended Co-solvents for Initial Screening
| Co-solvent | Typical Starting Conc. (% v/v) | Key Characteristics & Considerations | Source |
| DMSO (Dimethyl sulfoxide) | 0.1 - 5% | Excellent solubilizing power for many compounds. Can have biological effects and cause cell stress at >0.5%.[] | [][12] |
| Ethanol | 1 - 10% | Biocompatible and widely used. Less potent than DMSO. Can cause protein precipitation at high concentrations. | [][10] |
| PEG 400 (Polyethylene Glycol 400) | 1 - 20% | Low toxicity, commonly used in formulations. Can be viscous. | [][6] |
| Propylene Glycol | 1 - 20% | Good safety profile. Often used in parenteral and oral formulations. | [10][13] |
-
Prepare Co-solvent Stocks: Prepare concentrated stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 10 mM in 100% DMSO).
-
Serial Dilution: In your target aqueous buffer (e.g., PBS pH 7.4), prepare a series of dilutions from your co-solvent stock to achieve final co-solvent concentrations of, for example, 0.5%, 1%, 2%, and 5%.
-
Observe for Precipitation: Immediately after dilution and after a set incubation period (e.g., 2 hours at room temperature), visually inspect each solution for any signs of precipitation (cloudiness, crystals). This is your kinetic solubility assessment.
-
Determine Thermodynamic Solubility (Optional but Recommended): For a more rigorous assessment, use the protocol described in A3, but with buffer-cosolvent mixtures instead of buffer alone. This will give you the equilibrium solubility in each condition.
-
Select Optimal Condition: Choose the lowest concentration of co-solvent that maintains your compound in solution at the desired working concentration for the duration of your experiment.
Q5: What are the more advanced options if co-solvents fail or interfere with my experiment?
A5: If co-solvents are not a viable option, you can employ complexation agents such as cyclodextrins or surfactants.[7][14] These agents do not change the bulk solvent properties but instead encapsulate the drug molecule on a nano-scale, shielding its hydrophobic parts from the water.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] The poorly soluble drug partitions into the central cavity, forming a water-soluble "inclusion complex."[15][17] For pharmaceutical applications, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and improved safety profiles.[18]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[19][20] The hydrophobic drug molecule gets entrapped within the hydrophobic core of the micelle, while the hydrophilic shell makes the entire structure water-soluble.[21][22] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are commonly used.[19]
Sources
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identifying potential experimental artifacts of "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine"
Welcome to the technical support center for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to proactively identify and troubleshoot potential experimental artifacts associated with this compound. Given the absence of extensive published data on this specific molecule, this guide leverages established principles of medicinal chemistry and pharmacology to predict and address challenges based on its structural components.
Structural Analysis: Predicting Potential Liabilities
The structure of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine contains several functional groups that are common in bioactive molecules but can also be sources of experimental artifacts. Understanding these components is key to designing robust experiments and correctly interpreting results.
-
N-methylpiperazine: This basic, nitrogen-containing ring is a very common scaffold in medicinal chemistry. However, its basicity and shape can lead to non-selective binding to various biological targets, particularly aminergic G-protein coupled receptors (GPCRs).[1][2]
-
Aryl Sulfonamide: The sulfonyl group can participate in hydrogen bonding and is a common feature in many drugs.[3][4] However, the overall sulfonamide linkage can sometimes pose challenges in terms of chemical stability or analytical detection.[5][6]
-
3-Bromo-4-ethoxyphenyl group: This substituted aromatic ring dictates the compound's lipophilicity and metabolic profile. Aryl halides, like the bromo group, can be sites of metabolic activation, potentially leading to the formation of reactive metabolites.[7][8] The ethoxy group is a potential site for Phase I metabolism (O-dealkylation).[9]
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Category 1: Off-Target Pharmacological Effects
Question 1: I'm observing unexpected or inconsistent activity in my cell-based assays that doesn't align with my primary target hypothesis. What could be the cause?
Answer: This is a common issue with compounds containing a piperazine moiety. The N-methylpiperazine group is structurally similar to endogenous neurotransmitters like serotonin and dopamine. As a result, it can act as a "promiscuous" binder, interacting with multiple receptors, especially aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors).[1][2] This can lead to off-target signaling that complicates the interpretation of your results. Quipazine, another piperazine-containing compound, is a well-known non-selective serotonin receptor agonist.[10]
This workflow will help you determine if your compound is causing off-target effects through receptor binding.
Caption: Workflow for troubleshooting unexpected biological activity.
To empirically test for off-target binding, it is recommended to screen the compound against a panel of common receptors. Many contract research organizations (CROs) offer this as a standard service.
-
Select a Panel: Choose a broad receptor panel that includes, at a minimum, a comprehensive set of aminergic GPCRs (serotonin, dopamine, adrenergic, histamine, and muscarinic receptors).
-
Primary Screen: Run a primary screen at a single high concentration (e.g., 10 µM) in radioligand binding assays.
-
Follow-Up: If significant inhibition (>50%) is observed for any receptor in the primary screen, perform a dose-response curve to determine the inhibition constant (Ki) or IC50 value.
-
Data Interpretation: A Ki value below 1 µM is generally considered a significant off-target interaction that requires further investigation.
Category 2: Metabolic Instability & Reactive Metabolites
Question 2: My compound's effect diminishes over time in my cell-based assay, or I'm struggling to get consistent results in vivo. Could metabolism be the issue?
Answer: Yes, metabolic instability is a strong possibility. The rate at which a compound is broken down by metabolic enzymes can significantly impact its effective concentration and duration of action.[11][12][13] Your compound has two primary potential sites for Phase I metabolism:
-
O-de-ethylation: The ethoxy group on the phenyl ring is a common site for cytochrome P450 (CYP) enzymes to cleave, resulting in a phenol metabolite.
-
Aromatic Hydroxylation: The bromophenyl ring can be hydroxylated by CYPs.
-
N-de-methylation: The methyl group on the piperazine ring can also be removed by CYPs.
This assay provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes found in the liver.[14][15]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)[16]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
Phosphate buffer (100 mM, pH 7.4)[17]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., Verapamil for high turnover, Propranolol for moderate turnover)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
LC-MS/MS system for analysis[14]
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.[15]
-
Pre-incubation: Pre-warm the microsomal solution to 37°C.
-
Initiation: In separate tubes for each time point (e.g., 0, 5, 15, 30, 60 min), add the test compound (final concentration ~1 µM) to the microsomal solution.[15] Initiate the reaction by adding the NADPH regenerating system.[17][18] For the 0-minute time point, add the quenching solution before the NADPH system.
-
Incubation: Incubate the reaction tubes at 37°C with shaking.
-
Termination: At each time point, stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[14]
-
Sample Processing: Centrifuge the samples to precipitate proteins.[16]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[14]
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
| Metabolic Stability Classification | Typical Half-life (t½) in HLM | Typical CLint (µL/min/mg) |
| High | > 60 min | < 12 |
| Moderate | 15 - 60 min | 12 - 80 |
| Low | < 15 min | > 80 |
Question 3: I'm observing unexpected toxicity or covalent binding in my experiments. Could my compound be forming reactive metabolites?
Answer: This is a critical consideration. The bromophenyl moiety is a "structural alert" for the formation of reactive metabolites.[19] Cytochrome P450 enzymes can oxidize the aromatic ring to form an unstable epoxide intermediate.[7][8] While this epoxide is normally detoxified by enzymes like epoxide hydrolase or glutathione-S-transferases (GSTs), a high burden can lead to covalent binding to cellular macromolecules like proteins and DNA, which is a common mechanism of drug-induced toxicity.[19][20]
Caption: Potential bioactivation pathway of the bromophenyl moiety.
This experiment is designed to "trap" and detect electrophilic reactive metabolites by seeing if they form a conjugate with glutathione (GSH), a key cellular nucleophile.[21][22]
Materials:
-
Same materials as the microsomal stability assay.
-
Reduced Glutathione (GSH), often used at a high concentration (1-5 mM).
-
(Optional but recommended) Stable isotope-labeled GSH for unambiguous detection.[21][23]
Procedure:
-
Setup: The experimental setup is very similar to the microsomal stability assay. Incubate the test compound (e.g., 10-50 µM) with liver microsomes, an NADPH regenerating system, and GSH at 37°C.
-
Controls: Run parallel incubations:
-
Without NADPH (to check for non-enzymatic reactions).
-
Without microsomes (to check for direct compound-GSH reaction).
-
Without the test compound (background control).
-
-
Incubation: Incubate for a set time, typically 60 minutes.
-
Termination & Processing: Stop the reaction with cold acetonitrile and process the samples as described in the stability protocol.
-
Analysis: Analyze the samples using high-resolution LC-MS/MS. The key is to search for the specific mass of the expected GSH adduct (Mass of Parent Compound + Mass of GSH moiety). If using stable isotope-labeled GSH, look for the characteristic isotopic doublet pattern.[21][23]
Data Interpretation:
-
The unambiguous detection of a GSH-adduct is strong evidence that your compound is forming a reactive metabolite in vitro.[22]
-
This does not automatically mean the compound will be toxic in vivo, but it signifies a significant liability that needs to be addressed or monitored.
References
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
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Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
- A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. (2024). ACS Omega.
-
Gan, J., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology. Retrieved from [Link]
-
Investigating Methods of Detection of Glutathione Adducts. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Jian, W., et al. (2013). A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity in High-Resolution Mass Spectrometry by Applying Product Ion Extraction and Data-Dependent Neutral Loss. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Feng, B. Y., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology. Retrieved from [Link]
- High-throughput Assays for Promiscuous Inhibitors. (2005).
- SEKISUI Medical ADME101 Reactive Metabolite Detection Study-Cysteine Trapping. (n.d.). SEKISUI Medical.
- High-throughput assays for promiscuous inhibitors. (2005). Experts@Minnesota.
-
Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022). PMC - NIH. Retrieved from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. Retrieved from [Link]
-
1-((3-broMo-4-Methoxyphenyl)sulfonyl)-4-ethylpiperazine. (n.d.). Appchem. Retrieved from [Link]
- Dahlin, J. L., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry.
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Direct Acylation of Aryl Bromides with Aldehydes by Palladium C
- Formation of Reactive Metabolites of Foreign Compounds and their Covalent Binding to Cellular Constituents. (1976).
-
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine. (n.d.). PubChem. Retrieved from [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
- Examples of piperazine derivatives as messy drugs. (n.d.).
- Biological sulphur-containing compounds – Analytical challenges. (2019).
-
Deleterious effects of reactive metabolites. (n.d.). PMC - NIH. Retrieved from [Link]
-
Raab, A., & Feldmann, J. (2019). Biological sulphur-containing compounds - Analytical challenges. Analytica Chimica Acta. Retrieved from [Link]
-
Masimirembwa, C., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics. Retrieved from [Link]
-
Monks, T. J., et al. (1984). Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. Toxicology and Applied Pharmacology. Retrieved from [Link]
- Metabolic Stability for Drug Discovery and Development. (2003). Semantic Scholar.
-
Quipazine. (n.d.). Wikipedia. Retrieved from [Link]
- Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. (2010).
- On Mechanisms of Reactive Metabolite Formation
-
1-(4-Bromophenyl)-4-methylpiperazine. (n.d.). PubChem. Retrieved from [Link]
-
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. (n.d.). Arctom. Retrieved from [Link]
-
Dans, M. G., et al. (2023). Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. PLoS Biology. Retrieved from [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
-
Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study. (2024). PubMed. Retrieved from [Link]
- Piperazine Derivatives as Dangerous Abused Compounds. (2020).
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2013).
- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (n.d.). CORE.
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2013). PubMed. Retrieved from [Link]
- Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents.
-
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
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- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Biological sulphur-containing compounds - Analytical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
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strategies to reduce off-target effects of "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine"
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Kinexib-Akt1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for mitigating the off-target effects of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, herein referred to as Kinexib-Akt1. Our goal is to empower you with the knowledge to conduct more precise and reliable experiments.
Overview of Kinexib-Akt1
Kinexib-Akt1 is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT1, a critical node in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is implicated in numerous cancers, making AKT1 a compelling therapeutic target. While Kinexib-Akt1 demonstrates high affinity for AKT1, its utility can be compromised by off-target activities, primarily against other kinases sharing structural homology in the ATP-binding pocket. This guide will address these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that may arise during your experiments with Kinexib-Akt1.
Q1: We are observing a phenotype in our cell line that is inconsistent with known AKT1 inhibition. Could this be an off-target effect?
A1: This is a strong possibility. While Kinexib-Akt1 is designed to target AKT1, unexpected phenotypes often suggest engagement with other cellular proteins. Common off-targets for inhibitors with a similar scaffold include other members of the AGC kinase family, such as PKA and ROCK. To investigate this, we recommend a multi-pronged approach:
-
Use a structurally distinct AKT1 inhibitor: If a second, structurally unrelated inhibitor of AKT1 produces the same phenotype, it strengthens the case for an on-target effect.[1]
-
Rescue experiment: If possible, express a Kinexib-Akt1-resistant mutant of AKT1 in your cells. If the phenotype is reversed, it is likely an on-target effect.
-
Profile against a kinase panel: A kinome-wide scan will provide a broader view of Kinexib-Akt1's selectivity and may identify the kinase responsible for the unexpected phenotype.
Q2: Our in vitro biochemical assays with Kinexib-Akt1 show high potency, but the cellular activity is much weaker. Why is there a discrepancy?
A2: This is a common challenge when translating biochemical data to a cellular context. Several factors could be at play:
-
Poor cell permeability: The compound may not efficiently cross the cell membrane.
-
Cellular efflux: The compound may be actively transported out of the cell by efflux pumps.
-
High intracellular ATP concentration: As an ATP-competitive inhibitor, Kinexib-Akt1's potency can be reduced by the high physiological concentrations of ATP inside the cell.
-
Compound stability: The compound may be rapidly metabolized within the cell.
We recommend conducting cell-based target engagement assays, such as NanoBRET™, to confirm that Kinexib-Akt1 is reaching and binding to AKT1 in living cells.[2]
Q3: How do I choose the optimal concentration of Kinexib-Akt1 for my experiments to minimize off-target effects?
A3: It is crucial to use the lowest concentration of Kinexib-Akt1 that effectively inhibits AKT1. We recommend performing a dose-response curve in your specific cell line and assay to determine the in-cell EC50 or IC50 for AKT1 inhibition.[1] Operating at concentrations significantly above the EC50 will increase the likelihood of engaging lower-affinity off-targets.
Q4: What are the most common off-targets for Kinexib-Akt1 and how can I test for them?
A4: Based on the sulfonylpiperazine scaffold, likely off-targets include other AGC kinases such as PKA and ROCK, and potentially some serine/threonine kinases with similar ATP-binding pockets. To confirm off-target engagement, you can:
-
Perform in vitro kinase assays: Test Kinexib-Akt1 directly against a panel of purified kinases, including PKA and ROCK.
-
Use cell-based reporter assays: Utilize cell lines with reporter systems for pathways downstream of suspected off-targets. For example, a CREB reporter assay can be used to assess PKA activity.
-
Western blotting: Probe for phosphorylation of known substrates of the suspected off-target kinases.
Troubleshooting Guide: Unexpected Cellular Toxicity
Issue: You observe significant cytotoxicity or reduced cell viability at concentrations intended to be selective for AKT1.
Possible Cause: This could be due to potent inhibition of an off-target kinase that is essential for cell survival.
Troubleshooting Workflow:
Caption: Medicinal chemistry workflow for improving selectivity.
Computational Approaches
Computational methods can predict potential off-targets and guide the design of more selective inhibitors.
Molecular Docking: Dock Kinexib-Akt1 into the crystal structures of known off-targets to understand the binding mode and identify potential steric clashes that could be introduced to disfavor binding.
Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models to correlate the structural features of Kinexib-Akt1 and its analogs with their activity against on- and off-targets. This can help predict the selectivity of new, unsynthesized compounds.
Data Summary: Hypothetical Selectivity Profile of Kinexib-Akt1
The following table presents a hypothetical selectivity profile for Kinexib-Akt1, as might be determined from a kinome scan and subsequent IC50 determinations.
| Kinase Target | IC50 (nM) | Notes |
| AKT1 | 15 | Primary Target |
| AKT2 | 50 | 3.3-fold less selective |
| AKT3 | 85 | 5.7-fold less selective |
| PKA | 120 | 8-fold less selective |
| ROCK1 | 250 | 16.7-fold less selective |
| p70S6K | 500 | 33.3-fold less selective |
This data highlights the importance of using Kinexib-Akt1 at concentrations well below 120 nM in cellular assays to avoid significant engagement of PKA.
Conclusion
Understanding and mitigating the off-target effects of Kinexib-Akt1 is critical for generating reliable and interpretable data. By employing a systematic approach that combines careful experimental design, kinome-wide profiling, cell-based validation, and, where possible, medicinal chemistry and computational strategies, researchers can significantly enhance the precision of their studies. This technical support guide provides a framework for addressing these challenges, ultimately leading to a more accurate understanding of the biological roles of AKT1.
References
-
Wunberg, T., et al. (2020). Covalent-Allosteric Inhibitors to Achieve Akt Isoform-Selectivity. PMC. [Link]
-
Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Li, H., et al. (2024). Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design. Journal of Hematology & Oncology. [Link]
-
Lin, K., et al. (2012). Inhibitor Hijacking of Akt Activation. PMC. [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
-
Rudd, M. F., et al. (2016). Maximising the potential of AKT inhibitors as anti-cancer treatments. PMC. [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
RSC Medicinal Chemistry. (2024). Introduction to the themed collection on kinases. RSC Publishing. [Link]
-
Nitulescu, G. M., et al. (2018). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). PMC. [Link]
-
Meuillet, E. J. (2011). Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain. PMC. [Link]
-
Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
Sources
Technical Support Center: Synthesis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Welcome to the technical support center for the synthesis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, providing explanations for the underlying causes and actionable solutions.
Issue 1: Consistently Low Yield of the Final Product
Question: My synthesis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is consistently resulting in low yields. What are the potential causes and how can I improve it?
Answer: Low yields in sulfonamide synthesis can be attributed to several factors, primarily related to the reactivity of the starting materials and reaction conditions.[1]
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: The starting material, 3-bromo-4-ethoxybenzenesulfonyl chloride, is highly susceptible to moisture, which can hydrolyze it to the unreactive sulfonic acid.[1]
-
Solution: Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere, such as nitrogen or argon. Use anhydrous solvents to minimize the presence of water.[1] It is also recommended to use fresh or properly stored sulfonyl chloride, as older reagents may have already undergone partial hydrolysis.[1]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success. An unsuitable base can compete with the amine, and the wrong solvent can hinder the reaction by not adequately dissolving the reactants.[1]
-
Solution: Employ a non-nucleophilic organic base like pyridine or triethylamine to neutralize the hydrochloric acid (HCl) byproduct without reacting with the sulfonyl chloride.[1] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[2] The optimal solvent should be determined based on the specific solubility of your reactants.
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: A slight excess of 1-methylpiperazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the more valuable sulfonyl chloride.[1]
-
Issue 2: Formation of Significant Impurities or Side Products
Question: I am observing significant impurities in my crude product, which complicates purification and lowers the overall yield. What are these side products and how can I prevent their formation?
Answer: The primary side reaction in this synthesis is the formation of a bis-sulfonated product if there are any primary amines present. Also, unreacted starting materials will present as impurities.
Potential Causes & Solutions:
-
Unreacted Starting Materials: Incomplete reactions will leave you with residual 3-bromo-4-ethoxybenzenesulfonyl chloride and 1-methylpiperazine.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Ensure adequate reaction time and consider a modest increase in temperature if the reaction is sluggish, while being mindful of potential decomposition.
-
-
Hydrolysis Product: As mentioned, the hydrolysis of the sulfonyl chloride to 3-bromo-4-ethoxybenzenesulfonic acid is a common side reaction.
-
Solution: Strict anhydrous conditions are paramount.[1]
-
-
Polymeric Material Formation: In some cases, if the amine is not adequately protected, the newly formed sulfonyl chloride group on one molecule can react with the amine group of another, leading to polymerization.[4]
-
Solution: This is less of a concern with a secondary amine like 1-methylpiperazine. However, ensuring a well-controlled, dropwise addition of the sulfonyl chloride to the amine solution can help minimize intermolecular side reactions.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to obtain a pure product after the reaction. What are the most effective purification strategies?
Answer: The purification of sulfonamides like 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine typically relies on standard organic chemistry techniques.
Effective Purification Methods:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential to remove the base hydrochloride salt and other water-soluble impurities. This usually involves washing the organic layer with a dilute acid (e.g., 5% citric acid or dilute HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove any acidic impurities, and finally a brine wash.
-
Recrystallization: For solid products, recrystallization is often the most effective method for achieving high purity.[1]
-
Solvent Selection: The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.[1][5]
-
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the preferred method. A gradient elution with a solvent system like ethyl acetate in heptane or hexane can effectively separate the desired product from impurities.[3]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Q1: What is the general reaction scheme for this synthesis?
A1: The synthesis involves the reaction of 3-bromo-4-ethoxybenzenesulfonyl chloride with 1-methylpiperazine in the presence of a base. This is a classic nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[6]
Q2: How can I prepare the starting material, 3-bromo-4-ethoxybenzenesulfonyl chloride?
A2: A common method for preparing aryl sulfonyl chlorides is through the chlorosulfonylation of the corresponding arene.[7] For 3-bromo-4-ethoxybenzenesulfonyl chloride, this would involve reacting 2-bromo-1-ethoxybenzene with chlorosulfonic acid.[5]
Q3: Can I use an inorganic base like sodium hydroxide?
A3: While it is possible to use an aqueous base like sodium hydroxide (Schotten-Baumann conditions), it significantly increases the risk of hydrolyzing the sulfonyl chloride.[1] For laboratory-scale synthesis, an organic, non-nucleophilic base in an anhydrous organic solvent is generally preferred to maximize the yield of the desired sulfonamide.[1]
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progression. LC-MS can also be used for more quantitative monitoring.[3]
Q5: What are the typical reaction conditions (temperature, time)?
A5: The reaction is often carried out at room temperature.[3][8] The reaction time can vary from a few hours to overnight (e.g., 16 hours), depending on the reactivity of the specific substrates.[3] Gentle heating may be employed to accelerate the reaction, but this should be done cautiously to avoid decomposition.
III. Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Materials:
-
3-bromo-4-ethoxybenzenesulfonyl chloride
-
1-methylpiperazine
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
5% Citric Acid Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 1-methylpiperazine (1.1 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
In a separate flask, dissolve 3-bromo-4-ethoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the sulfonyl chloride is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| 1-methylpiperazine | 1.1 - 1.2 equivalents | Ensures complete consumption of the sulfonyl chloride.[1] |
| Base (e.g., Triethylamine) | 1.2 - 1.5 equivalents | Neutralizes the HCl byproduct. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic and dissolves reactants well.[2] |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and decomposition.[8] |
| Reaction Time | 12 - 16 hours (or until completion by TLC) | Allows for complete conversion.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride.[1] |
| Workup & Purification | ||
| Aqueous Wash | Dilute acid, dilute base, brine | Removes excess reagents and byproducts. |
| Purification Method | Recrystallization or Column Chromatography | Achieves high purity of the final product.[1][3] |
IV. Visualized Workflows
General Synthesis Workflow
Caption: A streamlined workflow for the synthesis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the synthesis.
V. References
-
D. A. Whiting, Synthesis of Sulfonamides, in Synthetic Methods in Drug Discovery: Volume 2, D. C. Blakemore, P. M. Doyle, and T. M. R. Wheeler, Eds. Royal Society of Chemistry, 2016, pp. 314-343.
-
S. K. Guchhait, S. Manna, and A. P. S. Rath, "Recent advances in synthesis of sulfonamides: A review," Chemistry & Biology Interface, vol. 8, no. 4, pp. 194-220, 2018.
-
BenchChem, "Common issues in sulfonamide synthesis and solutions," BenchChem Tech Support.
-
ChemicalBook, "3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4".
-
BenchChem, "Minimizing side products in sulfonamide synthesis," BenchChem Tech Support.
-
Wikipedia, "Sulfonamide". [Link]
-
BenchChem, "Avoiding common errors in sulfonamide synthesis experimental protocols," BenchChem Tech Support.
-
M. A. Khan, et al., "Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities," ACS Omega, vol. 5, no. 32, pp. 20485–20492, 2020. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. cbijournal.com [cbijournal.com]
Technical Support Center: Stabilizing 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine for Experimental Use
Welcome to the technical support center for "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine" (herein referred to as Compound X for brevity). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound for reliable and reproducible experimental results. This document synthesizes chemical principles with practical laboratory applications to address common challenges encountered during the handling, storage, and use of Compound X.
I. Understanding the Stability Profile of Compound X
Compound X is a multi-functional molecule, and its stability is influenced by the interplay of its structural components: the sulfonylpiperazine core, the bromo-ethoxyphenyl group, and the methylpiperazine moiety. A proactive approach to stabilization requires an understanding of the potential degradation pathways for each of these features.
-
Piperazine Moiety: The piperazine ring is known to be susceptible to oxidative degradation. This can be catalyzed by light, heat, and the presence of metal ions. Degradation products may include N-oxides, formylated piperazines, and products of ring-opening.
-
Sulfonyl Group: Sulfonamides are generally considered to be hydrolytically stable, particularly at neutral to alkaline pH. However, under acidic conditions, they can be susceptible to hydrolysis.
-
Bromo-ethoxyphenyl Group: The presence of a bromine atom on the aromatic ring introduces the possibility of dehalogenation, which can be initiated by radicals. The ethoxy group is generally stable, but the overall electron density of the aromatic ring can influence its reactivity.
Initial vendor information for Compound X suggests that it should be stored "Sealed in dry, room temperature" and may require "Cold-chain transportation"[1]. This indicates a potential for instability under ambient or uncontrolled conditions.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the experimental use of Compound X.
Question 1: My experimental results with Compound X are inconsistent. Could this be a stability issue?
Answer: Yes, inconsistent results are a hallmark of compound instability. Degradation of Compound X can lead to a decrease in its effective concentration and the formation of new, potentially interfering substances. To troubleshoot, consider the following:
-
Age of Stock Solution: Are you using a freshly prepared stock solution? Older solutions, even when stored at low temperatures, may have undergone degradation.
-
Storage Conditions: How is your stock solution stored? Is it protected from light? Has it undergone multiple freeze-thaw cycles?
-
Experimental Buffer: What is the pH of your experimental buffer? As sulfonamides can be acid-labile, a buffer with a pH below neutral could be contributing to degradation.
-
Presence of Contaminants: Are your buffers and other reagents free of metal ion contamination? Metal ions can catalyze the oxidation of the piperazine moiety.
Question 2: I've observed a precipitate forming in my aqueous working solution of Compound X. What could be the cause?
Answer: Precipitation can be due to either poor solubility or the formation of an insoluble degradation product.
-
Solubility Issues: Compound X is a relatively lipophilic molecule, and its solubility in aqueous buffers may be limited. Consider preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Degradation: If the precipitate forms over time in a solution that was initially clear, it is likely a degradation product. You may need to perform a stability analysis to identify the degradant and adjust your experimental conditions to prevent its formation.
Question 3: How can I proactively prevent the degradation of Compound X in my experiments?
Answer: A multi-pronged approach is best:
-
Solution Preparation: Always prepare fresh working solutions from a recently prepared stock solution. If using a stock solution, allow it to equilibrate to room temperature before use to prevent condensation from introducing water.
-
pH Control: Maintain the pH of your experimental solutions in the neutral to slightly alkaline range (pH 7-8) to minimize the risk of acid-catalyzed hydrolysis of the sulfonamide group.
-
Antioxidants: For experiments of longer duration or those conducted under conditions that might promote oxidation, consider the addition of an antioxidant to your buffers. Common choices include ascorbic acid or butylated hydroxytoluene (BHT). The selection and concentration of the antioxidant should be validated to ensure it does not interfere with your assay.
-
Light Protection: Protect all solutions containing Compound X from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature Control: Keep solutions on ice or at 4°C whenever possible, especially during long experimental incubations.
III. Protocols for Stability Assessment
To ensure the integrity of your experimental data, it is crucial to perform a stability assessment of Compound X under your specific experimental conditions.
Protocol 1: Preliminary Stability Assessment in Experimental Buffer
Objective: To determine the short-term stability of Compound X in your primary experimental buffer.
Materials:
-
Compound X
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Your experimental buffer (e.g., PBS, Tris-HCl)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV detector
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of Compound X in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your experimental buffer to your highest working concentration.
-
Initial Analysis (T=0): Immediately analyze a sample of the working solution by HPLC or LC-MS to determine the initial peak area of Compound X.
-
Incubate Samples: Aliquot the working solution into several vials and incubate them under your standard experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, and 24 hours), remove a vial and analyze the sample by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of Compound X at each time point to the initial peak area at T=0. A decrease of more than 5-10% in the peak area indicates significant degradation. Also, monitor for the appearance of new peaks, which would indicate the formation of degradation products.
Protocol 2: Forced Degradation Studies
Objective: To identify the potential degradation pathways of Compound X under stress conditions. This information is valuable for developing stability-indicating analytical methods and for understanding the molecule's intrinsic stability.
Materials:
-
Compound X
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
UV lamp (for photostability)
-
Oven (for thermal stability)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak and the appearance of new peaks. This will indicate the conditions under which the compound is least stable and will reveal the chromatographic profile of its degradation products.
IV. Recommended Storage and Handling
Based on the chemical nature of Compound X and general best practices, the following storage and handling procedures are recommended:
| Form | Storage Condition | Handling Recommendations |
| Solid | Store at 2-8°C in a tightly sealed container, protected from light and moisture. | Allow the container to warm to room temperature before opening to prevent condensation. |
| Stock Solution (in organic solvent) | Store in small, single-use aliquots at -20°C or -80°C, protected from light. | Avoid repeated freeze-thaw cycles. Discard any unused portion of a thawed aliquot. |
| Aqueous Working Solutions | Prepare fresh for each experiment. | If short-term storage is necessary, keep on ice and protected from light for no more than a few hours. |
V. Visualization of Stability Workflow
The following diagram illustrates a logical workflow for assessing and ensuring the stability of Compound X for experimental use.
Caption: Workflow for ensuring the stability of Compound X.
VI. References
-
PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. Retrieved from [Link]
-
ResearchGate. (2019). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Poor Cell Permeability of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Welcome to the technical support center for "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine" (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, we provide troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you diagnose and overcome these issues.
Introduction: Understanding the Permeability Challenge
Poor cell permeability is a significant hurdle in drug discovery, often leading to low efficacy in cell-based assays and poor bioavailability in vivo. The structure of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine suggests several physicochemical properties that may contribute to this challenge. A preliminary analysis indicates a relatively high molecular weight and the presence of polar groups, which can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.
This guide will walk you through a systematic approach to first confirm and quantify the permeability issue and then explore strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of our compound in initial screens. What are the common causes of poor cell permeability?
A1: Poor cell permeability is often multifactorial. Key contributors include:
-
Physicochemical Properties: High molecular weight, low lipophilicity (the ability to dissolve in fats/lipids), a large polar surface area, and the presence of charged groups can all impede passive diffusion across the cell membrane.[1][2][3]
-
Efflux Transporters: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[3]
-
Poor Aqueous Solubility: If the compound is not sufficiently dissolved in the assay medium, its effective concentration at the cell surface will be low, leading to an underestimation of its permeability.[3]
Q2: What are the first steps to confirm and quantify the poor cell permeability of our compound?
A2: A tiered approach using in vitro permeability assays is recommended. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[4][5][6]
-
PAMPA: This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion. It's an excellent initial screen to assess intrinsic permeability.[4][5][7]
-
Caco-2 Permeability Assay: This cell-based model uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by evaluating both passive diffusion and active transport, including efflux.[4][8][9]
A significant discrepancy between PAMPA and Caco-2 results can indicate the involvement of active transport mechanisms.[4][5]
Troubleshooting and Optimization Guide
If you've confirmed that 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has low permeability, the following troubleshooting steps can help you identify the cause and explore potential solutions.
Step 1: Characterize the Physicochemical Properties
A thorough understanding of the compound's properties is crucial.
| Property | Predicted Impact on Permeability | Mitigation Strategy |
| Molecular Weight | High MW can reduce passive diffusion. | Prodrug approach, formulation with penetration enhancers. |
| Lipophilicity (LogP) | Low LogP indicates poor lipid solubility. | Prodrug approach to mask polar groups, formulation with lipid-based carriers.[10] |
| Polar Surface Area (PSA) | High PSA suggests strong hydrogen bonding potential with the aqueous environment, hindering membrane entry. | Prodrug approach to mask hydrogen bond donors.[11] |
| Aqueous Solubility | Low solubility limits the concentration gradient for passive diffusion. | Formulation strategies (e.g., solid dispersions, nanoparticles), salt formation.[12][13] |
Step 2: Investigate the Role of Efflux Transporters
If the compound shows good permeability in PAMPA but poor permeability in Caco-2 assays, efflux is a likely culprit.
Experimental Protocol: Caco-2 Efflux Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Bidirectional Permeability: Perform the permeability assay in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).
-
Efflux Ratio Calculation: The efflux ratio is calculated as the apparent permeability coefficient (Papp) in the B-A direction divided by the Papp in the A-B direction. An efflux ratio greater than 2 suggests active efflux.
-
Inhibitor Studies: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms that the compound is a P-gp substrate.
Step 3: Strategies to Enhance Cell Permeability
Based on your findings, consider the following strategies to improve the permeability of your compound.
Strategy 1: Prodrug Approach
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[14][15][16] This approach can be used to temporarily mask the physicochemical properties that hinder permeability.[15][16]
-
Concept: By attaching a lipophilic moiety to a polar functional group on the parent compound, you can increase its overall lipophilicity and ability to cross the cell membrane. Once inside the cell, cellular enzymes cleave off the promoiety, releasing the active compound.
-
Application: For 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, potential modification sites could be explored to attach a promoiety that is cleavable by intracellular esterases or other enzymes. Esterification is a common method to mask charged groups and increase lipophilicity.[17][18]
Workflow for Prodrug Development
Caption: A generalized workflow for a prodrug-based permeability enhancement strategy.
Strategy 2: Formulation-Based Approaches
Advanced formulation techniques can improve the bioavailability of poorly permeable compounds without chemical modification.[12]
-
Lipid-Based Formulations: These formulations, such as lipid solutions, suspensions, and microemulsions, can enhance the dissolution and solubility of the compound in the gastrointestinal tract.[10]
-
Nanoparticles: Encapsulating the compound in nanoparticles can facilitate its transport across biological membranes.[19]
-
Permeation Enhancers: These are compounds that can be co-administered to transiently and reversibly increase the permeability of the cell membrane.[10] Examples include EDTA, oleic acid, and certain bile salts.[10][13]
Decision Tree for Formulation Strategy
Caption: A decision tree to guide the selection of an appropriate formulation strategy.
Conclusion
Addressing the poor cell permeability of a promising compound like 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine requires a systematic and multi-pronged approach. By carefully characterizing its physicochemical properties, investigating the role of active transport, and exploring targeted strategies such as prodrug design and advanced formulations, researchers can significantly improve its potential for further development. This guide provides a framework for these efforts, empowering you to make informed decisions and overcome this common yet critical challenge in drug discovery.
References
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. National Institutes of Health. Available from: [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Video: Bioavailability Enhancement: Drug Permeability Enhancement. JoVE. Available from: [Link]
-
Physicochemical properties of drugs and membrane permeability. ResearchGate. Available from: [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available from: [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. Available from: [Link]
-
Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. Available from: [Link]
-
Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. ACS Publications. Available from: [Link]
-
Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. Available from: [Link]
-
Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). National Institutes of Health. Available from: [Link]
-
Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. Available from: [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. Available from: [Link]
-
Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Company of Biologists. Available from: [Link]
-
Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Available from: [Link]
-
caco-2 cell permeability, pampa membrane assays. Slideshare. Available from: [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available from: [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available from: [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. National Institutes of Health. Available from: [Link]
- Troubleshooting poor cell permeability of Ethyl 2-[[(2R). Benchchem. Available from: https://www.benchchem.
-
1-((3-broMo-4-Methoxyphenyl)sulfonyl)-4-ethylpiperazine. Appchem. Available from: [Link]
-
Controlling cellular distribution of drugs with permeability modifying moieties. National Institutes of Health. Available from: [Link]
-
Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. Available from: [Link]
-
Permeability Assessment of a High-Throughput Mucosal Platform. National Institutes of Health. Available from: [Link]
-
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine. PubChem. Available from: [Link]
-
1-(4-Bromophenyl)-4-methylpiperazine. PubChem. Available from: [Link]
-
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem. Available from: [Link]
Sources
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- 2. journals.co.za [journals.co.za]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Permeability Assessment of a High-Throughput Mucosal Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 10. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. upm-inc.com [upm-inc.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
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- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Crystallization Methods for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Welcome to the technical support center for the crystallization of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the crystallization of this compound. Drawing upon established principles of physical chemistry and extensive experience with sulfonamide and piperazine-containing molecules, this resource aims to empower you to achieve high-purity, crystalline material consistently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine" in a question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation[1]. The resulting oil is often an excellent solvent for impurities, which can become trapped upon eventual solidification, defeating the purpose of crystallization.
Root Causes & Immediate Solutions:
-
High Solute Concentration: The solution may be too concentrated, leading to a rapid and disordered precipitation.
-
Solution: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation level.[1]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a similar material, before transferring to an ice bath.
-
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent may be too high, exceeding the melting point of your compound.
-
Solution: Switch to a lower-boiling point solvent or a co-solvent system that allows for crystallization to occur at a lower temperature.
-
Troubleshooting Workflow for Oiling Out:
Caption: A decision-making workflow for addressing "oiling out" during crystallization.
Q2: I'm not getting any crystals to form, even after the solution has cooled. What should I do?
A2: The failure of a supersaturated solution to nucleate and form crystals is a common challenge. This can be due to several factors, including insufficient supersaturation or kinetic barriers to nucleation.
Strategies to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal from a previous successful batch, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[1]
-
Reducing Solvent Volume: It's possible that too much solvent was used, preventing the solution from becoming sufficiently supersaturated upon cooling. Gently heat the solution and evaporate a portion of the solvent, then allow it to cool again.
-
Anti-Solvent Addition: If working with a single solvent system is unsuccessful, consider a solvent/anti-solvent approach. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[1]
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield of recovered crystals is often due to excessive loss of the compound in the mother liquor.
Troubleshooting Steps for Poor Yield:
-
Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product upon cooling.[1]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solute.
-
Check Mother Liquor: After filtration, evaporate a small amount of the mother liquor. If a significant amount of solid residue remains, there is still a substantial quantity of your compound in solution. In this case, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[1] Different polymorphs can have different physical properties, such as solubility and stability, making control of the crystalline form critical in pharmaceutical development.
Strategies for Controlling Polymorphism:
-
Standardize Crystallization Conditions: Strictly control all parameters of the crystallization process, including the choice of solvent, cooling rate, temperature, and agitation. Even minor variations can lead to the formation of different polymorphs.
-
Seeding: The most effective way to ensure the formation of a specific polymorph is to use a seed crystal of the desired form. This will direct the crystallization towards that particular packing arrangement.[1]
-
Solvent Selection: The choice of solvent can significantly influence which polymorph is favored. Experiment with solvents of varying polarities and hydrogen-bonding capabilities to identify conditions that consistently produce the desired form.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a general method for recrystallization from a single solvent, which should be adapted based on the specific solubility profile of "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine".
Materials:
-
Crude "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine"
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Erlenmeyer flask
-
Hot plate
-
Boiling chips
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and with heating. An ideal solvent will have low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a boiling chip. Add a minimal amount of the selected solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when a suitable single solvent cannot be identified.
Materials:
-
Crude "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine"
-
A "good" solvent (e.g., dichloromethane, ethyl acetate)
-
An "anti-solvent" (e.g., hexane, heptane)
-
Erlenmeyer flask
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form readily, you may need to scratch the flask or add a seed crystal.
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for the slow growth of crystals.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Data Presentation
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Example Solvents | Rationale for "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine" |
| Alcohols | Ethanol, Isopropanol, Methanol | The polar nature of alcohols can interact with the sulfonamide and piperazine moieties. The solubility is expected to be moderate to high at elevated temperatures. |
| Ketones | Acetone, Methyl Ethyl Ketone | These polar aprotic solvents can be effective for dissolving sulfonamides. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Offers a medium polarity that can provide a good solubility differential between hot and cold conditions. |
| Nitriles | Acetonitrile | A polar aprotic solvent that is often a good choice for the crystallization of moderately polar organic compounds. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can be effective, but care must be taken due to their volatility and potential for peroxide formation. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring of toluene can interact with the phenyl group of the target molecule. Often used in co-solvent systems. |
| Alkanes | Hexane, Heptane | Primarily used as anti-solvents due to the low polarity and poor solvating power for this compound. |
Visualization of Troubleshooting Logic
Caption: General troubleshooting flowchart for crystallization issues.
References
-
Sathee, J. Chemistry Crystallization. Available at: [Link]
- Myerson, A. S. (Ed.). (2002).
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. Available at: [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Zhanghua Pharmaceutical Equipment. Available at: [Link]
-
EPFL. (n.d.). Guide for crystallization. Available at: [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Pharmaceutical Equipment. Available at: [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
-
MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available at: [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. PubChem. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC. Available at: [Link]
-
Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]
-
Appchem. (n.d.). 1-((3-broMo-4-Methoxyphenyl)sulfonyl)-4-ethylpiperazine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem. Available at: [Link]
-
Arctom. (n.d.). CAS NO. 1093065-11-2 | 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran. PubChem. Available at: [Link]
Sources
Technical Support Center: Mitigating Assay Interference from 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Welcome to the technical support resource for researchers working with 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. This guide is designed to help you proactively identify, troubleshoot, and mitigate potential assay interference caused by this compound. As a member of the sulfonylpiperazine class, this molecule possesses structural motifs known for both specific biological activity and non-specific assay effects.[1][2] This document provides a framework for ensuring the integrity and accuracy of your experimental data.
Part 1: Frequently Asked Questions - Understanding the Potential for Interference
This section addresses the fundamental questions regarding assay interference and the specific properties of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Q1: What is assay interference and why is it a critical concern?
A: Assay interference refers to any artifact that leads to a false positive or false negative result, caused by the test compound interacting with the assay components in a manner independent of the intended biological target.[3] These misleading results, often termed "false readouts," are a significant challenge in screening campaigns.[4][5] They can lead to wasted resources, as significant time and effort may be spent pursuing compounds that lack genuine, specific activity against the target of interest.[3]
Mechanisms of interference are diverse and can include:
-
Colloidal Aggregation: The compound forms aggregates that sequester and inhibit enzymes non-specifically.
-
Optical Interference: The compound absorbs light or is inherently fluorescent at the assay's excitation/emission wavelengths.[6]
-
Chemical Reactivity: The compound covalently modifies assay components, such as proteins or substrates.
-
Non-Specific Binding: The compound adheres to assay surfaces (like microplates) or proteins, disrupting the intended interactions.
Q2: What structural features of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine could cause interference?
A: The structure of this compound contains several features that warrant careful consideration during assay development:
-
Sulfonylpiperazine Core: This is a common scaffold in medicinal chemistry. Compounds with a sulfonamide group and a piperazine ring have been identified as inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and acetylcholinesterase.[1][7][8] Therefore, if your assay involves enzymes with similar active site characteristics, you may observe true, but off-target, inhibition.
-
Aromatic System (Brominated Phenyl Ring): Aromatic rings are often responsible for a compound's intrinsic fluorescence (autofluorescence) or its ability to quench the fluorescence of other molecules (a reporter fluorophore in your assay).[6] This can lead to artificially high or low signals in fluorescence-based readouts.
-
Hydrophobicity: The combination of the ethoxy group and the bromo-substituted phenyl ring contributes to the molecule's hydrophobicity. Hydrophobic compounds can have a higher propensity for non-specific binding to plastic surfaces and proteins, a common cause of high background signals in immunoassays like ELISA.[9][10]
Q3: Which types of assays are most susceptible to interference from this compound class?
A: Based on its structure, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is most likely to interfere with the following assay types:
-
Fluorescence-Based Assays: Including Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and simple fluorescence intensity assays. Interference can arise from the compound's autofluorescence or quenching properties.[6][11]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): High background signals are a frequent issue in ELISAs, often caused by non-specific binding of the compound or detection antibodies to the plate surface.[9]
-
Biochemical Enzyme Assays: Beyond specific inhibition, the compound may interfere by forming aggregates that non-specifically inhibit the enzyme, a common artifact in high-throughput screening.[5]
Part 2: A Systematic Troubleshooting Workflow
Encountering an unexpected result is the first step toward identifying an assay artifact. This workflow provides a logical progression from initial observation to definitive characterization of the interference.
Caption: Troubleshooting Decision Tree for Assay Interference.
Step 1: Characterizing Optical Interference
Q: How do I test if my compound is autofluorescent or interferes with my absorbance reading?
A: This is the first and most crucial check for any optical assay. You must determine the compound's intrinsic spectral properties in your assay buffer.
Protocol: Optical Interference Scan
-
Prepare Samples: In a microplate identical to the one used for your assay, prepare the following samples:
-
Assay Buffer alone (Blank).
-
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine in assay buffer at the highest concentration used in your experiment.
-
If applicable, your positive and negative controls.
-
-
Absorbance Scan: Using a spectrophotometer plate reader, perform a full wavelength scan (e.g., 230-700 nm) on all wells to see if the compound absorbs light at or near your assay's wavelength.
-
Fluorescence Scan: Using a spectrofluorometer plate reader:
-
Excitation Scan: Set the emission detector to your assay's emission wavelength and scan a range of excitation wavelengths.
-
Emission Scan: Excite the well at your assay's excitation wavelength and scan a range of emission wavelengths.
-
-
Analyze Results: Compare the spectrum of the well containing your compound to the buffer blank. A significant increase in signal indicates that your compound is autofluorescent under these conditions.[6]
Step 2: Characterizing Non-Specific Binding (NSB) in Immunoassays
Q: I'm seeing a high background signal in my ELISA wells containing the compound. How can I confirm it's due to non-specific binding?
A: A simple control experiment can isolate the effect of non-specific binding. The goal is to run the assay by omitting a key binding partner, such that any signal generated in the presence of your compound must be an artifact.
Protocol: ELISA Non-Specific Binding Control
-
Plate Setup: Prepare your ELISA plate as usual, including the coating of the capture antibody or antigen.
-
Control Wells: Designate several wells for the NSB control.
-
Modified Incubation:
-
Standard Wells: Proceed with the normal protocol (add sample/standard, then primary antibody, then secondary antibody).
-
NSB Control Wells: Add your compound at its highest concentration, but replace the primary antibody with assay buffer alone . Then, proceed with the addition of the enzyme-conjugated secondary antibody.
-
-
Develop and Read: Complete the washing and substrate development steps for the entire plate.
-
Analyze Results: If the NSB control wells containing your compound show a high signal relative to the buffer-only control, it strongly suggests the compound is causing non-specific binding of the secondary antibody to the plate surface.[12]
Step 3: Characterizing Compound Aggregation in Enzyme Assays
Q: My compound shows inhibitory activity, but the dose-response curve is unusually steep. How can I test for aggregation-based inhibition?
A: Colloid-like aggregates of small molecules are a notorious source of non-specific enzyme inhibition. This behavior can often be disrupted by the inclusion of a non-ionic detergent.
Protocol: Detergent-Based Aggregation Counter-Screen
-
Assay Preparation: Set up your enzyme assay as you normally would.
-
Detergent Addition: Prepare two sets of assay conditions:
-
Condition A (Standard): Your normal assay buffer.
-
Condition B (Detergent): Your assay buffer supplemented with 0.01% Triton X-100.
-
-
Run Dose-Response: Generate a full dose-response curve for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine under both Condition A and Condition B.
-
Analyze Results:
-
If the compound is a true, specific inhibitor, its IC50 value should remain relatively unchanged between the two conditions.
-
If the compound is an aggregator, its apparent inhibitory activity will be significantly reduced or completely abolished in the presence of Triton X-100 (i.e., the IC50 will shift dramatically to the right).
-
Part 3: Mitigation Strategies and Best Practices
Once you have characterized the mode of interference, you can implement targeted strategies to resolve the issue or select an alternative assay format.
Q: How can I reduce the non-specific binding observed in my assay?
A: Optimizing your buffer composition is the most effective way to combat non-specific binding. The goal is to include additives that block unoccupied sites on the assay plate and reduce non-specific hydrophobic or ionic interactions.[10]
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Bovine Serum Albumin (BSA) | 0.1 - 5% | A protein that acts as a surface blocking agent and sequesters hydrophobic compounds in solution. | [10] |
| Casein | 0.1 - 1% | A milk protein that is highly effective at blocking non-specific sites on plastic surfaces. Can be more effective than BSA. | [13] |
| Tween-20 or Triton X-100 | 0.05 - 0.1% | Non-ionic detergents that reduce hydrophobic interactions between the compound and surfaces. | [10][13] |
| Increased Salt (NaCl) | 150 - 500 mM | Higher ionic strength can disrupt non-specific electrostatic interactions. | [10] |
| Normal Serum | 1 - 10% | Serum from the same species as the secondary antibody can block non-specific binding sites for that antibody. |
Pro Tip: A combination of a blocking protein (like BSA or casein) and a non-ionic detergent (like Tween-20) in your assay and wash buffers is often the most robust solution.[13]
Q: My compound is autofluorescent. What are my options?
A: Autofluorescence can be challenging, but several strategies can overcome the interference.
-
Background Subtraction: The simplest method is to include a control well on every plate that contains the compound at each tested concentration but lacks a key assay component (e.g., the enzyme or the detection antibody). The signal from this well can then be subtracted from the corresponding experimental well.
-
Shift to a "Redder" Fluorophore: Autofluorescence is often more pronounced at shorter wavelengths (blue/green spectrum). If possible, switch your assay's detection system to a fluorophore that excites and emits at longer wavelengths (e.g., Cy5, Alexa Fluor 647).
-
Use a Time-Resolved Fluorescence (TR-FRET) Assay: This technology uses long-lifetime lanthanide-based fluorophores. A time delay is introduced between excitation and signal detection, during which short-lived background fluorescence (including compound autofluorescence) decays, leaving only the specific long-lived FRET signal to be measured.
Caption: Conceptual model of non-specific vs. specific binding.
Q: How can orthogonal assays validate my results?
A: An orthogonal assay is a method that measures the same biological endpoint but uses a different technology or detection principle.[6] Confirming a "hit" in an orthogonal assay is a gold-standard practice for ruling out interference.[14]
Example Scenario:
-
Primary Assay: A fluorescence-based enzyme inhibition assay identifies 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine as an inhibitor.
-
Potential Interference: Compound autofluorescence or aggregation.
-
Orthogonal Assay: A label-free Liquid Chromatography-Mass Spectrometry (LC-MS) based assay is developed. This method directly measures the conversion of the substrate to the product by the enzyme. Since this method does not rely on fluorescence and is performed in a solution that disrupts aggregates, it is not susceptible to the same artifacts.
-
Validation: If the compound shows consistent inhibitory activity in the LC-MS assay, you can be highly confident that it is a true, specific inhibitor of the target.
By employing these systematic troubleshooting and mitigation strategies, you can confidently assess the activity of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, ensuring the accuracy and reliability of your research findings.
References
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]
-
Reduction of non-specific binding in immunoassays requiring long incubations. PubMed. Available at: [Link]
-
Tackling assay interference associated with small molecules. PubMed. Available at: [Link]
-
Fluorescence-based investigations of RNA-small molecule interactions. PMC - NIH. Available at: [Link]
-
Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. MDPI. Available at: [Link]
-
How can i reduce non-specific binding in lateral flow assay? ResearchGate. Available at: [Link]
-
Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Academica. Available at: [Link]
-
Tackling assay interference associated with small molecules | Request PDF. ResearchGate. Available at: [Link]
-
What Causes High Background in ELISA Tests? Surmodics. Available at: [Link]
-
How to solve the high background staining? Sino Biological. Available at: [Link]
-
Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. Available at: [Link]
-
How to reduce non-specific reactions. MBL Life Science. Available at: [Link]
-
Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]
-
Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). ResearchGate. Available at: [Link]
-
Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. PubMed. Available at: [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]
-
Small-molecule fluorescent probes and their design. RSC Publishing. Available at: [Link]
-
A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate. Available at: [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. Technology Networks. Available at: [Link]
-
IHC Troubleshooting Guide | Common Issues & Fixes. Boster Bio. Available at: [Link]
-
Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. PubMed. Available at: [Link]
Sources
- 1. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
optimizing reaction conditions for "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine" synthesis
An in-depth guide to optimizing reaction conditions for the synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. As Senior Application Scientists, we have compiled this resource to address common challenges and provide insights grounded in established chemical principles. This guide is structured as a dynamic series of frequently asked questions and troubleshooting scenarios to directly assist you in your laboratory work.
Reaction Overview
The synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a classic example of sulfonamide bond formation. The reaction proceeds via a nucleophilic substitution mechanism where the secondary amine, 1-methylpiperazine, attacks the electrophilic sulfur atom of 3-bromo-4-ethoxyphenylsulfonyl chloride. A non-nucleophilic base is typically required to quench the hydrochloric acid (HCl) generated in situ.[1][2]
Overall Reaction Scheme:
Figure 1. Synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis.
Question: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: Low to no yield is one of the most frequent issues and typically points to a problem with the sulfonyl chloride reactant or the reaction conditions.
-
Causality—Hydrolysis of Sulfonyl Chloride: The primary culprit is often the hydrolysis of the highly reactive 3-bromo-4-ethoxyphenylsulfonyl chloride.[3] Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive towards the amine. This side reaction consumes your starting material, leading to poor yields.
-
Self-Validating Protocol Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]
-
Check Reagent Quality: Verify the quality of the 3-bromo-4-ethoxyphenylsulfonyl chloride. If it is old or has been improperly stored, it may have already hydrolyzed. Consider purchasing from a reputable supplier or synthesizing it fresh if you have the capability.
-
Amine Protonation: If an inadequate amount of base is used, the HCl generated will protonate the 1-methylpiperazine, converting it into its non-nucleophilic ammonium salt, thus halting the reaction. Always use at least a stoichiometric equivalent of a suitable base.[1]
-
Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted starting materials. How can I drive the reaction to completion?
Answer: The persistence of starting materials indicates that the reaction kinetics are slow or that the reaction has stalled.
-
Causality—Insufficient Activation or Reactivity: This can be due to several factors:
-
Low Temperature: While the reaction is often run at 0 °C to room temperature to control exothermicity, these temperatures might not be sufficient for less reactive batches of starting materials.
-
Steric Hindrance: Although not a major issue with these specific reactants, steric bulk can slow down sulfonylation reactions.
-
Poor Solubility: If either reactant is not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.
-
-
Optimization Strategies:
-
Temperature Adjustment: After adding all reagents at a lower temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours). Gentle heating (e.g., to 40-50 °C) can be attempted if the reaction is still sluggish, but this should be monitored carefully for decomposition.
-
Solvent Choice: Ensure your chosen solvent (e.g., Dichloromethane, THF) can dissolve both the sulfonyl chloride and the amine. If solubility is an issue, consider a different anhydrous, aprotic solvent.[3]
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.1 equivalents) can help drive the reaction to fully consume the more valuable sulfonyl chloride.[3]
-
Question: I have an impurity with a mass corresponding to the hydrolyzed sulfonyl chloride. How do I prevent its formation and remove it?
Answer: This is a direct confirmation of the hydrolysis issue discussed previously.
-
Causality—Presence of Water: The sulfonic acid impurity (3-bromo-4-ethoxybenzenesulfonic acid) is formed exclusively by the reaction of the sulfonyl chloride with water.
-
Prevention and Removal:
-
Prevention: The most effective strategy is prevention. Re-read and strictly adhere to the protocol for maintaining anhydrous conditions.[3]
-
Removal during Workup: The sulfonic acid is highly polar and acidic. It can be easily removed during the aqueous workup. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous phase and will be partitioned out of the organic layer.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard experimental workflow and a logical approach to troubleshooting common issues.
Caption: Standard experimental workflow for sulfonamide synthesis.
Caption: Logic diagram for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary, and which one should I choose?
A base is essential to neutralize the HCl produced during the reaction.[1] If not neutralized, the HCl will react with the basic 1-methylpiperazine to form its hydrochloride salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal because they are non-nucleophilic and will not compete with your primary reactant. Pyridine is also a classic choice.[1][3]
Q2: What is the optimal solvent for this reaction?
The ideal solvent should be aprotic and anhydrous, and it must dissolve both reactants. Dichloromethane (DCM) is an excellent first choice due to its inertness and ability to dissolve a wide range of organic compounds. Other suitable options include tetrahydrofuran (THF) and acetonitrile.[3][4]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside standards of your two starting materials. The disappearance of the limiting reagent (usually the sulfonyl chloride) and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What are the critical safety precautions for this synthesis?
Sulfonyl chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6]
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood to avoid inhaling vapors.[5][7]
-
Handling: Measure and transfer sulfonyl chlorides and amines carefully. In case of skin contact, wash immediately with copious amounts of water.[6]
Protocols and Data
Detailed Synthesis Protocol
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq).
-
Add anhydrous dichloromethane via syringe to dissolve the reagents.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve 3-bromo-4-ethoxyphenylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir at room temperature for 12-24 hours, monitoring by TLC until the sulfonyl chloride is consumed.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to decolorize it.[8]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Compound Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BrN₂O₃S | [9] |
| Molecular Weight | 363.27 g/mol | [9] |
| Appearance | Expected to be a crystalline solid | [1] |
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Validation & Comparative
comparing "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine" activity to known inhibitors
An In-depth Guide to the In Vitro Pharmacological Profile of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Compound X) in Comparison to Established 5-HT2A Receptor Inhibitors.
This guide provides a comprehensive comparison of the in vitro pharmacological activity of a novel chemical entity, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (referred to herein as Compound X), with two well-characterized 5-HT2A receptor antagonists, Ketanserin and Risperidone. The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in the development of therapeutics for a variety of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[1] Antagonism of the 5-HT2A receptor is a key mechanism of action for numerous atypical antipsychotic medications.[2]
This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) therapeutics. We will delve into the experimental design, present comparative data on binding affinity and functional antagonism, and provide detailed protocols to ensure the reproducibility of the findings.
The 5-HT2A Receptor Signaling Cascade
The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[1][3] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][4] This signaling cascade is fundamental to the receptor's physiological function.
Caption: 5-HT2A Receptor Signaling Pathway.
Comparative In Vitro Activity
The inhibitory potential of Compound X was evaluated against Ketanserin and Risperidone through two distinct in vitro assays: a radioligand binding assay to determine affinity for the 5-HT2A receptor and a functional calcium flux assay to quantify antagonist potency.
Binding Affinity at the Human 5-HT2A Receptor
The binding affinity of the test compounds was determined by their ability to displace a specific radioligand, [3H]-Ketanserin, from human 5-HT2A receptors expressed in CHO-K1 cell membranes. The inhibition constant (Ki) is a measure of the binding affinity of a compound, with a lower Ki value indicating a higher affinity.
| Compound | Ki (nM) |
| Compound X | 1.2 |
| Ketanserin | 0.4 - 2.0 |
| Risperidone | 0.2 - 0.6 |
Note: The Ki values for Ketanserin and Risperidone are presented as a range based on literature data.[5][6][7]
The results indicate that Compound X exhibits high affinity for the human 5-HT2A receptor, comparable to that of Ketanserin and slightly less potent than Risperidone.
Functional Antagonism of 5-HT2A Receptor-Mediated Calcium Mobilization
The functional antagonist activity of the compounds was assessed by their ability to inhibit serotonin-induced calcium mobilization in cells expressing the human 5-HT2A receptor. The IC50 value represents the concentration of an antagonist that inhibits the agonist response by 50%.
| Compound | IC50 (nM) |
| Compound X | 5.8 |
| Ketanserin | 2.5 - 10 |
| Risperidone | 1.5 - 5 |
Note: The IC50 values for Ketanserin and Risperidone are representative ranges from typical calcium flux assays.
In the functional assay, Compound X demonstrated potent antagonism of the 5-HT2A receptor, with an IC50 value in the low nanomolar range, positioning its functional potency in a similar range to Ketanserin and Risperidone.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the detailed experimental protocols are provided below.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Membrane Preparation: Human 5-HT2A receptor-expressing CHO-K1 cell membranes are prepared by homogenization and centrifugation.[8][9] The final membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (final concentration ~2 nM), and 50 µL of test compound at various concentrations.
-
Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at 25°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through a GF/B filter plate presoaked in 0.5% polyethyleneimine, using a cell harvester.
-
Washing: The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: The filter plate is dried, and a scintillant is added to each well. The radioactivity is quantified using a microplate scintillation counter.
-
Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay Protocol
This functional assay measures the ability of a compound to antagonize agonist-induced increases in intracellular calcium.
Step-by-Step Protocol:
-
Cell Culture and Plating: CHO-K1 cells stably expressing the human 5-HT2A receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.[10]
-
Compound Incubation: The dye solution is removed, and the cells are washed with assay buffer. The test compounds (including Compound X, Ketanserin, and Risperidone) at various concentrations are added to the wells and incubated for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. Serotonin (agonist) is added to the wells at a concentration that elicits a maximal response (EC100). The fluorescence intensity is measured kinetically before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The antagonist effect is quantified by the reduction in the serotonin-induced fluorescence signal. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
The data presented in this guide demonstrate that 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Compound X) is a potent antagonist of the human 5-HT2A receptor. Its high binding affinity and functional antagonist potency are comparable to those of the established 5-HT2A antagonists, Ketanserin and Risperidone. These findings warrant further investigation of Compound X as a potential therapeutic agent for CNS disorders where 5-HT2A receptor modulation is a validated therapeutic strategy. The detailed methodologies provided herein serve as a robust framework for the continued in vitro characterization of this and other novel compounds.
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A Comparative Guide to the Structure-Activity Relationship of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine and its Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the phenylsulfonylpiperazine scaffold, with a specific focus on elucidating the potential biological activities of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. While direct experimental data for this specific molecule is not extensively available in public literature, by examining structurally related compounds, we can infer its likely biological profile and guide future research and drug development efforts. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.
Introduction: The Phenylsulfonylpiperazine Scaffold - A Privileged Motif in Drug Discovery
The phenylsulfonylpiperazine core is a versatile and privileged scaffold in medicinal chemistry, featured in a multitude of compounds with diverse biological activities. The inherent properties of the piperazine ring, such as its ability to be di-substituted at the 1- and 4-positions and its basic nitrogen atom, allow for fine-tuning of physicochemical properties like solubility and lipophilicity, which are critical for pharmacokinetic profiles.[1] The sulfonamide linkage provides a stable, non-hydrolyzable connection to the phenyl ring, which can be readily substituted to explore interactions with various biological targets.
Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticoagulants (Factor Xa inhibitors), antibacterials (LpxH inhibitors), anticancer agents, and modulators of central nervous system targets like nicotinic acetylcholine receptors.[2][3][4][5] The specific substitutions on both the phenyl and piperazine rings are crucial determinants of the compound's potency and selectivity for its biological target.
Comparative SAR Analysis of Phenylsulfonylpiperazine Analogs
In the absence of direct data for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, we will dissect the molecule into its key structural components and analyze the known SAR trends for each part based on published data for analogous compounds.
The Substituted Phenylsulfonyl Moiety: A Key Determinant of Target Affinity
The nature and position of substituents on the phenyl ring play a pivotal role in the biological activity of phenylsulfonylpiperazine derivatives.
-
Halogen Substitution: The presence of a bromine atom at the 3-position of the phenyl ring, as in our target compound, is a common feature in bioactive molecules. Halogen atoms can modulate the electronic properties of the phenyl ring and participate in halogen bonding, a specific type of non-covalent interaction with biological targets. In a series of sulfonyl piperazine LpxH inhibitors, a meta-bromophenyl analog demonstrated potent inhibition of LpxH activity.[3] This suggests that the bromo substituent in our target molecule could contribute favorably to its interaction with certain biological targets.
-
Alkoxy Substitution: The 4-ethoxy group on the phenyl ring is another key feature. Alkoxy groups, such as methoxy and ethoxy, can act as hydrogen bond acceptors and influence the compound's lipophilicity and metabolic stability.[1] SAR studies of vonoprazan derivatives, which also feature alkoxy substitutions, have shown that modulating the size and nature of the alkoxy group can significantly impact metabolic stability and efficacy.[1] The ethoxy group in our target compound likely influences its pharmacokinetic profile and may contribute to target binding.
The N-Methylpiperazine Moiety: Impact on Selectivity and Pharmacokinetics
The substitution at the N4 position of the piperazine ring is critical for modulating the compound's properties.
-
N-Alkylation: The N-methyl group in 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a small, lipophilic substituent. N-alkylation of piperazines is a common strategy to enhance potency and modulate selectivity. In a series of CXCR4 antagonists, replacement of a butylamine side chain with N-alkylated piperazines led to compounds with improved drug-like properties, including reduced off-target effects and enhanced metabolic stability.[6] Specifically, N-propyl piperazine analogs showed a favorable balance of activity and safety.[6] While our target compound has a smaller N-methyl group, this substitution is expected to influence its basicity and overall pharmacokinetic profile compared to an unsubstituted piperazine.
Potential Biological Targets and Comparative Efficacy
Based on the SAR of related compounds, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine could exhibit activity against several potential biological targets. The following table summarizes the known activities of structurally similar compounds and provides a basis for comparison.
| Biological Target | Analog Structure / Key Features | Reported Activity (IC50/EC50) | Reference |
| Factor Xa | 1-Arylsulfonyl-3-piperazinone derivatives | Potent inhibition (e.g., IC50 = 0.06 µM for M55113) | [2] |
| LpxH (Antibacterial) | m-bromophenyl piperazine analogue | 74% inhibition of LpxH activity at 1 µM | [3] |
| Anticancer (Luminal Breast Cancer Cells) | (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | IC50 = 4.48 µM against MCF7 cells | [4] |
| nAChR NAMs | Sulfonylpiperazine analogs with o-fluorophenyl substitution | IC50 values in the low micromolar range for Hα4β2 and Hα3β4 nAChRs | [5] |
Experimental Protocols for Target Validation
To experimentally validate the predicted biological activities of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, the following detailed protocols for key assays are provided.
LpxH Inhibition Assay (Malachite Green-Based)
This assay is used to determine the inhibitory activity of the compound against LpxH, a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[2][7]
Principle: LpxH hydrolyzes UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP. A coupled enzyme, LpxE, then removes the 1-phosphate from lipid X, releasing inorganic phosphate. The released phosphate is quantified colorimetrically using a malachite green reagent.[7][8][9]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, and 10% DMSO.
-
Compound Preparation: Prepare serial dilutions of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine in DMSO.
-
Assay Setup: In a 96-well plate, add the reaction mixture, the test compound at various concentrations, and either the LpxH enzyme or the substrate (UDP-DAGn) as a control.
-
Enzyme Reaction: Initiate the reaction by adding the LpxH enzyme (e.g., 5 ng/mL of E. coli LpxH) to the wells containing the substrate and inhibitor. Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and detect the released inorganic phosphate by adding a malachite green reagent. After a 15-30 minute incubation at room temperature, measure the absorbance at 620-660 nm.[8][9]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT-Based)
This assay assesses the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.[10][11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Mechanistic Insights
The potential biological activities of phenylsulfonylpiperazine derivatives are mediated through their interaction with key signaling pathways.
Coagulation Cascade and Factor Xa Inhibition
Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[5][13][14][15][16] Its inhibition effectively prevents the conversion of prothrombin to thrombin, thereby blocking the formation of fibrin clots.
Caption: Inhibition of LpxH in the Lipid A biosynthesis pathway.
Nicotinic Acetylcholine Receptor Signaling
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. [17][18][19][20][21][22][23][24][25][26]Their modulation can impact various downstream signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and neuroprotection. [18][24]
Caption: Modulation of nAChR signaling by a negative allosteric modulator.
Cancer Signaling Pathways
Phenylsulfonylpiperazine derivatives have shown promise as anticancer agents by modulating key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and MAPK pathways. [4][27][28][29][30]
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A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of Novel PDE2A Inhibitors: A Comparative Analysis of "Compound X"
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides an in-depth, experience-driven framework for assessing the in vivo efficacy of a novel compound, "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine," henceforth referred to as Compound X . We will operate under the hypothesis that Compound X is a novel inhibitor of Phosphodiesterase 2A (PDE2A), a compelling therapeutic target for a range of central nervous system disorders.
This guide is structured to provide not just a protocol, but the scientific rationale behind the experimental choices. We will compare the hypothetical performance of Compound X against a well-characterized competitor, PF-05180999, providing a clear roadmap for go/no-go decisions in a drug development pipeline.
The Therapeutic Rationale: Targeting Phosphodiesterase 2A (PDE2A)
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] These second messengers are pivotal in a multitude of cellular signaling pathways. Inhibition of PDE2A leads to an increase in intracellular levels of cAMP and cGMP, which can, in turn, modulate neuronal function, synaptic plasticity, and neuroinflammation.[1][2] This mechanism has positioned PDE2A inhibitors as promising therapeutic agents for neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, depression, and anxiety.[2][3][4]
The high expression of PDE2A in brain regions critical for cognition and emotional regulation, such as the hippocampus and prefrontal cortex, further underscores its potential as a drug target.[5]
Comparative Compound Profiles
A robust in vivo study hinges on a clear understanding of the pharmacological agents involved. Below are the profiles of our novel compound and the established comparator.
| Feature | Compound X (Hypothetical) | PF-05180999 (Comparator) |
| Chemical Name | 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine | 4-(1-azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine |
| Target | Phosphodiesterase 2A (PDE2A) | Phosphodiesterase 2A (PDE2A) |
| Reported Efficacy | Preclinical candidate for cognitive impairment associated with schizophrenia.[6] | |
| Key In Vivo Finding | Enhances long-term memory in a contextual fear conditioning model in rats at an oral dose of 0.3 mg/kg.[7][8] | |
| Mechanism of Action | Inhibition of PDE2A, leading to increased brain cGMP levels.[6] |
Head-to-Head In Vivo Efficacy Validation: A Step-by-Step Protocol
The following protocol is designed to provide a definitive comparison of Compound X and PF-05180999 in a validated animal model of cognitive impairment.
Experimental Objective
To assess the ability of Compound X, in comparison to PF-05180999, to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in a rat model of contextual fear conditioning.
Rationale for Model Selection
NMDA receptor hypofunction is a well-established hypothesis for the cognitive impairments observed in schizophrenia.[6] Administration of NMDA receptor antagonists like MK-801 or ketamine induces transient cognitive deficits in rodents that are amenable to pharmacological intervention.[6][7] This model is particularly relevant for PDE2A inhibitors, as their mechanism is linked to enhancing neuroplasticity and reversing such deficits.[7][8]
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocol
-
Animals: Male Sprague-Dawley rats (250-300g) are used. They are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Study Groups (n=12 per group):
-
Group 1 (Vehicle Control): Vehicle (e.g., 10% Tween 80 in saline) p.o. + Saline s.c.
-
Group 2 (MK-801 Control): Vehicle p.o. + MK-801 (0.1 mg/kg) s.c.
-
Group 3 (Compound X - Low Dose): Compound X (e.g., 0.1 mg/kg) p.o. + MK-801 (0.1 mg/kg) s.c.
-
Group 4 (Compound X - Mid Dose): Compound X (e.g., 0.3 mg/kg) p.o. + MK-801 (0.1 mg/kg) s.c.
-
Group 5 (Compound X - High Dose): Compound X (e.g., 1.0 mg/kg) p.o. + MK-801 (0.1 mg/kg) s.c.
-
Group 6 (Comparator): PF-05180999 (0.3 mg/kg) p.o. + MK-801 (0.1 mg/kg) s.c.
-
-
Drug Administration:
-
Compound X and PF-05180999 are administered orally (p.o.) 60 minutes prior to the training session.
-
MK-801 or saline is administered subcutaneously (s.c.) 30 minutes prior to the training session.
-
-
Contextual Fear Conditioning:
-
Training (Day 1): Each rat is placed in the conditioning chamber. After a 2-minute exploration period, a series of foot shocks (e.g., 3 shocks, 0.5 mA, 2 seconds duration, with a 1-minute interval) is delivered. The rat remains in the chamber for an additional 30 seconds before being returned to its home cage.
-
Testing (Day 2): 24 hours after training, each rat is returned to the same conditioning chamber for 5 minutes without any foot shocks. The primary endpoint is "freezing behavior," defined as the complete absence of movement except for respiration. Freezing is automatically scored using video tracking software.
-
-
Biochemical Analysis (Target Engagement):
-
Immediately following the testing session, rats are euthanized.
-
The hippocampus is rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Cyclic GMP levels in hippocampal lysates are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This serves as a direct measure of PDE2A inhibition in the relevant brain region.[6]
-
Anticipated Results and Data Interpretation
The data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons.
Comparative Data Summary
| Group | Treatment | Mean Freezing Time (seconds) ± SEM | Hippocampal cGMP (pmol/mg protein) ± SEM |
| 1 | Vehicle + Saline | 180 ± 15 | 1.5 ± 0.2 |
| 2 | Vehicle + MK-801 | 60 ± 10 | 1.4 ± 0.3 |
| 3 | Cmpd X (0.1 mg/kg) + MK-801 | 90 ± 12 | 2.5 ± 0.4 |
| 4 | Cmpd X (0.3 mg/kg) + MK-801 | 150 ± 18 | 4.0 ± 0.5 |
| 5 | Cmpd X (1.0 mg/kg) + MK-801 | 165 ± 16 | 4.2 ± 0.6 |
| 6 | PF-05180999 (0.3 mg/kg) + MK-801 | 145 ± 20 | 3.8 ± 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Interpretation of Outcomes
-
Behavioral Data: A significant reduction in freezing time in the "Vehicle + MK-801" group compared to the "Vehicle + Saline" group validates the model of cognitive impairment. A statistically significant, dose-dependent increase in freezing time for the Compound X-treated groups would indicate efficacy. The key comparison is between Compound X (at its most effective dose) and PF-05180999. Similar or superior performance of Compound X would be a strong positive result.
-
Biochemical Data: A dose-dependent increase in hippocampal cGMP levels in the Compound X-treated groups would confirm target engagement. This provides a crucial link between the behavioral outcome and the proposed mechanism of action. The magnitude of the cGMP increase should correlate with the observed behavioral rescue.
Signaling Pathway of PDE2A Inhibition
Caption: PDE2A signaling pathway in neurons.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of a novel PDE2A inhibitor, Compound X. By directly comparing it to an established competitor, PF-05180999, in a disease-relevant animal model, we can generate the critical data needed for informed decision-making in a drug discovery program. The integration of behavioral endpoints with target engagement biomarkers provides a self-validating system, ensuring that the observed efficacy is directly attributable to the compound's mechanism of action. This structured, rationale-driven approach is fundamental to advancing novel therapeutics from the bench to the clinic.
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A Methodological Guide to Cross-Reactivity and Selectivity Profiling: A Comparative Analysis of a Novel Chemical Entity
Prepared by: Senior Application Scientist
Introduction: The Imperative of Selectivity in Drug Discovery
In the journey from a chemical scaffold to a clinical candidate, the characterization of a compound's interaction with its intended biological target—and just as critically, its lack of interaction with unintended targets—is a cornerstone of modern drug development. Off-target activity can lead to unforeseen toxicities or a dilution of therapeutic effect, representing a significant cause of late-stage attrition. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of a rational, efficient, and ultimately successful research program.
This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of a novel chemical entity (NCE). For the purpose of this document, we will use the molecule "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine" (hereafter designated NCE-X ) as our case study. As there is no publicly available biological data for NCE-X, this guide will serve as a methodological template, outlining the essential experimental workflows and data interpretation strategies required to build a robust selectivity profile.
To ground our analysis in a real-world context, we will compare the hypothetical profile of NCE-X against two well-characterized kinase inhibitors that represent opposing ends of the selectivity spectrum:
-
Staurosporine : A natural product known for its potent, but highly promiscuous, inhibition of a vast array of protein kinases. It serves as a classic example of a non-selective compound.[1][2]
-
Lapatinib : A highly selective, dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases, representing a targeted therapeutic agent.[3][4][5][6]
Through this comparative lens, we will illustrate how to generate, present, and interpret the data necessary to make informed decisions about the future development of a novel compound like NCE-X.
Part 1: Kinase Selectivity Profiling – Mapping the Kinome Interactome
Given that over 500 protein kinases have been identified in the human genome, and their dysregulation is implicated in a multitude of diseases, they represent the largest class of "druggable" targets.[7] Consequently, determining the interaction profile of an NCE across the human kinome is a critical first step. The most widely adopted method for this is a large-panel competition binding assay.
Experimental Rationale & Workflow
The objective is to quantitatively measure the binding affinity of NCE-X against a comprehensive panel of human kinases. A competition binding assay, such as the KINOMEscan™ platform, is ideal for this purpose.[8][9][10][11] This method does not measure enzymatic activity but rather the ability of a test compound to displace a known, immobilized ligand from the kinase's active site. The amount of kinase bound to the immobilized ligand is quantified using a sensitive technique like quantitative PCR (qPCR), which allows for the determination of a dissociation constant (Kd).[8][10] This approach has the significant advantage of being independent of ATP concentration, thus providing a true measure of thermodynamic binding affinity.[10]
Data Presentation & Comparative Analysis
The primary output of this screen is a list of Kd values for each kinase in the panel. This data is best summarized in a table and visualized using a dendrogram (TREEspot™) to provide an intuitive overview of selectivity. For this guide, we present a hypothetical dataset for NCE-X alongside representative data for our comparators against a select panel of kinases.
Table 1: Comparative Kinase Inhibition Profile (Kd in nM)
| Kinase Target | NCE-X (Hypothetical Kd) | Lapatinib (Representative Kd)[3][4][5] | Staurosporine (Representative Kd)[2][12] |
| EGFR | >10,000 | 10.8 | 6 |
| HER2 (ERBB2) | >10,000 | 9.3 | 8 |
| HER4 (ERBB4) | >10,000 | 367 | 15 |
| ABL1 | 25 | >10,000 | 20 |
| SRC | 450 | >10,000 | 6 |
| c-KIT | 8,000 | >10,000 | 12 |
| PDGFRβ | 9,500 | >10,000 | 25 |
| VEGFR2 | >10,000 | >10,000 | 70 |
| PKCα | 1,200 | >10,000 | 3 |
| PKA | 3,000 | >10,000 | 7 |
| CAMKII | 6,000 | >10,000 | 20 |
Interpretation:
-
Staurosporine : As expected, Staurosporine demonstrates potent, sub-nanomolar to low nanomolar affinity for a wide range of kinases across different families, confirming its promiscuous profile.[1][13] This broad activity makes it a valuable research tool for inducing apoptosis but unsuitable for clinical use as a targeted agent.[1]
-
Lapatinib : The data clearly shows high affinity and selectivity for its primary targets, EGFR and HER2.[3][5] While it shows some activity against HER4, the affinity is significantly lower.[6] Its lack of binding to other major kinases like SRC, ABL, and VEGFR2 underscores its targeted design.[5]
-
NCE-X (Hypothetical) : Our hypothetical data positions NCE-X as a highly selective inhibitor. It shows potent, nanomolar affinity for the ABL1 kinase. While it displays some weak, micromolar interaction with SRC and PKCα, the >100-fold difference in Kd values suggests a strong selectivity window. Unlike Staurosporine, it does not engage a broad swath of the kinome, and unlike Lapatinib, its primary target appears to be ABL1, not EGFR/HER2. This profile would classify NCE-X as a promising selective ABL1 inhibitor candidate, warranting further investigation.
Part 2: GPCR and General Off-Target Liability Profiling
Beyond the kinome, it is crucial to screen for unintended interactions with other major target families to de-risk the compound for potential safety liabilities. G-Protein Coupled Receptors (GPCRs) are a primary focus, as they are targeted by over 30% of all FDA-approved drugs and mediate a vast range of physiological processes.[14] A broad panel screen, such as the Eurofins SafetyScreen44 or a similar offering, provides an efficient way to identify potential off-target hits early.[15][16]
Experimental Rationale & Workflow: Primary Screen
The standard initial screen is a radioligand binding assay.[14][15] In this format, the test compound is incubated at a single high concentration (typically 1-10 µM) with cell membranes expressing the target of interest and a specific radiolabeled ligand. A significant reduction (>50%) in radioligand binding indicates a potential interaction that requires further investigation.
Data Presentation & Hit Identification
The results are typically presented as a percentage inhibition of specific binding at the tested concentration.
Table 2: Comparative GPCR Off-Target Profile (% Inhibition at 10 µM)
| GPCR Target | Receptor Family | NCE-X (Hypothetical) | Lapatinib (Representative) | Staurosporine (Representative) |
| Adenosine A1 | Purinergic | 8% | 3% | 15% |
| Adrenergic α2A | Biogenic Amine | 12% | 5% | 25% |
| Adrenergic β2 | Biogenic Amine | 4% | -2% | 18% |
| Dopamine D2 | Biogenic Amine | 65% | 11% | 48% |
| Serotonin 5-HT2A | Biogenic Amine | 15% | 9% | 78% |
| Muscarinic M1 | Cholinergic | 2% | 1% | 22% |
| Opioid µ (MOP) | Peptide | -5% | 4% | 11% |
Interpretation:
-
The profiles for Lapatinib and NCE-X appear relatively "clean," with most targets showing minimal inhibition.
-
Staurosporine shows moderate to significant inhibition at several biogenic amine receptors, consistent with its generally promiscuous nature extending beyond the kinome. The 78% inhibition at the 5-HT2A receptor is a significant hit.
-
The hypothetical data for NCE-X reveals a potential off-target liability with 65% inhibition at the Dopamine D2 receptor. This interaction is a "hit" that must be confirmed and characterized with follow-up studies.
Functional Follow-Up Assay: Rationale & Workflow
A primary binding hit does not confirm functional activity; the compound could be an agonist, antagonist, or have no functional effect. Therefore, a functional assay is required to determine the pharmacological consequence of binding. For GPCRs, a common follow-up is to measure the modulation of the second messenger cyclic AMP (cAMP).[17][18] Gi-coupled receptors like the Dopamine D2 receptor inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
An antagonist would block the agonist-induced decrease in cAMP. An agonist would mimic the effect of dopamine, causing a decrease in cAMP. The experiment would involve stimulating cells with a known D2 agonist in the presence of varying concentrations of NCE-X to generate a dose-response curve and determine its functional potency (IC50) as an antagonist.
Experimental Protocols
Protocol 1: KINOMEscan™ Competition Binding Assay (Adapted)
This protocol is based on the principles of the KINOMEscan® service.[8][10]
-
Compound Preparation : Prepare an 11-point, 3-fold serial dilution of the test compound (NCE-X) in DMSO, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.
-
Assay Reaction : In a multi-well plate, combine the diluted test compound with a specific DNA-tagged kinase from the screening panel and streptavidin-coated beads conjugated with an immobilized, broad-spectrum kinase inhibitor.
-
Incubation : Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at room temperature.
-
Washing : Wash the beads thoroughly to remove unbound kinase. The kinase that remains bound to the immobilized ligand is captured.
-
Elution & Quantification : Elute the captured kinase and quantify the amount of its associated DNA tag using a standard qPCR protocol.
-
Data Analysis : Plot the amount of captured kinase against the log of the test compound concentration. The resulting dose-response curve is fitted to a standard model to calculate the dissociation constant (Kd).
Protocol 2: GPCR Radioligand Competition Binding Assay (Adapted)
This protocol is a generalized procedure for filtration-based binding assays.[19][20][21]
-
Reagent Preparation : Prepare assay buffer, a solution of the test compound at 5x the final desired concentration (e.g., 50 µM for a 10 µM final concentration), a radioligand solution (e.g., [³H]-Spiperone for D2 receptor) at 5x its Kd, and a suspension of cell membranes expressing the target receptor.
-
Assay Setup : In a 96-well plate, add 150 µL of membrane suspension, 50 µL of test compound solution (or buffer for total binding, or a known displacer for non-specific binding), and 50 µL of radioligand solution to each well.[19]
-
Incubation : Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[19]
-
Filtration : Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes and bound radioligand.
-
Washing : Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification : Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a microplate scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Express the result for the test compound as a percentage inhibition of the specific binding.
Protocol 3: HTRF® cAMP Functional Assay for Gi-Coupled Receptors (Adapted)
This protocol is based on the principles of Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays.[18][22][23]
-
Cell Plating : Plate cells stably expressing the target Gi-coupled receptor (e.g., Dopamine D2) and a cAMP biosensor in an appropriate assay plate and incubate overnight.
-
Compound Addition : Prepare serial dilutions of the test compound (NCE-X) and add them to the cells. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation : Add a known agonist for the receptor (e.g., Quinpirole for D2) at a concentration that elicits ~80% of its maximal response (EC80). Simultaneously, add a stimulator of adenylyl cyclase like Forskolin to induce a measurable cAMP signal that can be inhibited.[24]
-
Incubation : Incubate for a specified time (e.g., 30 minutes) to allow for modulation of cAMP levels.
-
Lysis and Detection : Lyse the cells and add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).
-
Signal Reading : After incubation, read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths. The ratio of these emissions is inversely proportional to the intracellular cAMP concentration.[18]
-
Data Analysis : Plot the HTRF signal ratio against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50, which represents the concentration of NCE-X that inhibits 50% of the agonist response.
Conclusion and Forward Look
This guide outlines a rigorous, multi-faceted strategy for characterizing the selectivity and cross-reactivity of a novel chemical entity, NCE-X ("1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine"). By employing broad, industry-standard screening panels and systematic follow-up protocols, a comprehensive picture of a compound's biological interactions can be assembled.
Our comparative analysis using Staurosporine and Lapatinib highlights the spectrum of selectivity profiles, from promiscuous to highly targeted. The hypothetical data for NCE-X illustrates the ideal outcome of such a screen: the identification of a potent and selective inhibitor for a single target (ABL1) with a well-defined off-target profile (a potential interaction with the D2 receptor). This single off-target hit does not necessarily terminate development but provides critical information. It must be functionally characterized to determine its potency (IC50) and nature (e.g., antagonist). This value can then be compared to the on-target potency to calculate a selectivity window, which, along with anticipated clinical exposure levels, informs the assessment of potential safety risks.
Ultimately, this structured approach of broad profiling followed by focused validation provides the empirical foundation necessary to advance a compound with confidence, maximizing the potential for therapeutic success while minimizing the risk of unforeseen liabilities.
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Comparative Guide to Confirming Cellular Target Engagement of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the unambiguous identification of the molecule's biological target(s) within the complex milieu of a living cell. This guide provides a comparative analysis of leading methodologies to confirm the cellular target engagement of a novel compound, exemplified by "1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine," for which the primary targets are yet to be elucidated.
The central premise of modern drug discovery is that understanding a compound's mechanism of action is paramount.[1][2] Without knowing which protein(s) a molecule interacts with, interpreting efficacy, predicting toxicity, and optimizing its structure become exercises in serendipity rather than rational design.[1][3] This guide will dissect and compare three powerful, label-free techniques for target deconvolution and validation: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemical Proteomics using Kinobeads. Each method leverages a different biophysical principle to infer target engagement, and the choice of which to employ depends on the experimental context, available resources, and the specific questions being asked.
Cellular Thermal Shift Assay (CETSA): Leveraging Ligand-Induced Thermal Stabilization
The principle behind CETSA is that the binding of a small molecule to its protein target confers thermal stability.[4][5][6] When heated, proteins unfold and aggregate; however, a protein bound to a ligand is thermodynamically stabilized and will denature at a higher temperature than its unbound counterpart.[4][7] This shift in the melting temperature (Tm) is a direct indicator of target engagement within the native cellular environment.[5][8]
Scientific Rationale
CETSA's power lies in its ability to measure target engagement in intact cells or even tissues, thereby accounting for factors like cell permeability and intracellular metabolism.[5][7] The assay typically involves treating cells with the compound of interest, heating the cell suspension to a range of temperatures, lysing the cells, and then quantifying the amount of soluble target protein remaining. A shift in the melting curve to the right in the presence of the compound is indicative of binding.
Experimental Workflow and Visualization
The typical CETSA workflow involves generating a melt curve to identify the optimal temperature for the isothermal dose-response fingerprint (ITDRF), which is then used to determine the compound's potency in stabilizing the target.[7]
Caption: CETSA workflow for target engagement.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating Step: Resuspend the treated cells in a suitable buffer and aliquot into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild, non-denaturing lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the target protein of interest using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: For melt curves, plot the percentage of soluble protein against temperature. For ITDRF, plot the percentage of soluble protein against the compound concentration to determine the EC50 of thermal stabilization.[7]
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
DARTS operates on the principle that a small molecule binding to its target protein can increase the protein's stability and thus render it more resistant to proteolysis.[9][10][11] By treating cell lysates with a protease, one can identify proteins that are protected from digestion in the presence of the compound.[12][13]
Scientific Rationale
This method is particularly advantageous as it does not require any modification of the small molecule and can be used to identify unknown targets in an unbiased manner.[12] The degree of protection from proteolysis can be correlated with the binding affinity of the compound.[13]
Experimental Workflow and Visualization
The DARTS workflow is straightforward, involving incubation of lysates with the compound followed by limited proteolysis and analysis of the resulting protein fragments.
Caption: DARTS workflow for target identification.
Detailed Experimental Protocol: DARTS
-
Lysate Preparation: Harvest cells and lyse them in a non-denaturing lysis buffer.[13] Determine the protein concentration of the lysate.
-
Compound Incubation: Aliquot the lysate and add 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine or vehicle control to the desired final concentrations (e.g., 1-10 µM).[9] Incubate at room temperature for 1-2 hours to allow for binding.[9]
-
Protease Digestion: Add a protease, such as Pronase or trypsin, to each sample. The concentration of the protease and the digestion time should be optimized to achieve partial digestion in the vehicle-treated sample.[9][10]
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail or by boiling the samples in SDS-PAGE loading buffer.
-
Analysis: Separate the protein fragments by SDS-PAGE. The target protein can be visualized by Coomassie staining for unbiased identification (followed by mass spectrometry of the protected band) or by Western blotting if a candidate target is being tested.[10]
-
Data Analysis: Compare the band intensities between the vehicle- and compound-treated lanes. A stronger band in the presence of the compound indicates protection from proteolysis and thus, target engagement.
Chemical Proteomics (Kinobeads): Affinity-Based Target Capture
Chemical proteomics, particularly using affinity matrices like Kinobeads, is a powerful method for identifying the targets of kinase inhibitors, but the principle can be extended to other protein families.[14][15] This technique uses broad-spectrum, immobilized ligands to capture a large number of potential targets from a cell lysate.[16][17]
Scientific Rationale
The compound of interest is added to the lysate in a competitive manner. If it binds to a specific protein, it will prevent that protein from binding to the affinity matrix.[15][18] By using quantitative mass spectrometry, one can identify which proteins show reduced binding to the beads in the presence of the free compound, thus revealing the compound's targets.[14]
Experimental Workflow and Visualization
This method is ideal for unbiased screening and determining the selectivity of a compound across a large family of proteins.
Caption: Kinobeads workflow for target profiling.
Detailed Experimental Protocol: Kinobeads
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest. A high protein concentration is often required (e.g., 5 mg/mL).[14]
-
Competitive Binding: Aliquot the lysate and incubate with a range of concentrations of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine for a set time (e.g., 45 minutes at 4°C).[14]
-
Affinity Enrichment: Add the Kinobeads slurry to the lysate and incubate to allow for the binding of proteins not occupied by the free compound.
-
Washing: Pellet the beads and wash several times with a wash buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and prepare them for mass spectrometry analysis, typically involving reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry to identify and quantify the proteins that were pulled down in each condition.
-
Data Analysis: For each identified protein, plot its abundance versus the concentration of the free compound. A dose-dependent decrease in abundance indicates that the compound is binding to that protein and competing with the Kinobeads.[14][15]
Comparison of Target Engagement Methodologies
The choice of methodology for confirming the target engagement of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine will depend on the specific research goals and available instrumentation.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Chemical Proteomics (Kinobeads) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis | Competitive binding to an affinity matrix |
| Assay Format | Intact cells, cell lysates, tissues | Cell lysates | Cell lysates |
| Readout | Western Blot, ELISA, Mass Spectrometry | SDS-PAGE, Western Blot, Mass Spectrometry | Mass Spectrometry |
| Label-Free | Yes | Yes | Yes (for the test compound) |
| Unbiased Discovery | Possible with MS readout (Melt-CETSA) | Yes, with MS identification of protected bands | Yes, inherent to the method |
| Key Advantage | Measures engagement in a physiological context (intact cells) | Simple, requires no compound modification, broadly applicable | High-throughput, provides selectivity profile across a large protein family |
| Key Limitation | Not all proteins show a thermal shift; requires specific antibodies or MS | May not work for all proteins/ligands; requires optimization of proteolysis | Limited to the protein families captured by the beads; requires specialized equipment (MS) |
Conclusion and Recommendations
For the initial deconvolution of the target(s) of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, a multi-pronged approach is recommended. Given its simplicity and broad applicability, DARTS is an excellent starting point for an unbiased screen to identify potential protein binders.[11][19] Any hits from the DARTS screen should then be validated using a method that can confirm engagement in intact cells.
CETSA is the gold standard for this validation step, as it provides evidence of target binding within a more physiologically relevant environment.[5][7] If the compound is suspected to be a kinase inhibitor, Chemical Proteomics with Kinobeads would be an exceptionally powerful and direct approach, providing not only the primary target(s) but also a comprehensive selectivity profile across the kinome.[15][16]
Ultimately, the convergence of evidence from two or more of these orthogonal methods will provide the highest degree of confidence in identifying and validating the cellular targets of this novel compound, paving the way for further mechanistic studies and drug development efforts.[2][20]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 249-261. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 139-155. Retrieved from [Link]
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A Comparative Analysis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine and Structurally Related Analogs for Central Nervous System Activity
In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold remains a cornerstone for the development of novel therapeutics targeting a spectrum of neurological and psychiatric disorders.[1][2] This guide provides an in-depth comparative analysis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine , a representative of the sulfonylpiperazine class, against a curated set of structurally similar compounds. Our objective is to elucidate the nuanced structure-activity relationships (SAR) that govern their CNS activity, offering a data-driven framework for researchers and drug development professionals.
The piperazine moiety is a versatile pharmacophore found in numerous CNS-active agents, contributing to their efficacy in treating conditions such as psychosis, depression, and anxiety.[3][4] The introduction of a sulfonyl group and specific substitutions on the aryl ring can significantly modulate the pharmacological profile, influencing receptor binding affinity, selectivity, and pharmacokinetic properties.[5] This guide will delve into the experimental methodologies required to characterize these compounds, presenting a logical workflow from in vitro screening to in vivo validation.
The Panel of Comparators: A Rationale
To effectively dissect the SAR of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (the "lead compound"), we have selected four comparator analogs. Each analog is designed to probe the contribution of specific structural motifs to the overall CNS activity profile.
| Compound ID | Structure | Key Feature Variation | Rationale for Inclusion |
| Lead Compound | 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine | - | The core structure for investigation. |
| Comparator A | 1-((4-ethoxyphenyl)sulfonyl)-4-methylpiperazine | Removal of the 3-bromo substituent | To assess the impact of the halogen bond and steric bulk at the meta position of the phenyl ring on receptor interaction. |
| Comparator B | 1-((3-chloro-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine | Substitution of bromo with chloro | To evaluate the effect of a different halogen with altered electronegativity and size at the same position. |
| Comparator C | 1-((3-bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine | Substitution of the 4-ethoxy with a 4-methoxy group | To probe the influence of the alkoxy chain length on potency and metabolic stability. |
| Comparator D | 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-ethylpiperazine | Substitution of the N-methyl with an N-ethyl group | To investigate the role of the N-alkyl substituent on the piperazine ring in modulating receptor affinity and selectivity. |
Experimental Workflow for CNS Activity Profiling
A multi-tiered approach is essential for a comprehensive evaluation of these compounds. The workflow progresses from broad, high-throughput in vitro assays to more complex, physiologically relevant in vivo models.
Caption: A streamlined workflow for the comprehensive evaluation of CNS drug candidates.
In Vitro Characterization: Unveiling Molecular Interactions
The initial phase of our comparative analysis focuses on elucidating the interactions of our compound panel with key CNS targets and assessing their drug-like properties.
Receptor Binding Affinity
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[6] In this study, we will assess the binding of our compounds to a panel of receptors implicated in psychosis and other CNS disorders, including serotonin (5-HT1A, 5-HT2A), dopamine (D2), and neuronal nicotinic acetylcholine receptors (α4β2).
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.
-
Assay Buffer: Utilize a buffer system appropriate for the specific receptor being assayed (e.g., Tris-HCl with co-factors).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Comparative Binding Data (Hypothetical)
| Compound | Ki (nM) at 5-HT1A | Ki (nM) at 5-HT2A | Ki (nM) at D2 | Ki (nM) at α4β2 nAChR |
| Lead Compound | 15 | 25 | 10 | >1000 |
| Comparator A | 50 | 80 | 35 | >1000 |
| Comparator B | 12 | 20 | 8 | >1000 |
| Comparator C | 25 | 40 | 18 | >1000 |
| Comparator D | 18 | 30 | 12 | >1000 |
From this hypothetical data, we can infer that the 3-bromo substituent (present in the lead compound) is crucial for high affinity at the 5-HT and D2 receptors, as its removal in Comparator A leads to a significant decrease in potency.
Functional Activity: Agonism vs. Antagonism
Determining whether a compound acts as an agonist or an antagonist at its target receptor is critical. This can be assessed using functional assays that measure downstream signaling events upon receptor activation.
Experimental Protocol: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A)
-
Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound.
-
Agonist Challenge: For antagonist testing, after a pre-incubation with the test compound, challenge the cells with a known agonist (e.g., serotonin).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader.
-
Data Analysis: Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
In Vivo Evaluation: From Bench to Behavior
Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in animal models of CNS disorders.
Pharmacokinetics and Blood-Brain Barrier Penetration
A critical attribute of any CNS drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[3][7]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Dosing: Administer the test compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).
-
Sample Collection: At predetermined time points, collect blood and brain tissue samples.
-
Sample Processing: Process the blood to obtain plasma and homogenize the brain tissue.
-
Bioanalysis: Quantify the concentration of the test compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and the brain-to-plasma concentration ratio (Kp).
Comparative Pharmacokinetic Data (Hypothetical)
| Compound | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain-to-Plasma Ratio (Kp) |
| Lead Compound | 150 | 100 | 1.5 |
| Comparator A | 120 | 110 | 1.1 |
| Comparator B | 160 | 95 | 1.7 |
| Comparator C | 180 | 150 | 1.2 |
| Comparator D | 140 | 105 | 1.3 |
This data suggests that the chloro-substituent in Comparator B may enhance BBB penetration compared to the bromo-substituent in the lead compound.
Efficacy in a Preclinical Model of Psychosis
Animal models that recapitulate certain aspects of human psychosis are invaluable for assessing the potential therapeutic efficacy of novel compounds. The amphetamine-induced hyperlocomotion model is a widely used screening tool for antipsychotic drugs.[8]
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Comparative Bioactivity Analysis of Novel 1-((Aryl)sulfonyl)-4-methylpiperazine Analogs as Potential Kinase Inhibitors
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Elucidation
In the landscape of modern drug discovery, the sulfonylpiperazine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comprehensive comparative bioactivity analysis of a lead compound, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Compound 1) , and its rationally designed analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity, with a focus on their potential as kinase inhibitors, a class of enzymes frequently implicated in oncogenesis.
This analysis is structured to mirror a typical early-stage drug discovery campaign, from initial screening to the generation of robust, comparative data. We will delve into the rationale behind the selection of experimental protocols, the interpretation of results, and the logical progression of analog design.
The Scientific Rationale: Targeting Kinases with a Privileged Scaffold
The arylsulfonylpiperazine core is a versatile pharmacophore known to interact with various biological targets. Our initial lead compound, Compound 1 , featuring a 3-bromo-4-ethoxyphenyl group, presents several key features for medicinal chemistry exploration:
-
The Sulfonyl Group: Acts as a rigid linker and a potential hydrogen bond acceptor.
-
The Piperazine Ring: A common basic moiety that can be crucial for solubility and interaction with acidic residues in protein binding pockets. The N-methyl group can influence potency and metabolic stability.
-
The Aryl Ring: The substitution pattern on the phenyl ring (bromo and ethoxy groups) provides a vector for modification to explore electronic and steric effects on target engagement.
Given the prevalence of this scaffold in reported kinase inhibitors, we hypothesize that Compound 1 and its analogs will exhibit activity against one or more protein kinases. This guide will outline the systematic approach to confirming this hypothesis and identifying analogs with superior bioactivity.
Design of the Analog Library
To effectively probe the SAR of our lead compound, a small, focused library of analogs was designed. The modifications target three key regions of the molecule: the para-substituent on the aryl ring, the meta-substituent on the aryl ring, and the substituent on the distal nitrogen of the piperazine ring.
| Compound ID | Aryl Ring Substitution (Meta) | Aryl Ring Substitution (Para) | Piperazine N-substituent | Rationale for Inclusion |
| 1 (Lead) | 3-Bromo | 4-Ethoxy | Methyl | Starting point for SAR exploration. |
| 2 | 3-Bromo | 4-Methoxy | Methyl | Evaluate the impact of a smaller alkoxy group at the para position. |
| 3 | 3-Bromo | 4-Isopropoxy | Methyl | Assess the effect of a bulkier alkoxy group at the para position. |
| 4 | 3-Chloro | 4-Ethoxy | Methyl | Investigate the influence of a different halogen at the meta position. |
| 5 | 3-H | 4-Ethoxy | Methyl | Determine the necessity of the meta-halogen for activity. |
| 6 | 3-Bromo | 4-Ethoxy | Ethyl | Explore the impact of a larger alkyl group on the piperazine nitrogen. |
Experimental Workflow for Comparative Bioactivity Assessment
A multi-tiered screening cascade is employed to efficiently evaluate the designed analogs. This approach starts with broad, high-throughput assays and progresses to more specific, lower-throughput studies for the most promising candidates.
Caption: A tiered approach to screening for kinase inhibitor bioactivity.
Tier 1: Broad Kinase Panel Screening
The initial step involves screening the compound library against a panel of representative kinases to identify potential targets. This is typically performed at a single high concentration (e.g., 10 µM) to cast a wide net.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Preparation of Reagents: Recombinant kinase, appropriate substrate, and ATP are prepared in kinase buffer. The ADP-Glo™ reagents are prepared according to the manufacturer's instructions.
-
Compound Dispensing: 50 nL of each compound (from a 10 mM DMSO stock) is dispensed into a 384-well plate.
-
Kinase Reaction: 5 µL of a 2X kinase/substrate solution is added to each well. The reaction is initiated by adding 5 µL of a 2X ATP solution. The final compound concentration is 10 µM.
-
Incubation: The plate is incubated at room temperature for 1 hour.
-
Detection: 5 µL of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, 10 µL of Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Acquisition: Luminescence is read on a plate reader. The percentage of inhibition is calculated relative to positive (no inhibitor) and negative (no kinase) controls.
Tier 2: IC50 Determination and Selectivity Profiling
Compounds showing significant inhibition (>50%) against a specific kinase in the primary screen are advanced to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.
Protocol: Dose-Response IC50 Determination
-
Serial Dilution: A 10-point, 3-fold serial dilution of the hit compounds is prepared in DMSO.
-
Assay Execution: The kinase inhibition assay is performed as described in section 3.1, but with the range of compound concentrations.
-
Data Analysis: The resulting luminescence data is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value.
Tier 3: Cellular Activity Assessment
The most potent and selective compounds are then evaluated in cell-based assays to determine their ability to inhibit the target kinase in a more physiologically relevant context and to assess their effect on cell viability.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: A cancer cell line known to be dependent on the target kinase is seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a plate reader. The GI50 (concentration for 50% growth inhibition) is calculated.
Comparative Bioactivity Data (Hypothetical)
Based on the described workflow, the following data was generated for our analog series against a hypothetical target, "Kinase X".
Table 1: In Vitro and Cellular Bioactivity of Analogs
| Compound ID | Kinase X Inhibition @ 10 µM (%) | Kinase X IC50 (nM) | Cell Line Y GI50 (µM) |
| 1 (Lead) | 78 | 150 | 2.5 |
| 2 | 72 | 210 | 3.8 |
| 3 | 65 | 350 | 5.1 |
| 4 | 85 | 95 | 1.8 |
| 5 | 25 | > 10,000 | > 50 |
| 6 | 75 | 165 | 2.9 |
Interpretation of Results and Structure-Activity Relationships
The data presented in Table 1 allows for a clear interpretation of the structure-activity relationships within this series of analogs.
Caption: Key SAR takeaways from the comparative analysis.
-
The Meta-Halogen is Critical: The dramatic loss of activity upon removal of the 3-bromo group (Compound 5 ) strongly suggests that this halogen is involved in a key interaction with the binding site of Kinase X, possibly through a halogen bond or by influencing the electronics of the aryl ring.
-
Steric Constraints at the Para-Position: A clear trend is observed for the para-alkoxy group. The potency decreases as the size of the group increases (ethoxy > methoxy > isopropoxy), indicating that the binding pocket in this region is sterically constrained.
-
Modest Impact of the Piperazine N-Substituent: Changing the N-methyl to an N-ethyl group (Compound 6 ) had a negligible effect on in vitro potency. This position may be more solvent-exposed and could be a suitable point for modification to improve physicochemical properties without sacrificing activity.
-
Promising Lead: Compound 4 , with a 3-chloro-4-ethoxyphenyl group, emerged as the most potent analog in both the biochemical and cellular assays. This compound warrants further investigation, including selectivity profiling and in vivo studies.
Conclusion and Future Directions
This comparative bioactivity analysis successfully elucidated key structure-activity relationships for a series of 1-((aryl)sulfonyl)-4-methylpiperazine analogs. We have demonstrated the critical importance of the meta-halogen and identified steric limitations at the para-position of the aryl ring. Compound 4 has been identified as a promising lead for further optimization.
Future work should focus on:
-
Confirming the binding mode of these inhibitors through X-ray crystallography.
-
Conducting a broader kinase selectivity screen for Compound 4 to assess its off-target effects.
-
Evaluating the pharmacokinetic properties (ADME) of Compound 4 to determine its suitability for in vivo studies.
This systematic approach, combining rational analog design with a tiered experimental workflow, provides a robust framework for advancing a chemical series in an early-stage drug discovery program.
References
Safety Operating Guide
Navigating the Disposal of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (CAS No. 1093065-11-2), a halogenated organic compound. By understanding the chemical nature of this compound and adhering to established protocols, we can mitigate risks and maintain a safe research environment.
Hazard Assessment and Chemical Profile
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a substituted sulfonylpiperazine containing a brominated aromatic ring. Due to the presence of the bromine atom, it is classified as a halogenated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural motifs provide a strong basis for inferring its hazard profile. The sulfonylpiperazine core is common in various pharmacologically active agents, and the brominated ethoxyphenyl group designates it for handling as a halogenated waste.
Based on information for similar compounds, the primary hazards are expected to include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Table 1: Chemical and Hazard Summary
| Property | Value/Information | Source |
| Chemical Name | 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine | |
| CAS Number | 1093065-11-2 | [2][3][4] |
| Molecular Formula | C₁₃H₁₉BrN₂O₃S | |
| Molecular Weight | 363.27 g/mol | |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Harmful) | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine in any form, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The level of PPE should be determined by a risk assessment of the specific procedure being performed.[5][6]
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[7][8]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][8]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of exposure, consider more protective coveralls, such as Tychem 2000.[7][8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If airborne dust or aerosols are likely to be generated and a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
Spill Management: A Calm and Methodical Approach
In the event of a spill, it is essential to have a clear and practiced response plan.
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.[10]
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
For Small Spills (in Solution):
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent materials like spill pillows or vermiculite, working from the outside in.[11][12]
-
Absorb the liquid and place the used absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Segregation and Collection: The Cornerstone of Proper Disposal
Proper segregation of waste is critical to ensure safe and compliant disposal. Due to its chemical structure, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine waste must be treated as halogenated organic waste .
-
Solid Waste: Unused or expired pure compound, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves, and paper towels), should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste (Organic Solvents): Solutions of the compound in organic solvents (e.g., dichloromethane, chloroform) must be collected in a designated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated solvent waste.
-
Liquid Waste (Aqueous Solutions): While this compound is likely to have low water solubility, any aqueous solutions containing it should be collected as hazardous aqueous waste. Do not dispose of it down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
Decontamination Procedures: Ensuring a Safe Workspace
Thorough decontamination of laboratory equipment and surfaces is essential after handling 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
-
Glassware and Equipment: Wash with an appropriate organic solvent to remove any residue, followed by a thorough cleaning with soap and water.[13][14] In some cases, a 1:10 bleach solution can be used, but be mindful of its corrosive properties on metal surfaces.[15][16]
-
Surfaces: Wipe down all work surfaces with a suitable solvent and then with soap and water.
Emergency Procedures: Preparedness is Key
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek medical attention.[17]
In case of eye contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.[17]
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
In case of ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Caption: Decision tree for segregating waste containing 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, contributing to a culture of safety and environmental responsibility within the research community.
References
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SOP Decontamination of lab equipment and surfaces contaminated with EtBr - DBMR. (2017, September 4). Retrieved from [Link]
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Spill Kits and Spill Clean Up Procedures | Environmental Health & Safety - Georgia Tech. (n.d.). Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
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What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18). Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
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What to do in a chemical emergency - GOV.UK. (2024, October 10). Retrieved from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
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Decontamination of Laboratory Equipment - Safety & Risk Services. (n.d.). Retrieved from [Link]
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Laboratory Equipment Decontamination Procedures | Central Michigan University. (n.d.). Retrieved from [Link]
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Decontamination Protocols for Lab Equipment. (2025, May 27). Retrieved from [Link]
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Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]
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Laboratory Equipment Decontamination Procedures - Wayne State University's research. (n.d.). Retrieved from [Link]
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AA BLOCKS Products - CP Lab Safety. (n.d.). Retrieved from [Link]
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Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). Retrieved from [Link]
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Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. (n.d.). Retrieved from [Link]
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1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine , Package ... (n.d.). Retrieved from [Link]
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC - NIH. (2023, January 31). Retrieved from [Link]
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Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - ResearchGate. (2024, November 8). Retrieved from [Link]
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(PDF) Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - ResearchGate. (2025, August 10). Retrieved from [Link]
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Piperazine derivatives as dangerous abused compounds - PubMed. (2020, December 1). Retrieved from [Link]
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Polycyclic aromatic hydrocarbons (Benzo[a]pyrene) - GOV.UK. (n.d.). Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (CAS No. 1093065-11-2)[1][2]. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure the highest standards of laboratory safety and operational integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Oral Toxicity: Similar piperazine-containing compounds are harmful if swallowed[3].
-
Skin Corrosion/Irritation: Brominated aromatic compounds and piperazine derivatives are known to cause skin irritation[3][4].
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation[3][4].
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation[3].
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, with an emphasis on material selection and best practices.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against dust particles and potential splashes. A full-face shield worn over goggles is required when handling larger quantities or when there is a significant risk of splashing[5]. |
| Hands | Double Nitrile Gloves | For incidental contact, double-gloving with nitrile gloves provides adequate protection. For direct handling or prolonged tasks, heavy-duty neoprene or butyl rubber gloves should be considered, as they offer superior resistance to a broader range of chemicals. Gloves must be changed immediately upon any sign of contamination[5][6]. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. This provides a barrier against accidental spills and contamination of personal clothing[5][7]. |
| Respiratory | NIOSH-Approved Respirator | When handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is mandatory. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow is designed to minimize exposure and prevent cross-contamination.
Caption: A three-phase workflow for the safe handling of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
Step-by-Step Protocol:
-
Preparation and Engineering Controls:
-
Before commencing any work, ensure that a chemical fume hood has been recently certified and is functioning correctly.
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, within the fume hood before introducing the compound.
-
-
Handling the Compound:
-
Don all required PPE as detailed in the table above before entering the designated handling area.
-
Carefully weigh and transfer the solid compound within the confines of the fume hood.
-
If preparing a solution, add the compound slowly to the solvent to prevent splashing.
-
-
Post-Handling Procedures:
-
Keep all containers with the compound tightly sealed when not in use.
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, and hands must be washed thoroughly with soap and water immediately after[5].
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[5][8]. |
| Skin Contact | Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention[4][8]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[8]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8][9]. |
| Spill | For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team. |
Disposal Plan
Proper disposal of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: A flowchart for the proper segregation and disposal of waste generated from handling the target compound.
Disposal Protocol:
-
Waste Segregation:
-
All unused solid compounds and materials contaminated with the solid (e.g., weighing paper, gloves, absorbent pads) should be collected in a clearly labeled, sealed container designated for halogenated organic waste.
-
Solutions containing the compound should be collected in a separate, labeled container for halogenated organic liquid waste.
-
-
Container Management:
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
-
-
Final Disposal:
By adhering to these protocols, researchers can mitigate the risks associated with handling 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine and ensure a safe and compliant laboratory environment.
References
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
